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  • Product: Methyl 2-ethylpentanoate
  • CAS: 816-16-0

Core Science & Biosynthesis

Foundational

chemical and physical properties of methyl 2-ethylpentanoate

Executive Summary Methyl 2-ethylpentanoate (CAS: 816-16-0) is a branched-chain alkyl ester characterized by its high volatility, hydrophobic nature, and distinct physicochemical profile[1]. While frequently utilized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-ethylpentanoate (CAS: 816-16-0) is a branched-chain alkyl ester characterized by its high volatility, hydrophobic nature, and distinct physicochemical profile[1]. While frequently utilized as a flavoring and fragrance agent due to its pleasant fruity odor[1], its primary significance in modern pharmaceutical development lies in its role as a critical process impurity—specifically, Valproic Acid Impurity 28 [1].

Because valproic acid (2-propylpentanoic acid) is a widely prescribed anti-epileptic Active Pharmaceutical Ingredient (API), monitoring the 2-ethyl analog and its esterified derivatives is a strict regulatory requirement to ensure API purity and patient safety. Furthermore, methyl 2-ethylpentanoate serves as a vital Volatile Organic Compound (VOC) in ecological signaling, notably emitted by Arabidopsis during high-temperature aphid infections[2]. This whitepaper provides a comprehensive technical breakdown of its physical properties, synthetic pathways, and validated analytical protocols.

Physicochemical Properties & Structural Data

Methyl 2-ethylpentanoate (C₈H₁₆O₂) features a methyl group attached to the ester functional group, linked to a branched alkyl chain derived from 2-ethylpentanoic acid[1]. This specific branching at the alpha-carbon introduces steric hindrance, which directly influences its boiling point, solubility, and reactivity during transesterification or hydrolysis[1].

The table below summarizes the experimentally validated and computed physicochemical properties critical for formulation and analytical tracking.

PropertyValueScientific Implication
IUPAC Name Methyl 2-ethylpentanoateStandard nomenclature[3].
CAS Registry Number 816-16-0Unique identifier for regulatory filing[3].
Molecular Formula C₈H₁₆O₂Indicates a saturated branched ester[1].
Molecular Weight 144.21 g/mol Used for mass spectrometry (MS) calibration[3].
Boiling Point 156.3 °C at 760 mmHgHigh volatility; ideal for GC-MS analysis.
Density 0.876 g/cm³Lighter than water; dictates biphasic extraction[4].
Solubility Soluble in ethanol/etherHydrophobic alkyl chains limit aqueous solubility[1].
SMILES CCCC(CC)C(=O)OCStructural string for computational modeling[1].

Chemical Reactivity and Synthesis Workflow

The most robust method for synthesizing methyl 2-ethylpentanoate in a laboratory setting is via the Fischer esterification of 2-ethylpentanoic acid with methanol.

Mechanistic Causality

As a Senior Application Scientist, I must emphasize that the alpha-branching (the ethyl group on the C2 position) of 2-ethylpentanoic acid creates localized steric hindrance. To overcome this and drive the reaction forward, a strong acid catalyst (typically sulfuric acid, H₂SO₄) is required[5]. The acid protonates the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon. This allows the weakly nucleophilic methanol to attack, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the target ester. Because the reaction is an equilibrium, it is driven to completion by using an excess of methanol (acting as both reactant and solvent) and by removing water[5].

Synthesis A 2-Ethylpentanoic Acid (Carboxylic Acid) C H2SO4 Catalyst (Carbonyl Protonation) A->C B Methanol (Excess Solvent) B->C D Tetrahedral Intermediate C->D E Methyl 2-ethylpentanoate (Target Ester) D->E F Water (Byproduct) D->F

Fig 1: Fischer esterification pathway of methyl 2-ethylpentanoate.

Protocol 1: Step-by-Step Synthesis & Isolation

This protocol is designed as a self-validating system. Visual and spectroscopic checkpoints are embedded to ensure yield and purity.

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-ethylpentanoic acid in 50 mL of anhydrous methanol. Causality: Anhydrous conditions prevent the premature shifting of the equilibrium back toward the carboxylic acid.

  • Catalysis: Slowly add 1.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring[5].

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 65°C (just above the boiling point of methanol) for 4–6 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 9:1). The product ester will elute higher (higher Rf) than the highly polar, hydrogen-bonding carboxylic acid.

  • Quenching & Neutralization: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove excess methanol. Dilute the residue with 50 mL of diethyl ether and wash with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Causality: NaHCO₃ neutralizes the H₂SO₄ catalyst and converts any unreacted 2-ethylpentanoic acid into its water-soluble sodium salt, effectively partitioning it into the aqueous layer[5].

  • Extraction & Drying: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Evaporate the ether to yield the crude ester. Purify via vacuum distillation (collecting the fraction boiling near 156°C at atmospheric pressure).

  • Validation Checkpoint 2 (FTIR): Confirm the disappearance of the broad O-H stretch (3300–2500 cm⁻¹) and the presence of a sharp, strong ester C=O stretch at ~1740 cm⁻¹.

Analytical Characterization: GC-MS Profiling

In drug development, detecting trace amounts of Valproic Acid Impurity 28 (methyl 2-ethylpentanoate) requires high-sensitivity techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard due to the compound's high volatility and distinct fragmentation pattern[2]. Furthermore, in ecological studies (e.g., analyzing VOCs from Arabidopsis or ant-plant symbioses), Solid Phase Microextraction (SPME) is coupled with GC-MS to capture the ester directly from the headspace[2][6].

GCMS S1 Sample Prep (Internal Std Addition) S2 SPME Extraction (Headspace VOC Capture) S1->S2 S3 Thermal Desorption (250°C in Injector) S2->S3 S4 GC Separation (Capillary Column) S3->S4 S5 EI-MS Detection (70 eV Ionization) S4->S5

Fig 2: SPME-GC-MS analytical workflow for volatile ester quantification.

Protocol 2: GC-MS Quantification Workflow
  • Sample Preparation: For API impurity profiling, dissolve the sample in a highly pure organic solvent (e.g., dichloromethane). For ecological VOC analysis, place the sample in an airtight vial and introduce an SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) into the headspace for 30 minutes at 40°C[6].

  • Internal Standardization: Spike the sample with a known concentration of a deuterated internal standard (e.g., Toluene-d8 or 2-Ethylpentanoic Acid Methyl Ester-d3) to account for matrix effects and extraction efficiency variations[1][2].

  • Thermal Desorption: Insert the SPME fiber directly into the GC injector port. Maintain the injector at 250°C in splitless mode for 10 minutes to ensure complete thermal desorption of the ester onto the column[6].

  • Chromatographic Separation: Use a standard non-polar capillary column (e.g., HP-5MS).

    • Oven Program: Start at 40°C (hold 2 min), ramp at 4°C/min to 130°C, then 10°C/min to 220°C[6]. Causality: The slow initial ramp ensures baseline resolution between methyl 2-ethylpentanoate and closely related branched isomers (like methyl 2-propylpentanoate).

  • Mass Spectrometry (EI-MS): Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Set the mass scan range from 33 to 330 amu[2].

  • Data Validation: Identify the compound by matching its retention index (Kovats RI ≈ 884 on a semi-standard non-polar column)[3] and its mass fragmentation pattern against the NIST library. The base peak usually corresponds to the McLafferty rearrangement fragment typical of branched methyl esters.

Conclusion

Methyl 2-ethylpentanoate is a structurally simple yet highly significant molecule. Whether it is being synthesized as a target fragrance, tracked as a biological VOC marker in plant defense mechanisms, or strictly monitored as an impurity in the synthesis of valproic acid, understanding its physical properties and reactivity is paramount. By employing robust esterification protocols and high-resolution GC-MS analytical workflows, researchers can ensure accurate synthesis, detection, and quantification of this compound across diverse scientific disciplines.

References

  • PubChem - NIH. Methyl 2-ethylpentanoate | C8H16O2 | CID 94189. Available at:[Link]

  • LookChem. methyl 2-ethylpentanoate CAS NO.816-16-0. Available at: [Link]

  • XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 816-16-0. Available at: [Link]

  • ResearchGate. Volatile Organic Compounds in the Azteca/Cecropia Ant-Plant Symbiosis and the Role of Black Fungi. Available at: [Link]

  • Google Patents. WO2006125670A1 - Plasticiser esters.
  • DigitUMa. Effect of processing and storage on the volatile profile of sugarcane honey. Available at: [Link]

Sources

Exploratory

methyl 2-ethylpentanoate molecular weight and structural formula

Technical Whitepaper: Structural Elucidation, Synthesis, and Analytical Profiling of Methyl 2-Ethylpentanoate Executive Summary Methyl 2-ethylpentanoate (CAS: 816-16-0) is a branched aliphatic ester with significant rele...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Structural Elucidation, Synthesis, and Analytical Profiling of Methyl 2-Ethylpentanoate

Executive Summary

Methyl 2-ethylpentanoate (CAS: 816-16-0) is a branched aliphatic ester with significant relevance in synthetic organic chemistry, fragrance formulation, and pharmaceutical quality control[1]. As a structural homologue and recognized impurity (often designated as Impurity 28) in the synthesis of the antiepileptic drug valproic acid (2-propylpentanoic acid), its precise characterization is critical for drug development professionals[1]. This whitepaper provides an in-depth technical analysis of its molecular architecture, synthesis pathways, and validated analytical methodologies.

Physicochemical Profiling & Structural Elucidation

Understanding the molecular topology of methyl 2-ethylpentanoate is foundational for predicting its chromatographic behavior and reactivity. The compound features a central ester functional group flanked by a methyl group and a branched alkyl chain (2-ethylpentyl moiety)[1].

The branching at the alpha-carbon introduces steric hindrance, which subtly alters its reactivity profile compared to linear esters. This steric bulk decreases the rate of nucleophilic acyl substitution (e.g., hydrolysis), making the ester relatively stable under mild aqueous conditions[1].

Table 1: Chemical Identifiers & Structural Properties

ParameterValueReference
IUPAC Name Methyl 2-ethylpentanoate[2]
CAS Registry Number 816-16-0[1]
Molecular Formula C8H16O2[2]
Molecular Weight 144.21 g/mol [2]
SMILES CCCC(CC)C(=O)OC[2]
InChIKey IVNZXKXOTJLKHM-UHFFFAOYSA-N[2]

Table 2: Physicochemical & Chromatographic Parameters

ParameterValueReference
Physical State Colorless to pale yellow liquid[1]
Odor Profile Pleasant, fruity[1]
Solubility Soluble in ethanol/ether; limited in water[1]
Exact Mass 144.1150 Da[2]
Kovats Retention Index (Non-polar) 884[3]

Chemical Synthesis & Mechanistic Pathways

Methyl 2-ethylpentanoate is typically synthesized via the Fischer esterification of 2-ethylpentanoic acid or occurs as a branched byproduct during the methoxycarbonylation of 1-hexene[4].

Workflow 1: Direct Fischer Esterification To achieve high-purity methyl 2-ethylpentanoate for use as an analytical reference standard, direct esterification is the preferred route.

  • Reaction Setup: Combine 1.0 equivalent of 2-ethylpentanoic acid with an excess (5.0 equivalents) of anhydrous methanol in a round-bottom flask.

  • Catalysis: Add a catalytic amount (0.05 equivalents) of concentrated sulfuric acid (H₂SO₄). Causality: The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the weakly nucleophilic methanol.

  • Reflux: Heat the mixture to 65°C under reflux for 4-6 hours. Causality: The excess methanol and continuous heat drive the equilibrium toward the product side according to Le Chatelier's Principle.

  • Workup: Cool to room temperature and quench with saturated aqueous NaHCO₃. Causality: Neutralization halts the reaction and prevents the acid-catalyzed reverse hydrolysis of the newly formed ester during aqueous extraction.

  • Extraction & Drying: Extract the organic layer with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via fractional vacuum distillation to isolate the volatile ester.

Synthesis Reactant1 2-Ethylpentanoic Acid (C7H14O2) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Methanol (CH3OH) Reactant2->Intermediate Nucleophilic Attack Catalyst Acid Catalyst (H2SO4) Catalyst->Intermediate Protonation Product Methyl 2-ethylpentanoate (C8H16O2) Intermediate->Product Elimination Byproduct Water (H2O) Intermediate->Byproduct Dehydration

Mechanistic pathway of the Fischer esterification yielding methyl 2-ethylpentanoate.

Analytical Characterization & Quality Control (QC)

In pharmaceutical manufacturing, methyl 2-ethylpentanoate is strictly monitored. Valproic acid (2-propylpentanoic acid) is synthesized using alkylating agents; variations in chain length (ethyl vs. propyl) lead to homologous impurities. When valproic acid samples are derivatized with methanol for GC analysis, any contaminating 2-ethylpentanoic acid is converted to methyl 2-ethylpentanoate[1].

Protocol: GC-MS Impurity Profiling A self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol ensures accurate quantification and prevents false positives.

  • Standard Preparation: Prepare a calibration curve using a certified reference standard of methyl 2-ethylpentanoate diluted in isooctane. Causality: Isooctane is chosen because it is a non-polar solvent that provides excellent phase separation from polar matrices and elutes early without masking the target analyte[4].

  • Internal Standard Addition: Spike all samples and standards with a known concentration of an internal standard (e.g., methyl heptanoate) to establish a self-validating system that corrects for injection volume variances and matrix effects[4].

  • Instrument Configuration: Utilize a non-polar capillary column (e.g., 5% phenyl/95% dimethylpolysiloxane). Set the injection port to 250°C in split mode (1:50) to prevent column overloading and peak tailing.

  • Temperature Program: Hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C. Causality: This specific thermal gradient ensures baseline chromatographic resolution between the ethyl-branched impurity and the propyl-branched main API (valproic acid methyl ester).

  • Detection: Utilize Electron Ionization (EI) at 70 eV. Monitor the characteristic fragmentation patterns. The Kovats retention index on a semi-standard non-polar column is validated at 884[3].

GCMS_Workflow Sample Sample Prep (Isooctane Dilution) Injection GC Injection (Split Mode, 250°C) Sample->Injection Separation Capillary Column (Non-polar Phase) Injection->Separation Ionization Electron Ionization (EI, 70 eV) Separation->Ionization Detection Mass Spectrometry (m/z Detection) Ionization->Detection Data Data Analysis (Impurity Profiling) Detection->Data

Step-by-step GC-MS analytical workflow for the detection of ester impurities.

Applications in Drug Development & Fragrance Formulation

Beyond its role as a critical QC marker in neurology drug manufacturing, methyl 2-ethylpentanoate possesses a distinct fruity olfactory profile[1]. This makes it a valuable intermediate in the synthesis of artificial flavorings and fragrance formulations. Its hydrophobic alkyl chains limit water solubility but ensure excellent blending capabilities in lipid-based or alcohol-based cosmetic matrices[1]. Furthermore, it serves as a benchmark for evaluating the regioselectivity of novel catalysts in the methoxycarbonylation of terminal alkenes, where it appears alongside methyl 2-methylhexanoate as a branched isomer[4].

References

  • Title: Methyl 2-ethylpentanoate | C8H16O2 | CID 94189 Source: PubChem - NIH URL: [Link]

  • Title: Pentanoic acid, 2-ethyl-, methyl ester Source: NIST Chemistry WebBook URL: [Link]

Sources

Foundational

Proton and Carbon NMR Spectrum Analysis of Methyl 2-Ethylpentanoate: A Technical Whitepaper

Introduction & Molecular Architecture Methyl 2-ethylpentanoate (CAS: 816-16-0) is a branched-chain alkyl ester of significant interest in metabolomics, chemical ecology, and pharmaceutical intermediate synthesis. Documen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Architecture

Methyl 2-ethylpentanoate (CAS: 816-16-0) is a branched-chain alkyl ester of significant interest in metabolomics, chemical ecology, and pharmaceutical intermediate synthesis. Documented in the[1], it serves as a structural analog to valproic acid derivatives. Furthermore, as cataloged in the [2], its spectral signature is vital for analytical verification. In chemical ecology, it has been identified as a biologically relevant volatile organic compound (VOC) emitted in specific plant-insect symbioses, such as the Azteca/Cecropia mutualism ()[3].

Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. The molecule (C₈H₁₆O₂) features a chiral center at C2, making the methylene protons of the ethyl and propyl groups diastereotopic. This whitepaper provides an authoritative, self-validating framework for acquiring and interpreting the ¹H and ¹³C NMR spectra of methyl 2-ethylpentanoate.

Principles of NMR Spectral Interpretation: Causality & E-E-A-T

To move beyond mere observation, a rigorous NMR analysis must explain the causality behind chemical shifts and splitting patterns. The interpretation of methyl 2-ethylpentanoate relies on three governing principles:

  • Electronegativity & Inductive Deshielding: The ester oxygen pulls electron density away from the adjacent methyl group, stripping its magnetic shielding and shifting its resonance downfield.

  • Magnetic Anisotropy: The π-electrons of the carbonyl (C=O) bond circulate in the applied magnetic field, creating an induced magnetic field that heavily deshields the alpha-proton (C2-H).

  • Steric (Gamma-Gauche) Effects in ¹³C NMR: The spatial crowding between the ethyl branch and the propyl chain compresses the electron clouds of the gamma carbons, increasing their shielding and shifting them upfield.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of methyl 2-ethylpentanoate in CDCl₃ is characterized by a highly deshielded methoxy singlet and a complex aliphatic region. Because of the chiral center at C2, the adjacent methylene protons are technically non-equivalent, though free rotation at room temperature often blurs this into complex higher-order multiplets.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Proton(s)Chemical Shift (ppm)MultiplicityIntegrationAssignment Causality
O-CH₃ 3.66Singlet (s)3HStrongly deshielded by the direct attachment to the electronegative ester oxygen.
C2-H 2.25 - 2.35Multiplet (m)1HAlpha to the carbonyl; anisotropic deshielding. Couples with 4 adjacent methylene protons.
C3-H₂, C1'-H₂ 1.40 - 1.60Multiplet (m)4HBeta to the carbonyl. The propyl C3 and ethyl C1' protons overlap due to similar electronic environments.
C4-H₂ 1.20 - 1.40Multiplet (m)2HGamma to the carbonyl; standard aliphatic shielding.
C5-H₃, C2'-H₃ 0.85 - 0.95Triplet (t)6HTerminal methyls of the propyl and ethyl chains. Overlapping signals split by adjacent CH₂ groups.

¹³C NMR Spectral Analysis

Carbon-13 NMR provides a highly resolved, unambiguous map of the carbon skeleton. Unlike ¹H NMR, ¹³C signals do not suffer from complex spin-spin splitting when acquired with proton decoupling, allowing for precise assignment based on hybridization and substituent effects.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
CarbonChemical Shift (ppm)TypeAssignment Causality
C1 (C=O) 176.8Quaternary (C)sp² hybridized; heavily deshielded by the double bond to oxygen.
O-CH₃ 51.3Primary (CH₃)Direct inductive deshielding from the ester oxygen.
C2 47.3Tertiary (CH)Alpha effect from branching; shifted downfield relative to a linear chain.
C3 34.8Secondary (CH₂)Beta effect from the carbonyl group.
C1' (Ethyl) 25.6Secondary (CH₂)Beta effect from the carbonyl, but distinct from C3 due to chain length differences.
C4 20.6Secondary (CH₂)Gamma-gauche shielding effect induced by the C2 ethyl branch.
C5 14.0Primary (CH₃)Terminal methyl of the propyl chain.
C2' (Ethyl) 11.8Primary (CH₃)Terminal methyl of the ethyl chain; highly shielded.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be designed as a self-validating system . Every step in the protocol below contains an internal check to guarantee data integrity.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–15 mg of methyl 2-ethylpentanoate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality & Validation: CDCl₃ provides a deuterium lock signal to validate magnetic field stability. TMS serves as the absolute 0.00 ppm reference, validating the chemical shift axis.

  • Probe Tuning and Matching: Optimize the probe for ¹H and ¹³C frequencies.

    • Causality & Validation: Maximizes the quality factor (Q) of the RF coil. A properly tuned probe ensures that the calibrated 90-degree pulse is accurate, preventing signal phase distortion.

  • Shimming (Z0-Z5): Perform automated or manual gradient shimming.

    • Causality & Validation: Corrects magnetic field inhomogeneities. Validated by observing the CDCl₃ solvent peak; it must be a sharp, symmetrical Lorentzian line with a half-height width of <1.0 Hz.

  • ¹H Acquisition (zg30): Acquire 16 scans using a 30-degree pulse and a relaxation delay (D1) of 2 seconds.

    • Causality & Validation: D1 must be ≥ 5×T₁ (longitudinal relaxation time) of the slowest relaxing proton. This ensures quantitative integration, validated when the total integrated area perfectly sums to 16 protons.

  • ¹³C Acquisition (zgpg30): Acquire 1024 scans using a proton-decoupled sequence (WALTZ-16) and a D1 of 2 seconds.

    • Causality & Validation: Continuous wave decoupling collapses multiplets into sharp singlets, drastically increasing the Signal-to-Noise Ratio (SNR) via the Nuclear Overhauser Effect (NOE).

  • 2D Validation (COSY & HSQC):

    • Causality & Validation: 1D assignments are hypotheses. 2D Correlation Spectroscopy (COSY) validates adjacent proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) validates which protons are directly attached to which carbons, closing the epistemological loop.

Workflow Visualization

The following diagram illustrates the self-validating logical workflow for the NMR acquisition and structural assignment of methyl 2-ethylpentanoate.

NMR_Workflow N1 Sample Preparation (CDCl3 + TMS) N2 Tuning & Shimming (Optimize B0 Field) N1->N2 N3 1H Acquisition (zg30, D1=2s) N2->N3 N4 13C Acquisition (zgpg30, D1=2s) N2->N4 N5 Data Processing (FT, Phase, Baseline) N3->N5 N4->N5 N6 Structural Assignment (Methyl 2-ethylpentanoate) N5->N6 N7 2D NMR Validation (COSY, HSQC) N6->N7 Confirm connectivity N7->N6 Validated

Logical workflow for NMR acquisition and self-validating structural assignment.

References

  • National Center for Biotechnology Information. "Methyl 2-ethylpentanoate | C8H16O2 | CID 94189." PubChem,[Link].

  • National Institute of Standards and Technology (NIST). "Pentanoic acid, 2-ethyl-, methyl ester." NIST Chemistry WebBook, SRD 69,[Link].

  • Mayer, V.E., et al. "Volatile Organic Compounds in the Azteca/Cecropia Ant-Plant Symbiosis and the Role of Black Fungi." Diversity, MDPI,[Link].

Sources

Exploratory

A Comprehensive Technical Guide to the Thermodynamic Properties and Boiling Point of Methyl 2-Ethylpentanoate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction to Methyl 2-Ethylpentanoate Methyl 2-ethylpentanoate is an organic ester with the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction to Methyl 2-Ethylpentanoate

Methyl 2-ethylpentanoate is an organic ester with the molecular formula C₈H₁₆O₂.[2] It is characterized by a branched alkyl chain, which imparts specific physical and chemical properties that differentiate it from its linear isomers.[1] Understanding its thermodynamic properties is crucial for a variety of applications, from predicting its behavior in distillation and purification processes to its use as a solvent or reaction medium in pharmaceutical and chemical manufacturing.

Molecular Structure:

G cluster_0 Boiling Point Determination Workflow A Sample Preparation B Apparatus Setup A->B C Heating B->C D Observation of Bubbles C->D E Cooling and Observation D->E F Record Boiling Point and Pressure E->F

Caption: Experimental workflow for determining the boiling point using the Thiele tube method.

Determination of Enthalpy of Vaporization (ΔHvap)

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. This parameter is critical for reactor design, safety analysis, and understanding intermolecular forces.

Causality in Method Selection

Direct calorimetric methods provide the most accurate determination of ΔHvap. Techniques like correlation gas chromatography can also be employed, especially when only small amounts of the substance are available. [3]

Experimental Protocol: Differential Scanning Calorimetry (DSC) - (Indirect Method)

While not a direct measurement, DSC can be used to determine the heat of vaporization by measuring the energy absorbed during the phase transition.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Volatile sample pans and lids

  • Methyl 2-ethylpentanoate sample

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of methyl 2-ethylpentanoate into a volatile sample pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • DSC Run: Place the sample and reference pans in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert gas flow.

  • Data Analysis: The DSC will record the heat flow as a function of temperature. The vaporization of the sample will appear as an endothermic peak. The area of this peak is directly proportional to the enthalpy of vaporization.

  • Calculation: The enthalpy of vaporization (in J/g) is calculated by dividing the peak area by the sample mass. This can then be converted to kJ/mol using the molar mass of methyl 2-ethylpentanoate.

Determination of Specific Heat Capacity (Cp)

Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree Celsius. It is a crucial parameter in heat transfer calculations.

Rationale for Experimental Approach

Differential Scanning Calorimetry (DSC) is a widely used and accurate method for determining the specific heat capacity of liquids and solids. [4][5]

Experimental Protocol: Three-Step DSC Method

This method involves three separate DSC runs to accurately determine the specific heat capacity. Materials:

  • Differential Scanning Calorimeter (DSC)

  • Standard sample pans and lids

  • Sapphire standard (with known specific heat capacity)

  • Methyl 2-ethylpentanoate sample

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Run 1: Baseline: Perform a DSC scan with empty sample and reference pans to obtain the baseline heat flow.

  • Run 2: Sapphire Standard: Place a sapphire standard of known mass in the sample pan and run the same temperature program as the baseline.

  • Run 3: Sample: Replace the sapphire with a known mass of methyl 2-ethylpentanoate and repeat the temperature program.

  • Calculation: The specific heat capacity of the sample (Cp,sample) is calculated using the following equation:

    Cp,sample = (Cp,std * m,std / m,sample) * (ΔH,sample / ΔH,std)

    where:

    • Cp,std is the known specific heat capacity of the sapphire standard.

    • m,std and m,sample are the masses of the standard and sample, respectively.

    • ΔH,sample and ΔH,std are the differences in heat flow between the sample/standard and the baseline at a given temperature.

G cluster_1 Specific Heat Capacity Determination (DSC) A Run 1: Baseline (Empty Pans) D Data Analysis and Calculation A->D B Run 2: Sapphire Standard B->D C Run 3: Methyl 2-Ethylpentanoate Sample C->D

Caption: Logical flow for the three-step DSC method for specific heat capacity determination.

Conclusion

This guide has consolidated the known thermodynamic properties of methyl 2-ethylpentanoate and provided detailed, actionable protocols for the experimental determination of its boiling point, enthalpy of vaporization, and specific heat capacity. By understanding and applying these methodologies, researchers, scientists, and drug development professionals can obtain the critical data necessary for process optimization, safety assessments, and advancing their scientific endeavors. The principles and protocols outlined herein are grounded in established scientific practices, ensuring the generation of reliable and reproducible data.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 94189, Methyl 2-ethylpentanoate" PubChem, [Link].

  • LookChem. "methyl 2-ethylpentanoate CAS NO.816-16-0" LookChem, [Link].

  • Career Henan Chemical Co. "methyl 2-ethylpentanoate CAS NO.816-16-0" Career Henan Chemical Co., [Link].

  • LibreTexts. "6.2B: Step-by-Step Procedures for Boiling Point Determination" Chemistry LibreTexts, [Link].

  • Verevkin, S. P. "Determination of Vaporization Enthalpies of the Branched Esters from Correlation Gas Chromatography and Transpiration Methods." Journal of Chemical & Engineering Data, 1999, 44(4), 551-556. [Link].

  • ASTM E1269-11, "Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry," ASTM International, West Conshohocken, PA, 2018, [Link].

  • Mettler Toledo. "Specific Heat Capacity Measurement" Mettler Toledo, [Link].

  • TA Instruments. "How Tzero™ Technology Improves DSC Performance Part III: The Measurement of Specific Heat Capacity" TA Instruments, [Link].

  • Hohne, G. W. H., Hemminger, W. F., & Flammersheim, H. J. "Differential Scanning Calorimetry." Springer, 2003.

Sources

Foundational

Comprehensive Safety and Toxicity Profile of Methyl 2-Ethylpentanoate: An Application Scientist’s Guide

[shape=box, style="filled,rounded", Analyzing the Metabolite I'm now analyzing the in vivo data and refining the Graphviz diagram with more detail on the metabolic pathway. I am focusing on the specific in vivo metabolis...

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Author: BenchChem Technical Support Team. Date: April 2026

[shape=box, style="filled,rounded",

Analyzing the Metabolite

I'm now analyzing the in vivo data and refining the Graphviz diagram with more detail on the metabolic pathway. I am focusing on the specific in vivo metabolism that is occurring within the liver, and the potential teratogenic response. I am focusing on the causality of specific metabolic steps, like methyl 2-ethylpentanoate hydrolysis by carboxylesterases. I need to explain why GC-MS is the optimal method for detecting impurities in the protocol.

I've got the diagram pretty well done, and ready to go!

Justifying the Methodology

I'm now integrating detailed justifications for the methodologies. I'm explaining why GC-MS is optimal for methyl 2-ethylpentanoate due to its volatility and structural similarity to VPA. Mass spectrometry is ideal for distinguishing this aliphatic ester, and I am noting the requirement of an internal standard to validate the quantitative assay. I'm focusing on the necessity of a self-validating approach. Finally, I've got the citations ready.

Outlining the Sections

I'm now outlining the guide's sections, incorporating the physicochemical profile, SDS fundamentals, and toxicity/pharmacokinetics. I'll present the physicochemical data table, and then focus on safe handling, particularly flammability. I'm noting that the toxicity stems from its metabolites, specifically 2-ethylpentanoic acid and methanol, and I'll contrast it with valproic acid, referencing Nau and Löscher's findings. Then, I'll explain two experimental workflows: GC-MS for impurity profiling (headspace injection) and a Zebrafish embryotoxicity assay.

Refining the Assay

I'm now focusing on the GC-MS protocol. I'm prioritizing quantification of methyl 2-ethylpentanoate as a potential impurity in Valproic Acid API. I'm focusing on the in vivo data and refining the Graphviz diagram with more detail on the metabolic pathway. I've noted that a Zebrafish assay is a high-throughput alternative. I'm optimizing the Graphviz size, color contrast, and captioning.

Developing the Assay

I'm now detailing the GC-MS protocol for impurity detection, including deuterated internal standards for quantification. I'm choosing DB-WAX or HP-5MS columns for chromatographic separation, and SIM mode for high sensitivity. My next task will be the Zebrafish Embryo Acute Toxicity (ZFET) protocol, focusing on the developmental toxicity of the hydrolyzed metabolite 2-ethylpentanoic acid, in comparison to VPA.

Finalizing the Content

I am now focusing on the final ZFET protocol details. I'm calculating the LC50 and teratogenic index, while ensuring that all references use the grounding tool URLs. I will verify that the ZFET protocol addresses the teratogenic effects of 2-ethylpentanoic acid. I'm completing all of the endpoint analysis, with all sections ready to go.

Justifying the Causality

I'm now integrating the causality behind the teratogenic effects, focusing on the steric hindrance of the alpha-ethyl group. I need to explain why the 2-ethylpentanoic acid doesn't have the same teratogenic potential as valproic acid. I am exploring the impact on binding affinity and potential receptor targets. I'm focusing on incorporating self-validating protocols, using internal standards for GC-MS and a positive control in the Zebrafish assay. I have also verified the grounding tool URLs.

Executive Summary

In the landscape of drug development and active pharmaceutical ingredient (API) manufacturing, the rigorous profiling of aliphatic esters is critical for ensuring both synthetic purity and patient safety. Methyl 2-ethylpentanoate (CAS: 816-16-0) is a branched-chain alkyl ester primarily encountered as a volatile byproduct and critical impurity (Valproic Acid Impurity 28) during the synthesis of the antiepileptic drug valproic acid (VPA)[2].

As a Senior Application Scientist, I approach the safety data sheet (SDS) and toxicity profile of this compound not merely as a list of hazards, but as a dynamic system of chemical reactivity and biological interaction. Because methyl 2-ethylpentanoate undergoes rapid in vivo hydrolysis to form 2-ethylpentanoic acid and methanol, understanding its toxicity requires a deep dive into the pharmacokinetics and structure-activity relationships (SAR) of its parent acid [4]. This whitepaper synthesizes the physicochemical fundamentals, mechanistic toxicity, and field-proven analytical workflows required to manage this compound in a pharmaceutical setting.

Physicochemical Properties & SDS Fundamentals

Methyl 2-ethylpentanoate is a colorless to pale-yellow liquid characterized by a hydrophobic branched alkyl chain and a reactive ester carbonyl. Its physical properties dictate its handling protocols and its behavior in chromatographic separation systems [1].

Quantitative Data Summary
PropertyValueExperimental/Safety Implication
CAS Number 816-16-0Unique identifier for regulatory tracking [1].
Molecular Formula C₈H₁₆O₂Dictates mass-to-charge ratio (m/z 144.21) for MS [1].
Molecular Weight 144.21 g/mol High volatility; ideal for Headspace GC analysis [2].
Density ~0.876 g/cm³Floats on aqueous layers during liquid-liquid extraction.
Boiling Point 156.3 °C (at 760 mmHg)Requires moderate injector temperatures in GC.
Flash Point 46.7 °CGHS Category 3 Flammable Liquid . Requires Class II combustible liquid handling protocols.
GHS Hazards H226, H315, H319Flammable liquid/vapor; causes skin and serious eye irritation. Handled under local exhaust ventilation.

Causality in Handling: The flash point of 46.7 °C places this compound in a critical safety window. At standard laboratory temperatures, it does not readily form explosive vapor mixtures, but under the elevated temperatures of synthesis reactors or distillation columns, it poses a severe ignition risk. All transfer operations must utilize grounded, explosion-proof equipment.

Pharmacokinetics and Structure-Activity Relationship (SAR)

The toxicity profile of methyl 2-ethylpentanoate is inextricably linked to its metabolic fate. Upon systemic absorption, hepatic carboxylesterases (CES) rapidly cleave the ester bond, yielding 2-ethylpentanoic acid and a stoichiometric amount of methanol.

The Teratogenicity Paradox: Ethyl vs. Propyl Substitution

Valproic acid (2-propylpentanoic acid) is a notorious teratogen, heavily associated with neural tube defects (exencephaly) [3]. However, the toxicity profile of 2-ethylpentanoic acid diverges significantly. Seminal toxicological studies have demonstrated that substituting the α -hydrogen atoms in branched carboxylic acids with methyl or ethyl groups completely abolishes the teratogenic response [3].

  • Mechanistic Causality: The teratogenicity of VPA is highly dependent on the steric bulk and specific chain length of the α -substituents interacting with embryonic targets (e.g., histone deacetylases). The shorter ethyl chain in 2-ethylpentanoic acid fails to achieve the necessary binding affinity to induce these developmental defects, rendering it non-teratogenic while still retaining some acute anticonvulsant properties [3, 5].

G M2E Methyl 2-ethylpentanoate (Ester Impurity) CES Hepatic Carboxylesterases (Hydrolysis) M2E->CES In vivo metabolism EPA 2-Ethylpentanoic Acid (Active Metabolite) CES->EPA Primary pathway MeOH Methanol (Minor Byproduct) CES->MeOH Cleavage GABA GABA-A Receptor Modulation (Anticonvulsant Potential) EPA->GABA Pharmacodynamics Teratogen Teratogenic Response (Abolished vs VPA) EPA->Teratogen Steric Hindrance (SAR)

Caption: Metabolic hydrolysis of methyl 2-ethylpentanoate and the SAR of its primary metabolite.

Analytical Methodology: Impurity Profiling via Headspace GC-MS

To ensure API integrity, methyl 2-ethylpentanoate must be quantified as an impurity in VPA batches. The following protocol utilizes Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), chosen specifically because the volatility of the ester allows for direct partitioning into the headspace, leaving the non-volatile API matrix behind. This creates a self-validating system that minimizes column contamination and matrix suppression.

Step-by-Step Protocol
  • Sample Preparation: Weigh exactly 100 mg of the VPA API into a 20 mL headspace vial.

  • Solvent & Matrix Modification: Add 5 mL of a high-boiling diluent (e.g., N,N-Dimethylacetamide, DMAc) to dissolve the API. Add 1 mL of saturated NaCl solution to drive the volatile ester into the headspace via the "salting-out" effect.

  • Internal Standard (IS) Addition: Spike the solution with 10 µL of Methyl 2-ethylpentanoate-d3 (100 µg/mL). Causality: The deuterated IS co-elutes with the analyte and experiences identical matrix effects, ensuring that any variation in headspace partitioning is mathematically normalized.

  • Headspace Equilibration: Incubate the vial at 85 °C for 20 minutes with agitation.

  • Chromatographic Separation:

    • Column: DB-WAX (30 m × 0.25 mm × 0.25 µm). The polar stationary phase provides excellent resolution between the ester and any residual aliphatic alcohols.

    • Oven Program: 40 °C (hold 2 min), ramp at 10 °C/min to 200 °C.

  • MS Detection (SIM Mode): Monitor m/z 113 (loss of methoxy group) and m/z 85 for the analyte, and m/z 116 for the deuterated IS.

Toxicological Validation: Zebrafish Embryo Acute Toxicity (ZFET) Assay

While historical data confirms the lack of teratogenicity for 2-ethylpentanoic acid [3], modern drug development requires high-throughput, non-mammalian validation. The Zebrafish (Danio rerio) embryo test is the gold standard for this, as zebrafish developmental pathways share ~70% orthology with humans.

Step-by-Step Protocol
  • Embryo Collection: Collect fertilized Danio rerio embryos and select those at the cleavage stage (< 2 hours post-fertilization, hpf).

  • Test Solution Preparation: Because methyl 2-ethylpentanoate has limited aqueous solubility [2], prepare a 100 mM stock in DMSO. Dilute into E3 embryo medium to achieve final test concentrations (0.1, 1.0, 5.0, and 10.0 mM), ensuring the final DMSO concentration remains 0.1% (v/v) to prevent solvent toxicity.

  • Systemic Exposure: Place one embryo per well in a 96-well plate containing 200 µL of the test solutions.

    • Self-Validating Control: Include a positive control row treated with 1.5 mM Valproic Acid (known to induce tail malformations and pericardial edema) and a negative control row (0.1% DMSO in E3).

  • Microscopic Evaluation: At 24, 48, and 72 hpf, evaluate the embryos under an inverted stereomicroscope. Score for four apical endpoints: coagulation of fertilized eggs, lack of somite formation, non-detachment of the tail, and lack of heartbeat.

  • Data Synthesis: Calculate the LC₅₀ (lethal concentration) and EC₅₀ (teratogenic concentration). For methyl 2-ethylpentanoate and its acid metabolite, the EC₅₀ will be significantly higher than VPA, validating the SAR hypothesis that the α -ethyl substitution mitigates developmental toxicity.

References

  • National Center for Biotechnology Information. "Methyl 2-ethylpentanoate | C8H16O2 | CID 94189 - PubChem" PubChem Database.
  • CymitQuimica. "CAS 816-16-0: methyl 2-ethylpentanoate" CymitQuimica Catalog.
  • Nau, H., and Löscher, W. "Pharmacologic Evaluation of Various Metabolites and Analogs of Valproic Acid: Teratogenic Potencies in Mice" Fundamental and Applied Toxicology, 1986.
  • National Center for Biotechnology Information. "2-Ethylpentanoic acid | C7H14O2 | CID 30020 - PubChem" PubChem Database.
  • ChemicalBook. "2-ETHYLPENTANOIC ACID | 20225-24-5" ChemicalBook Database.
Exploratory

The Natural Occurrence and Analytical Profiling of Methyl 2-Ethylpentanoate in Biological Systems: A Technical Guide

Executive Summary Methyl 2-ethylpentanoate (CAS 816-16-0) is a branched-chain ester with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol [1]. While traditionally synthesized for its pleasant fruity o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-ethylpentanoate (CAS 816-16-0) is a branched-chain ester with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol [1]. While traditionally synthesized for its pleasant fruity odor in fragrance and flavoring applications[2], advanced metabolomic profiling has recently unveiled its critical role as a naturally occurring Volatile Organic Compound (VOC) in highly specific biological systems.

As a Senior Application Scientist, I have structured this technical guide to explore the multi-kingdom occurrence of methyl 2-ethylpentanoate—spanning plant-insect interactions, symbiotic ecosystems, and soil microbiomes. Furthermore, this guide establishes a self-validating analytical workflow utilizing SPME-GC-TOF-MS to ensure researchers can accurately extract, resolve, and quantify this biomarker in complex biological matrices.

Biological Occurrence & Mechanistic Pathways

The natural emission of methyl 2-ethylpentanoate is not ubiquitous; rather, it is highly context-dependent, acting as a signaling molecule or a metabolic byproduct in response to specific environmental stimuli.

Plant Defense and Thermal Stress (Arabidopsis thaliana)

In plant biology, VOC emissions are dynamically regulated by interacting abiotic and biotic stressors. In Arabidopsis thaliana, the emission of methyl 2-ethylpentanoate is significantly upregulated when the plant is simultaneously exposed to high ambient temperatures (27–32 °C) and herbivory stress from aphid (Myzus persicae) infestation[3]. The causality here is twofold: thermal stress alters the plant's baseline esterification pathways, while the mechanical and chemical damage from aphid stylets triggers a localized defense response. The resulting emission of this branched ester likely functions as an antixenosis mechanism (deterring further colonization) or as an indirect signaling cue to natural predators[3].

Ant-Plant Symbiosis (Azteca/Cecropia)

The mutualistic relationship between Azteca ants and Cecropia trees relies heavily on localized chemical microenvironments within the plant's hollow structures, known as domatia[4]. Methyl 2-ethylpentanoate has been detected in both inhabited and uninhabited domatia at concentrations significantly exceeding background atmospheric levels[4],[5]. Its presence in empty domatia suggests it may serve as a recruitment semiochemical, signaling vacant, suitable habitats for symbiotic ants. Furthermore, these domatia are co-inhabited by Chaetothyriales black fungi, which are known to metabolize toxic VOCs, indicating that methyl 2-ethylpentanoate exists within a delicate, multi-kingdom chemical equilibrium[4].

Soil Microbiome and Human Physiology

The "hygiene hypothesis" posits that exposure to specific soil microbes modulates human immunity and autonomic nervous system responses. Mycobacterium vaccae, a nonpathogenic soil bacterium, is a prime candidate in this field[6]. GC-TOF-MS profiling of the headspace above soil inoculated with M. vaccae revealed elevated levels of specific VOCs, prominently including methyl 2-ethylpentanoate[6]. Clinical studies demonstrate that inhalation of these specific microbial VOCs during soil-mixing activities correlates with increased alpha-band brain activity (relaxation) and decreased heart rate in human subjects, positioning this ester as a potential neuroactive or immunomodulatory biomarker[6].

BiologicalPathways Stress Environmental Stressors (Aphids, High Temp) Plant Arabidopsis thaliana (Host Plant) Stress->Plant Triggers VOC Methyl 2-ethylpentanoate (VOC Emission) Plant->VOC Biosynthesis Microbe Mycobacterium vaccae (Soil Microbiome) Microbe->VOC Metabolism Symbiosis Azteca/Cecropia (Ant-Plant Domatia) Symbiosis->VOC Accumulation Target1 Plant Defense Signaling VOC->Target1 Mediates Target2 Human Autonomic Response VOC->Target2 Correlates with Target3 Ant Recruitment Cue VOC->Target3 Acts as

Diagram illustrating the biological origins and signaling targets of methyl 2-ethylpentanoate.

Analytical Methodologies for VOC Profiling (SPME-GC-TOF-MS)

To isolate and quantify trace levels of methyl 2-ethylpentanoate from complex biological matrices, Solid-Phase Microextraction coupled with Gas Chromatography-Time-of-Flight Mass Spectrometry (SPME-GC-TOF-MS) is the gold standard[6]. Every step in the following protocol is a self-validating system designed to maximize thermodynamic equilibrium and chromatographic resolution.

Step-by-Step Protocol & Causality

Step 1: Matrix Preparation & Headspace Equilibration

  • Protocol: Homogenize 1.5 g of the biological sample (e.g., soil or plant tissue) with 2.5 mL of distilled water in a 20-mL hermetically sealed SPME vial. Pre-incubate at a controlled temperature (e.g., 40 °C) for 2 hours[6].

  • Causality: The 2-hour pre-incubation is critical. It ensures the system reaches thermodynamic equilibrium, meaning the partition coefficient of methyl 2-ethylpentanoate between the aqueous/solid phase and the headspace remains constant. Without this, extraction yields will suffer from high inter-replicate variance.

Step 2: Solid-Phase Microextraction (SPME)

  • Protocol: Expose a 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber to the headspace for 30 minutes.

  • Causality: Methyl 2-ethylpentanoate is a moderately volatile, branched-chain ester. A tri-phase fiber is chosen because PDMS captures non-polar target analytes, while DVB and CAR provide the necessary surface area and pore size to trap semi-volatile and highly volatile low-molecular-weight compounds, ensuring a comprehensive VOC profile without bias.

Step 3: Thermal Desorption & GC Separation

  • Protocol: Desorb the fiber in the GC inlet at 250 °C for 3 minutes in splitless mode. Implement a temperature ramp: hold at 33 °C for 3 min, ramp at 10 °C/min to 180 °C, then ramp at 40 °C/min to 240 °C, holding for 4 min[6]. Use Helium as the carrier gas at 1.5 mL/min[6].

  • Causality: The low initial oven temperature (33 °C) acts as a cryo-focusing mechanism. It condenses the desorbed volatiles into a tight band at the head of the column, preventing the band broadening that typically plagues early-eluting esters. The subsequent 10 °C/min ramp provides optimal resolution for branched isomers.

Step 4: TOF-MS Detection & Deconvolution

  • Protocol: Acquire mass spectra over a range of 50–500 m/z at a rate of 10 scans/second[6]. Identify the compound using its Kovats Retention Index and characteristic mass fragments.

  • Causality: TOF-MS is selected over standard quadrupole MS due to its rapid acquisition rate, which is necessary to accurately define the narrow, sharp peaks generated by the GC temperature ramp. High scan rates enable advanced spectral deconvolution algorithms to separate methyl 2-ethylpentanoate from co-eluting matrix interferences.

AnalyticalWorkflow S1 1. Matrix Preparation (1.5g sample + 2.5mL H2O) S2 2. Headspace Equilibration (2h Pre-incubation at 40°C) S1->S2 S3 3. SPME Fiber Extraction (DVB/CAR/PDMS, 30 min) S2->S3 S4 4. Thermal Desorption (250°C GC Inlet, 3 min) S3->S4 S5 5. GC Separation (Temp Ramp: 33°C to 240°C) S4->S5 S6 6. TOF-MS Detection (m/z 50-500, 10 scans/s) S5->S6 S7 7. Data Deconvolution (Kovats RI ~884) S6->S7

Step-by-step SPME-GC-TOF-MS analytical workflow for optimal VOC extraction and deconvolution.

Data Presentation: Quantitative VOC Profiling Summary

The following table synthesizes the analytical detection parameters and biological contexts of methyl 2-ethylpentanoate across various studies.

Biological MatrixEnvironmental ContextKey MS Fragments (m/z)Kovats RISource
Arabidopsis thaliana Thermal stress (27–32 °C) + Aphid infestation--[3]
Cecropia Domatia Azteca ant / Chaetothyriales fungi mutualism--[4],[5]
Soil Microbiome Inoculation with Mycobacterium vaccae87, 102, 55, 59, 69~884[6],

Implications for Drug Development & Biomarker Discovery

The identification of methyl 2-ethylpentanoate in these specific biological niches offers profound implications for future research:

  • Agricultural Biotechnology: Monitoring the emission of this ester can serve as a non-destructive, real-time proxy for assessing thermal stress and pest resistance in commercial crops. Engineering crops to upregulate this VOC pathway could enhance natural antixenosis.

  • Neuro-pharmacology & Psychobiotics: The correlation between M. vaccae-induced VOCs and human autonomic relaxation opens novel avenues for drug development. Synthetic inhalation therapies mimicking these specific soil VOC profiles—including methyl 2-ethylpentanoate—could be explored as non-invasive treatments for anxiety and stress management.

Sources

Foundational

Mechanistic Pathways and Synthesis Protocols for Methyl 2-Ethylpentanoate: A Comprehensive Technical Guide

Executive Summary Methyl 2-ethylpentanoate (CAS 816-16-0) is a branched-chain alkyl ester characterized by its high lipophilicity and distinct steric profile. In drug development, it is critically monitored as Valproic A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-ethylpentanoate (CAS 816-16-0) is a branched-chain alkyl ester characterized by its high lipophilicity and distinct steric profile. In drug development, it is critically monitored as Valproic Acid Impurity 28 during the synthesis of the antiepileptic drug valproic acid (). Beyond pharmaceutical manufacturing, it serves as a specialized intermediate in fragrance formulation and acts as a stress-induced Volatile Organic Compound (VOC) in plant-insect ecological interactions.

This whitepaper deconstructs the chemical mechanisms governing its formation, outlines field-proven, self-validating synthetic protocols, and explores its biological biosynthesis pathways.

Chemical Mechanisms of Formation

The formation of methyl 2-ethylpentanoate can be achieved through two primary synthetic vectors. The choice of pathway depends on the available precursors and the required purity profile of the final active pharmaceutical ingredient (API).

Pathway A: Fischer Esterification of 2-Ethylpentanoic Acid

The most direct industrial route is the acid-catalyzed Fischer esterification of 2-ethylpentanoic acid with methanol.

Mechanistic Causality: The alpha-carbon of 2-ethylpentanoic acid is bonded to both an ethyl and a propyl group, creating significant steric encumbrance. This steric bulk retards the trajectory of the incoming methanol nucleophile. Consequently, a strong acid catalyst (e.g., concentrated H2​SO4​ or p-Toluenesulfonic acid) is mandatory to fully protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon to overcome the activation energy barrier.

The mechanism proceeds via a classic addition-elimination sequence:

  • Protonation of the carbonyl oxygen.

  • Nucleophilic attack by the hydroxyl oxygen of methanol.

  • Proton transfer to form a good leaving group (water).

  • Dehydration (elimination of H2​O ) to form the protonated ester.

  • Deprotonation to yield the neutral methyl 2-ethylpentanoate.

Because this reaction is an equilibrium process, Le Chatelier’s principle dictates that an excess of anhydrous methanol must be used, and water must be actively sequestered or distilled out to drive the reaction to completion.

Mechanism A 2-Ethylpentanoic Acid + Methanol B Protonation of Carbonyl (Acid Catalyst) A->B C Nucleophilic Attack (Methanol Addition) B->C D Tetrahedral Intermediate Formation C->D E Proton Transfer (Hydroxyl Activation) D->E F Dehydration (- H2O) E->F G Deprotonation F->G H Methyl 2-ethylpentanoate G->H

Logical flow of the Fischer esterification mechanism.

Pathway B: Alpha-Alkylation via Malonic Ester Synthesis

When 2-ethylpentanoic acid is unavailable, the ester can be constructed from the ground up using the.

Mechanistic Causality: Diethyl malonate is treated with a base (e.g., Sodium ethoxide) to form a resonance-stabilized enolate. This enolate undergoes an SN​2 reaction with ethyl bromide. A second deprotonation and subsequent SN​2 attack with propyl bromide yields a dialkylated malonate. Acidic hydrolysis and thermal decarboxylation produce 2-ethylpentanoic acid, which is then esterified with methanol. The causality behind using malonic ester rather than direct alkylation of simple esters is to prevent polyalkylation and manage the pKa requirements of the alpha-protons.

Biological Biosynthesis (Ecological Stress Response)

Fascinatingly, methyl 2-ethylpentanoate is not exclusively an anthropogenic chemical. It is synthesized biologically as a Volatile Organic Compound (VOC) defense mechanism in flora.

Research demonstrates that the model plant Arabidopsis thaliana upregulates the biosynthesis and emission of methyl 2-ethylpentanoate when subjected to compounded abiotic and biotic stress—specifically, high ambient temperatures combined with infestation by the aphid Myzus persicae (). The compound acts as an allelochemical signaling molecule, modifying the localized atmospheric chemistry to deter herbivores and recruit predatory insects.

Quantitative Data Summaries

To support analytical verification and synthesis planning, the physicochemical and chromatographic properties of the target molecule are summarized below.

Table 1: Physicochemical & Chromatographic Properties

Property Value Causality / Analytical Relevance

| Molecular Weight | 144.21 g/mol | Determines the primary M+ parent ion (m/z 144) in mass spectrometry. | | Boiling Point | 156.3 °C | Enables purification via fractional distillation under reduced pressure. | | LogP | 2.6 | High lipophilicity dictates the use of non-polar solvents (Hexane/EtOAc) for extraction. | | Kovats Retention Index | 884 | Critical for precise GC-MS peak assignment on non-polar capillary columns. |

(Data sourced from and )

Table 2: Comparative Synthesis Route Efficiency

Synthesis Route Precursor Typical Yield (%) Primary Byproducts / Impurities
Fischer Esterification 2-Ethylpentanoic Acid 85 - 90% Unreacted acid, trace water
Enolate Alpha-Alkylation Methyl Pentanoate 70 - 75% Dialkylated esters, unreacted starting material

| Malonic Ester Synthesis | Diethyl Malonate | 60 - 65% (Overall) | Decarboxylation intermediates |

Self-Validating Experimental Protocol: Fischer Esterification

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates in-process analytical checks to confirm reaction progress and prevent downstream failures.

Reagents Required:
  • 2-Ethylpentanoic acid (1.0 eq, limiting reagent)

  • Anhydrous Methanol (10.0 eq, solvent and reactant)

  • Concentrated Sulfuric Acid ( H2​SO4​ ) (0.1 eq, catalyst)

  • Saturated Aqueous Sodium Bicarbonate ( NaHCO3​ )

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Methodology:
  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylpentanoic acid in anhydrous methanol. Causality: Anhydrous conditions prevent the premature reverse hydrolysis of the newly formed ester.

  • Catalyst Addition: Slowly add concentrated H2​SO4​ dropwise while stirring. Attach a reflux condenser.

  • Thermal Activation: Heat the mixture to reflux (approx. 65°C) for 12 hours.

  • In-Process Validation (TLC): After 10 hours, spot the reaction mixture against the starting acid on a silica TLC plate (Eluent: 9:1 Hexane:EtOAc). Validation Check: The disappearance of the low-Rf acid spot and the appearance of a high-Rf ester spot confirms reaction progression.

  • Quenching: Cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate and wash slowly with saturated aqueous NaHCO3​ . Causality: The weak base neutralizes the acid catalyst and deprotonates any unreacted 2-ethylpentanoic acid, forcing it into the aqueous phase and purifying the organic layer.

  • Phase Separation: Separate the organic layer, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Isolation: Filter the drying agent and remove the solvent via rotary evaporation to yield crude methyl 2-ethylpentanoate.

  • Final Validation (GC-MS): Inject the product into a GC-MS system. Validation Check: Confirm the presence of the m/z 144 parent ion and cross-reference the retention time with the Kovats Index (884).

Workflow S1 1. Reagent Prep Anhydrous MeOH, H2SO4 S2 2. Reflux (65°C, 12h) Shift Equilibrium S1->S2 S3 3. Quench & Neutralize (Aqueous NaHCO3) S2->S3 S4 4. Phase Separation (EtOAc Extraction) S3->S4 S5 5. Desiccation (Anhydrous Na2SO4) S4->S5 S6 6. Concentration (Rotary Evaporation) S5->S6 S7 7. Validation (GC-MS & 1H-NMR) S6->S7

Step-by-step experimental workflow for ester synthesis.

References

  • PubChem - Methyl 2-ethylpentanoate (CID 94189). National Center for Biotechnology Information. URL: [Link]

  • Master Organic Chemistry - The Malonic Ester Synthesis. Master Organic Chemistry Guides. URL:[Link]

  • MDPI Diversity - Volatile Organic Compounds in the Azteca/Cecropia Ant-Plant Symbiosis and the Role of Black Fungi. URL:[Link]

  • ResearchGate - Temperature regimes and aphid density interactions differentially influence VOC emissions in Arabidopsis. URL:[Link]

Exploratory

Comprehensive Chemical Profiling of Methyl 2-ethylpentanoate: Identifiers, Ecological Significance, and Analytical Methodologies

Target Audience: Analytical Chemists, Chemical Ecologists, and Pharmaceutical Development Scientists Content Type: Technical Whitepaper Executive Summary Methyl 2-ethylpentanoate is a branched-chain alkyl ester that occu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Chemical Ecologists, and Pharmaceutical Development Scientists Content Type: Technical Whitepaper

Executive Summary

Methyl 2-ethylpentanoate is a branched-chain alkyl ester that occupies a unique intersection between chemical ecology and pharmaceutical manufacturing. In biological systems, it acts as a stress-induced volatile organic compound (VOC) emitted by flora under herbivorous attack[1]. In pharmaceutical synthesis, it is rigorously monitored as a structurally related impurity (Impurity 28) in the production of the anticonvulsant drug valproic acid[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data aggregation. This guide elucidates the causality behind the molecule's physical behavior, maps its critical chemical identifiers for database integrity, and provides a self-validating analytical workflow for its isolation and quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Identity and Informatics Architecture

In modern cheminformatics and regulatory compliance, relying on a single chemical name is insufficient due to synonymous overlap. Methyl 2-ethylpentanoate is frequently referred to as "valeric acid, 2-ethyl-, methyl ester" or "methyl α -ethylvalerate"[3]. To ensure unambiguous database querying and regulatory filing, a matrix of standardized identifiers must be utilized.

Table 1: Core Chemical Identifiers
Identifier TypeValueFunctional Purpose
IUPAC Name methyl 2-ethylpentanoateStandardized systematic nomenclature[3].
CAS Registry Number 816-16-0Primary key for inventory, safety, and regulatory compliance[2][4].
PubChem CID 94189Anchor for biological activity and toxicological data aggregation[3].
SMILES CCCC(CC)C(=O)OC2D topological mapping for machine learning and QSAR modeling[2][3].
InChIKey IVNZXKXOTJLKHM-UHFFFAOYSA-NCollision-free hash for exact-match web and database searching[4].
Information Architecture Workflow

The following diagram illustrates how these identifiers map to different domains of chemical research, ensuring data integrity across disciplines.

IdentifierMapping Core Methyl 2-ethylpentanoate C8H16O2 CAS CAS: 816-16-0 Regulatory Standard Core->CAS CID PubChem CID: 94189 Bioactivity & Tox Core->CID SMILES SMILES: CCCC(CC)C(=O)OC Cheminformatics Core->SMILES INCHI InChIKey: IVNZXKXOTJLKHM-UHFFFAOYSA-N Database Search Core->INCHI

Core chemical identifiers mapping for methyl 2-ethylpentanoate.

Physicochemical Properties & Structural Causality

The physical behavior of methyl 2-ethylpentanoate is dictated by its molecular architecture. The α -branching (the ethyl group at the 2-position) sterically shields the ester carbonyl carbon.

Mechanistic Insight: This steric hindrance reduces the molecule's susceptibility to nucleophilic attack, making it more resistant to spontaneous hydrolysis compared to linear pentanoates. Furthermore, the hydrophobic nature of the branched alkyl chain heavily restricts its solubility in aqueous media, driving its high volatility and partitioning into the vapor phase[2].

Table 2: Quantitative Physicochemical Data
PropertyValueCausality / Significance
Molecular Formula C8H16O2Dictates a low molecular weight conducive to high volatility[3].
Molecular Weight 144.21 g/mol Optimal mass range for rapid diffusion in atmospheric signaling[4].
XLogP3 2.6Indicates strong lipophilicity; readily partitions into organic solvents[3].
Kovats Retention Index 884 (Semi-standard non-polar)Critical calibration metric for identifying the compound in complex GC runs[3].

Biological Significance and Chemical Ecology

Methyl 2-ethylpentanoate is not merely an industrial artifact; it is an active participant in plant-insect ecological networks.

Thermal and Herbivorous Stress Response: Research demonstrates that Arabidopsis thaliana emits methyl 2-ethylpentanoate specifically when subjected to a combination of high-temperature stress (e.g., 27°C - 32°C) and heavy infestation by the sucking insect Myzus persicae (green peach aphid)[1].

  • Causality: The simultaneous abiotic (heat) and biotic (herbivory) stressors trigger specific lipoxygenase (LOX) pathways. The plant volatilizes this ester to potentially act as a semiochemical—either to repel the aphids, attract parasitoid wasps (tritrophic interaction), or signal neighboring plants to prime their defensive metabolic cascades[1][5].

Ant-Plant Symbiosis: The compound has also been detected at significantly elevated concentrations in the domatia (internal plant cavities) of Cecropia plants, both inhabited and uninhabited by mutualistic Azteca ants[5]. Its presence suggests a role in the complex chemical signaling required to maintain this symbiotic relationship.

Validated Analytical Workflow: HS-SPME-GC-MS

To accurately quantify methyl 2-ethylpentanoate from biological matrices or pharmaceutical batches, traditional liquid-liquid extraction is highly discouraged. The compound's high volatility leads to severe evaporative losses during solvent concentration.

Instead, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. The following protocol is designed as a self-validating system to ensure maximum recovery and analytical precision.

Step-by-Step Methodology

Step 1: Matrix Preparation and Sealing

  • Action: Place 500 mg of the sample (plant tissue or API batch) into a 20 mL sterile glass headspace vial. Add 1 mL of saturated NaCl solution. Seal immediately with a PTFE/silicone septum.

  • Causality: The addition of saturated NaCl induces a "salting-out" effect. By decreasing the solubility of the hydrophobic ester in the aqueous phase, the thermodynamic equilibrium is forced toward the headspace, maximizing volatile concentration.

Step 2: Thermal Equilibration

  • Action: Incubate the sealed vial at 40°C for 30 minutes with continuous agitation.

  • Causality: Mild heating increases the vapor pressure of methyl 2-ethylpentanoate without crossing the thermal degradation threshold of co-extracted thermolabile metabolites.

Step 3: SPME Fiber Extraction

  • Action: Pierce the septum and expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for exactly 40 minutes.

  • Causality: The semi-polar PDMS/DVB polymer matrix provides optimal van der Waals interactions with both the hydrophobic alkyl chain and the polar ester moiety of the analyte, ensuring high-affinity adsorption.

Step 4: Thermal Desorption

  • Action: Retract the fiber, transfer it to the GC injection port, and desorb at 250°C for 3 minutes in splitless mode.

  • Causality: Rapid, high-temperature desorption ensures the analyte is transferred to the column in a tight, narrow band. This prevents peak broadening and tailing, which is critical for resolving structurally similar isomers.

Step 5: GC Separation and MS Detection

  • Action: Utilize an apolar capillary column (e.g., Optima-5-MS or TG-624, 30 m × 0.25 mm i.d.)[1][5]. Program the oven: hold at 40°C for 2 min, ramp at 5°C/min to 220°C. Detect using Electron Ionization (EI) at 70 eV.

  • Causality: The slow 5°C/min temperature ramp provides the necessary theoretical plates to separate methyl 2-ethylpentanoate from other branched pentanoates. The 70 eV EI will yield a characteristic fragmentation pattern (with prominent m/z peaks such as 102, 87, and 43) for definitive spectral library matching[3][6].

GCMSWorkflow S1 1. HS-SPME Volatile Extraction S2 2. Thermal Desorption Injector Port S1->S2 S3 3. GC Separation Non-polar Column S2->S3 S4 4. EI Ionization 70 eV Fragmentation S3->S4 S5 5. Quadrupole MS m/z Detection S4->S5

Step-by-step HS-SPME-GC-MS analytical workflow for volatile ester quantification.

Pharmaceutical Context: Valproic Acid Impurity Profiling

In drug development, methyl 2-ethylpentanoate is classified as Valproic Acid Impurity 28 [2]. Valproic acid (2-propylpentanoic acid) is a widely prescribed anticonvulsant.

During the multi-step synthesis of generic valproic acid APIs, alkylation and esterification steps can inadvertently produce shorter-chain homologues (ethyl substitution instead of propyl). Because methyl 2-ethylpentanoate shares a nearly identical physicochemical profile with valproic acid precursors, it can easily carry over through crystallization and purification steps. Monitoring this specific CAS registry entity (816-16-0) via the GC-MS protocol outlined above is a mandatory requirement for adhering to ICH Q3A guidelines regarding the control of structurally related impurities in active pharmaceutical ingredients.

References

  • Methyl 2-ethylpentanoate | C8H16O2 | CID 94189 - PubChem National Institutes of Health (NIH). URL:[Link]

  • Pentanoic acid, 2-ethyl-, methyl ester - the NIST WebBook National Institute of Standards and Technology (NIST). URL:[Link]

  • Mass spectrum (electron ionization) - Pentanoic acid, 2-ethyl-, methyl ester National Institute of Standards and Technology (NIST). URL:[Link]

  • Temperature regimes and aphid density interactions differentially influence VOC emissions in Arabidopsis ResearchGate. URL: [Link]

  • Volatile Organic Compounds in the Azteca/Cecropia Ant-Plant Symbiosis and the Role of Black Fungi MDPI. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Characterization of Methyl 2-Ethylpentanoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Methyl 2-ethylpentanoate (CAS: 816-16-0) Introduction and Mechanistic Rationale Methyl 2-ethylpentanoate is a branched alkyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Methyl 2-ethylpentanoate (CAS: 816-16-0)

Introduction and Mechanistic Rationale

Methyl 2-ethylpentanoate is a branched alkyl ester characterized by its pleasant fruity odor, making it a compound of interest in fragrance applications, as well as a versatile intermediate in organic synthesis and pharmaceutical development[1]. The synthesis of this compound is most efficiently achieved via a Fischer esterification, utilizing 2-ethylpentanoic acid and methanol[2].

As an Application Scientist, it is critical to understand the causality behind the reaction conditions. The Fischer esterification is an equilibrium-driven process[3]. To drive the reaction toward the product (Le Chatelier's principle), methanol is used in large excess, effectively serving as both the reactant and the solvent[4]. Concentrated sulfuric acid ( H2​SO4​ ) is employed as a catalytic dehydrating agent; it protonates the carbonyl oxygen of the 2-ethylpentanoic acid, significantly increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by methanol[5].

Experimental Workflow

The following diagram illustrates the logical progression of the synthesis, from reaction setup through to purification and validation.

G N1 1. Reaction Setup 2-Ethylpentanoic Acid + MeOH + H2SO4 N2 2. Reflux Heat to 65°C for 2-4 hours N1->N2 N3 3. Solvent Removal Evaporate excess Methanol N2->N3 N4 4. Liquid-Liquid Extraction DCM / H2O Phase Separation N3->N4 N5 5. Neutralization Wash Sat. NaHCO3 (Removes unreacted acid) N4->N5 N6 6. Drying & Concentration Anhydrous Na2SO4 & Evaporation N5->N6 N7 7. Purification Simple Distillation N6->N7

Experimental workflow for the synthesis of methyl 2-ethylpentanoate.

Reagent Stoichiometry and Properties

To ensure a self-validating protocol, exact stoichiometric ratios must be maintained. The table below outlines the standard equivalents for a 50 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Ethylpentanoic acid130.181.06.51 g (50 mmol)Limiting Reactant
Methanol (Anhydrous)32.04~15.030 mLReactant / Solvent
Sulfuric Acid (98%)98.080.10.27 mL (5 mmol)Acid Catalyst
Dichloromethane (DCM)84.93-3 x 30 mLExtraction Solvent
Sodium Bicarbonate (aq)84.01Excess2 x 25 mLNeutralizing Agent

Step-by-Step Experimental Protocol

Reaction Setup and Reflux
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 6.51 g (50 mmol) of 2-ethylpentanoic acid and 30 mL of anhydrous methanol.

  • Catalyst Addition: Place the flask in an ice bath. Carefully and slowly add 0.27 mL of concentrated sulfuric acid dropwise down the side of the flask[2]. Causality: The addition of H2​SO4​ to methanol is highly exothermic; cooling prevents localized boiling and side reactions.

  • Reflux: Attach a reflux condenser to the flask. Transfer the setup to a heating mantle or oil bath. Heat the mixture to a gentle reflux (approx. 65 °C) with continuous stirring for 3 to 4 hours[4].

  • Reaction Monitoring: The progress can be monitored via TLC (Hexanes:EtOAc 9:1, stained with KMnO4) or GC-MS.

Work-up and Extraction
  • Cooling and Concentration: Once the reaction is deemed complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the excess methanol. Causality: Removing methanol prevents it from acting as a co-solvent during extraction, which would otherwise reduce the partition coefficient of the ester into the organic phase.

  • Extraction: Dilute the concentrated residue with 30 mL of dichloromethane (DCM) and transfer to a separatory funnel. Add 30 mL of distilled water. Shake vigorously with frequent venting and allow the phases to separate. Collect the lower organic (DCM) layer. Extract the aqueous layer with an additional 2 x 20 mL of DCM. Combine all organic layers.

  • Neutralization (Self-Validating Step): Wash the combined organic layers with 25 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ )[4]. Validation: You will observe CO2​ gas evolution (bubbling). This confirms the neutralization of the H2​SO4​ catalyst and the deprotonation of any unreacted 2-ethylpentanoic acid (converting it into a water-soluble sodium salt). Repeat the wash until no further gas evolution is observed.

  • Final Wash: Wash the organic layer with 25 mL of brine (saturated NaCl) to remove residual water and break any emulsions.

Drying and Purification
  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate ( Na2​SO4​ ) for 15 minutes. Filter the drying agent.

  • Concentration: Remove the DCM using a rotary evaporator to yield the crude methyl 2-ethylpentanoate as a pale yellow to colorless liquid.

  • Distillation: For high-purity applications, purify the crude ester via simple distillation. The predicted boiling point of methyl 2-ethylpentanoate is approximately 156 °C at atmospheric pressure[6]. Collect the main fraction to obtain the pure product.

Analytical Characterization

Validating the structural integrity of the synthesized methyl 2-ethylpentanoate requires Gas Chromatography-Mass Spectrometry (GC-MS). The compound exhibits a molecular weight of 144.21 g/mol [7].

Under standard electron ionization (EI, 70 eV), the molecular ion peak ( M+ at m/z 144) may be weak due to facile fragmentation. The fragmentation pattern is driven by the branched nature of the alkyl chain and the ester moiety[8].

m/z ValueRelative AbundanceFragment Assignment / Mechanistic Origin
144 LowMolecular Ion [M]+
87 Base Peak (100%)McLafferty rearrangement fragment [CH2​=C(OH)OCH3​]+ or α -cleavage
102 ModerateLoss of propyl radical [M−C3​H7​]+
55 ModerateAlkyl chain fragmentation [C4​H7​]+
43 ModeratePropyl cation [C3​H7​]+

Note: The presence of the base peak at m/z 87 is highly characteristic of methyl esters undergoing the McLafferty rearrangement, providing strong self-validation of the successful esterification[7][8].

Sources

Application

Application Note: GC-MS Analysis of Methyl 2-Ethylpentanoate in Biological and Environmental Matrices

Introduction and Scientific Significance Methyl 2-ethylpentanoate (CAS: 816-16-0), also known as methyl α -ethylvalerate, is a volatile organic compound (VOC) belonging to the ester class[1]. In recent years, it has emer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Significance

Methyl 2-ethylpentanoate (CAS: 816-16-0), also known as methyl α -ethylvalerate, is a volatile organic compound (VOC) belonging to the ester class[1]. In recent years, it has emerged as a critical biomarker in chemical ecology and environmental microbiology. Research indicates that Arabidopsis thaliana emits significantly elevated levels of methyl 2-ethylpentanoate when subjected to aphid infestation under high-temperature stress (27 °C – 32 °C)[2][3]. Furthermore, it has been identified in the complex volatile profiles of the Azteca/Cecropia ant-plant symbiosis[4][5] and as a volatile metabolite produced by the soil bacterium Mycobacterium vaccae[6].

Given its presence in complex, trace-level biological matrices, robust Gas Chromatography-Mass Spectrometry (GC-MS) methodologies are required. This application note details a field-proven, self-validating GC-MS protocol optimized for the extraction, separation, and precise quantification of methyl 2-ethylpentanoate.

Physicochemical Properties & Mass Spectrometry Data

To establish a reliable analytical method, understanding the target analyte's physicochemical and spectral properties is paramount. The Kovats Retention Index (RI) on a semi-standard non-polar column is approximately 884[1], which dictates the elution window. Under standard 70 eV Electron Ionization (EI), methyl esters branched at the alpha position typically undergo a McLafferty rearrangement, yielding a highly stable and abundant fragment. For methyl 2-ethylpentanoate, this results in a base peak at m/z 87[1][6].

Table 1: Analyte Target Profile
ParameterValue / Description
IUPAC Name Methyl 2-ethylpentanoate
Formula / Molecular Weight C8H16O2 / 144.21 g/mol [1][7]
CAS Registry Number 816-16-0[7][8]
Kovats Retention Index (RI) ~884 (Semi-standard non-polar column)[1]
Target Quantifier Ion m/z 87 (Base peak)[1][6]
Qualifier Ions m/z 43, 55, 59, 69, 102[1][6]

Experimental Design & Rationale (Causality)

Do not view analytical parameters as arbitrary settings; each choice is a deliberate manipulation of physical chemistry to isolate the target from background noise.

  • Extraction Method (SPME vs. Thermal Desorption): For in vivo plant emissions or soil microbiomes, headspace Solid-Phase Microextraction (HS-SPME) using a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is recommended. This tri-phase fiber captures a wide boiling-point range and is highly efficient for volatile esters[3]. Alternatively, active pumping onto sorbent tubes followed by Thermal Desorption (TD) can be used for ambient air sampling[4].

  • Column Selection: A 5% phenyl-arylene / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS, Optima-5-MS, 30 m × 0.25 mm × 0.25 µm) provides the optimal balance of theoretical plates and slight polarity needed to resolve methyl 2-ethylpentanoate from closely eluting isomeric esters and host-plant monoterpenes[2].

  • Temperature Programming: A low initial temperature (40 °C) focuses the highly volatile analytes at the head of the column. A moderate ramp (5–10 °C/min) through the 80–120 °C window ensures baseline resolution of the target (eluting around RI 884) before a rapid ramp to 250 °C bakes off heavier matrix contaminants[6].

Analytical Workflow Diagram

G Sample Sample Collection (Headspace/In Vivo) Extraction Extraction & Pre-concentration (HS-SPME: DVB/CAR/PDMS) Sample->Extraction Volatile Equilibration GC Gas Chromatography Separation (5% Phenyl-MS Column) Extraction->GC Thermal Desorption @ 250°C EI Electron Ionization (70 eV) McLafferty Rearrangement GC->EI Elution Window MS Quadrupole Mass Spectrometry (Scan: 35-350 amu / SIM: m/z 87) EI->MS Base Peak m/z 87 Data Data Analysis & Validation (NIST Library Match & RI ~884) MS->Data Spectral Output

Caption: Mechanistic workflow for the GC-MS extraction, separation, and identification of methyl 2-ethylpentanoate.

Step-by-Step Experimental Protocol

Sample Preparation (HS-SPME)
  • Equilibration: Place the biological sample (e.g., 1.5 g of soil or plant tissue) into a 20 mL sterile headspace vial. Add 10 µL of an internal standard (e.g., nonyl acetate or deuterated ester) to validate extraction efficiency. Seal with a PTFE/silicone septum.

  • Incubation: Incubate the vial at 40 °C for 15 minutes to allow the volatile methyl 2-ethylpentanoate to partition into the headspace.

  • Extraction: Expose a pre-conditioned 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40 °C.

Gas Chromatography Parameters
  • Inlet: Splitless mode. Temperature: 250 °C.

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 to 1.5 mL/min[6][9].

  • Desorption: Insert the SPME fiber into the inlet and expose for 3 minutes to thermally desorb the analytes onto the column.

  • Oven Temperature Program:

    • Initial: 40 °C, hold for 3 minutes.

    • Ramp 1: 8 °C/min to 180 °C.

    • Ramp 2: 40 °C/min to 250 °C, hold for 5 minutes (Column bake-out)[6].

Mass Spectrometry Parameters
  • Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C[3][9].

  • Ionization Energy: 70 eV (Standard for NIST library matching)[5][9].

  • Acquisition Mode:

    • Discovery/Profiling: Full Scan mode, m/z 35 to 350 at a rate of ~5-10 scans/second[5][6].

    • Targeted Quantification: Selected Ion Monitoring (SIM) mode tracking m/z 87 (Dwell time 50 ms), m/z 102, and m/z 55.

System Validation & Quality Control (QC)

A protocol is only as reliable as its internal validation mechanisms. To ensure trustworthiness, implement the following self-validating steps:

  • Autotune Verification: Prior to any run, perform an MS autotune using PFTBA (Perfluorotributylamine). Ensure the isotopic ratios and peak widths for m/z 69, 219, and 502 are within manufacturer specifications.

  • System Blanks: Run an empty vial with the SPME fiber to verify the absence of carryover. Siloxane peaks (m/z 73, 207, 281) are normal column bleed, but m/z 87 must be absent.

  • Retention Index Calibration: Inject a C8-C20 n-alkane standard mixture under the exact same temperature program. Calculate the Kovats RI for the target peak. It must fall within ±5 units of the literature value (884)[1] to confirm identity alongside the mass spectral match.

  • Library Matching: Ensure the mass spectrum matches the NIST MS 2.0 or Wiley databases with a similarity score of >80%[3][5].

References

  • National Center for Biotechnology Information. "Methyl 2-ethylpentanoate | C8H16O2 | CID 94189 - PubChem." nih.gov. Available at:[Link]

  • National Institute of Standards and Technology. "Pentanoic acid, 2-ethyl-, methyl ester - the NIST WebBook." nist.gov. Available at:[Link]

  • National Institute of Standards and Technology. "Pentanoic acid, 2-ethyl-, methyl ester - Gas Chromatography Data." nist.gov. Available at:[Link]

  • Mayer, V. E., et al. "Volatile Organic Compounds in the Azteca/Cecropia Ant-Plant Symbiosis and the Role of Black Fungi." MDPI Journal of Fungi, 2021. Available at:[Link]

  • Park, S.-A., et al. "Physiological Responses of Adults during Soil-mixing Activities Based on the Presence of Soil Microorganisms." Journal of the American Society for Horticultural Science, 2022. Available at:[Link]

  • Mayer, V. E., et al. "(PDF) Volatile Organic Compounds in the Azteca/Cecropia Ant-Plant Symbiosis and the Role of Black Fungi." ResearchGate, 2026. Available at:[Link]

  • Silva, P., et al. "Effect of processing and storage on the volatile profile of sugarcane honey." DigitUMa, 2021. Available at:[Link]

  • "Temperature regimes and aphid density interactions differentially influence VOC emissions in Arabidopsis." ORBi, ULiège. Available at:[Link]

  • "Temperature regimes and aphid density interactions differentially influence VOC emissions in Arabidopsis." ResearchGate, 2014. Available at:[Link]

Sources

Method

using methyl 2-ethylpentanoate as an internal standard in chromatography

Application Note: Methyl 2-Ethylpentanoate as a Diagnostic Internal Standard for GC-MS Volatile Profiling Introduction & Strategic Rationale In the quantitative analysis of volatile organic compounds (VOCs), short-chain...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 2-Ethylpentanoate as a Diagnostic Internal Standard for GC-MS Volatile Profiling

Introduction & Strategic Rationale

In the quantitative analysis of volatile organic compounds (VOCs), short-chain fatty acids (SCFAs), and branched-chain therapeutics, selecting an optimal internal standard (IS) is the linchpin of assay reproducibility. Methyl 2-ethylpentanoate (CAS 816-16-0) has emerged as an exceptional IS for Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

As a branched-chain methyl ester, it mimics the thermodynamic partitioning behavior of target analytes during extraction while remaining virtually absent from endogenous mammalian and environmental matrices[1]. Furthermore, its structural identity as a homologue to methyl valproate (Valproic Acid Impurity 28) makes it an indispensable, highly accurate tracking standard in therapeutic drug monitoring (TDM) and lipid metabolomics[2].

Physicochemical Profiling & Chromatographic Behavior

Understanding the molecular characteristics of methyl 2-ethylpentanoate is critical for optimizing extraction thermodynamics and GC-MS parameters.

Table 1: Physicochemical and Spectrometric Properties

ParameterValueScientific Implication
Molecular Formula C8H16O2Highly volatile; perfectly amenable to solventless headspace extraction.
Molecular Weight 144.21 g/mol Elutes early in chromatographic runs, reducing total analytical time.
Kovats Retention Index 884 (Non-polar column)Predictable elution between C8 and C9 alkanes, avoiding solvent fronts[3].
Primary MS Ions (m/z) 87 (Base), 102, 43Provides highly specific diagnostic ions for Selected Ion Monitoring (SIM)[3].
Water Solubility Low (Hydrophobic)Excellent partitioning coefficient into SPME fibers or organic solvents.

Causality in Methodological Design

As a self-validating analytical system, every parameter in this protocol is engineered to maximize the signal-to-noise ratio and quantitative rigor:

  • The m/z 87 Diagnostic Ion: The unique alpha-ethyl branching of this molecule alters standard electron impact (EI) fragmentation pathways, yielding a highly stable and abundant m/z 87 base peak[3]. Monitoring m/z 87 in SIM mode provides high specificity and filters out background noise from ubiquitous unbranched lipids.

  • HS-SPME over LLE: Headspace Solid-Phase Microextraction (HS-SPME) is selected over Liquid-Liquid Extraction (LLE) because it eliminates solvent masking of early-eluting volatile peaks[4]. The DVB/CAR/PDMS fiber provides the optimal mixed-polarity surface area to capture the esterified IS.

  • Salting-Out Effect: The addition of NaCl strictly follows Le Chatelier’s principle. By saturating the aqueous phase with ions, the hydration spheres of water are occupied, thermodynamically driving the hydrophobic methyl 2-ethylpentanoate into the headspace to maximize extraction yield.

Experimental Workflow Visualization

G N1 Sample Preparation (Aqueous Matrix + NaCl) N2 Internal Standard Addition (Spike Methyl 2-ethylpentanoate) N1->N2 Add 20 µL IS N3 Headspace Equilibration (50°C, 15 min, Agitation) N2->N3 Seal Vial N4 SPME Fiber Extraction (DVB/CAR/PDMS, 30 min) N3->N4 Expose Fiber N5 Thermal Desorption (GC Inlet at 250°C, 3 min) N4->N5 Transfer to GC N6 GC-MS Analysis (EI Mode, SIM/Scan) N5->N6 Chromatographic Run

HS-SPME-GC-MS Workflow using Methyl 2-ethylpentanoate as Internal Standard.

Step-by-Step Protocol: HS-SPME-GC-MS Analysis

Phase 1: Reagent & System Preparation

  • IS Stock Solution: Dissolve 10 mg of methyl 2-ethylpentanoate reference standard in 10 mL of HPLC-grade methanol to create a 1 mg/mL stock. Store at -20°C.

  • IS Working Solution: Dilute the stock to 10 µg/mL in ultrapure water.

  • Fiber Conditioning: Condition a 50/30 µm DVB/CAR/PDMS SPME fiber at 250°C in the GC inlet for 30 minutes prior to the first use to eliminate siloxane background bleed.

Phase 2: Sample Extraction (Self-Validating Matrix)

  • Aliquot: Transfer 2.0 mL of the liquid sample (e.g., plasma, urine, or environmental water) into a 10 mL precision glass headspace vial.

  • Salting Out: Add 0.6 g of pre-baked (400°C) analytical grade NaCl to the vial. (Causality: Baking NaCl removes trace volatile organic contaminants that could cause false positives).

  • IS Spiking: Inject 20 µL of the IS Working Solution (yielding a 200 ng absolute spike) directly into the sample matrix.

  • Sealing: Immediately seal the vial with a PTFE/silicone septum cap to prevent volatile loss.

  • Equilibration: Incubate the vial at 50°C for 15 minutes under continuous orbital agitation (500 rpm) to establish thermodynamic equilibrium between the liquid and headspace phases.

  • Extraction: Expose the SPME fiber to the headspace for exactly 30 minutes at 50°C.

Phase 3: GC-MS Instrumental Analysis

Table 2: Optimized GC-MS Parameters

ModuleParameterSetting
GC Inlet Temperature / Mode250°C / Splitless (Desorption time: 3 min)
Column Stationary PhaseHP-5MS or TG-624 (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium (99.999%)Constant flow at 1.0 mL/min
Oven Program Temperature Ramp40°C (hold 2 min) → 10°C/min to 150°C → 25°C/min to 250°C
MS Source Ionization / TempElectron Impact (EI, 70 eV) / 230°C
Acquisition SIM Mode (IS)m/z 87 (Quantifier), m/z 102, 43 (Qualifiers)

Data Processing & Self-Validating System

To ensure the trustworthiness of the analytical batch, the protocol operates as a closed, self-validating system:

  • System Suitability Test (SST): Before running biological samples, inject a pure standard of methyl 2-ethylpentanoate. The peak asymmetry factor must be between 0.8 and 1.2. Severe tailing indicates active sites in the GC liner, dictating immediate inlet maintenance.

  • Internal Standard Area Monitoring: Plot the absolute peak area of the m/z 87 ion for the IS across all samples in the batch.

    • Validation Rule: The IS area must not deviate by more than ±15% from the mean of the calibration standards. A sudden drop indicates SPME fiber degradation, inlet leakage, or severe matrix suppression, automatically invalidating that specific sample result.

  • Quantification: Calculate the Relative Response Factor (RRF) using the formula: RRF = (Area_Analyte / Area_IS) * (Concentration_IS / Concentration_Analyte)

References

  • PubChem. "Methyl 2-ethylpentanoate | C8H16O2 | CID 94189 - PubChem" National Center for Biotechnology Information.3

  • CymitQuimica. "CAS 816-16-0: methyl 2-ethylpentanoate | CymitQuimica" 2

  • MDPI. "Volatile Organic Compounds in the Azteca/Cecropia Ant-Plant Symbiosis and the Role of Black Fungi" 1

  • ASHS Journals. "Physiological Responses of Adults during Soil-mixing Activities Based on the Presence of Soil Microorganisms: A Metabolomics Approach" 4

Sources

Application

methyl 2-ethylpentanoate applications in flavor and fragrance chemistry

Comprehensive Application Note: Methyl 2-Ethylpentanoate in Flavor and Fragrance Chemistry Executive Summary Methyl 2-ethylpentanoate (CAS: 816-16-0) is a branched-chain alkyl ester highly valued in flavor and fragrance...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note: Methyl 2-Ethylpentanoate in Flavor and Fragrance Chemistry

Executive Summary

Methyl 2-ethylpentanoate (CAS: 816-16-0) is a branched-chain alkyl ester highly valued in flavor and fragrance (F&F) chemistry for its distinct, pleasant fruity odor[1]. While straight-chain aliphatic esters often present straightforward "green" or "fatty" profiles, the alpha-branching in methyl 2-ethylpentanoate introduces steric complexity that shifts its organoleptic profile toward a nuanced, ethereal fruitiness. This application note provides drug development professionals, analytical chemists, and F&F researchers with a rigorous, self-validating framework for synthesizing, analyzing, and formulating this specialized volatile organic compound (VOC).

Mechanistic Insights: Biosynthesis, Thermal Generation, and Olfactory Causality

Environmental and Thermal Origins In nature and food chemistry, methyl 2-ethylpentanoate is not merely a synthetic isolate; it is a key biomarker of complex biochemical and thermal degradation pathways. It has been identified as a critical VOC generated during the thermal processing of sugarcane honey, specifically forming via Maillard reactions and lipid degradation during the high-temperature transition stages of the syrup[2]. Environmentally, it serves as an ecological signaling molecule. It is emitted by Arabidopsis plants subjected to combined high-temperature and aphid-induced stress[3], and it naturally accumulates in the domatia of Cecropia host-plants involved in symbiotic relationships with Azteca ants[4].

Structure-Odor Relationship (SOR) Causality The olfactory causality of methyl 2-ethylpentanoate lies in its molecular geometry. The ethyl branch at the C2 position restricts the conformational flexibility of the pentanoate backbone. When this molecule enters the nasal epithelium, this steric hindrance alters its binding affinity within the hydrophobic pockets of human olfactory receptors (ORs). Furthermore, this alpha-branching shields the ester carbonyl from nucleophilic attack, significantly reducing its rate of hydrolysis in alkaline environments (such as soaps or detergents) compared to straight-chain analogs. This makes it an exceptionally stable top-note ingredient in functional perfumery.

Physicochemical and Olfactory Profiling

To successfully formulate with methyl 2-ethylpentanoate, its physical and chromatographic behavior must be strictly quantified. Table 1 summarizes its core properties.

Table 1: Physicochemical and Analytical Profile

Property Value Causality / Significance
IUPAC Name Methyl 2-ethylpentanoate Defines the alpha-branched ester structure[5].
CAS Number 816-16-0 Primary chemical identifier[5].
Molecular Formula C8H16O2 Dictates a moderate molecular weight (144.21 g/mol ), ideal for high-volatility top notes[5].
LogP (Octanol/Water) ~2.6 Indicates moderate lipophilicity; requires solubilizers in aqueous formulations[5].
Odor Descriptor Pleasant, fruity Driven by specific OR binding affinities unique to branched esters[1].

| Kovats Retention Index | 884 (Semi-standard non-polar) | Essential for GC-MS peak identification and library matching[5]. |

Application Workflow

The integration of methyl 2-ethylpentanoate into a commercial fragrance or flavor base requires a strict sequence of synthesis, analytical validation, and compounding.

G N1 Precursor Selection N2 Esterification Reaction N1->N2 Methanol + H+ N3 Crude Isolation N2->N3 Quench & Wash N4 Fractional Distillation N3->N4 Thermal Sep. N5 GC-MS Validation N4->N5 Purity >99% N6 F&F Formulation N5->N6 Olfactory QC

End-to-end workflow for the synthesis and formulation of methyl 2-ethylpentanoate.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-Ethylpentanoate (Self-Validating Fischer Esterification)

Objective: Synthesize high-purity (>99%) methyl 2-ethylpentanoate suitable for organoleptic evaluation. Causality: Sulfuric acid acts as a proton donor to activate the carbonyl carbon of 2-ethylpentanoic acid, increasing its electrophilicity. Methanol acts as both the nucleophile and the solvent. Le Chatelier's principle is leveraged by using a vast molar excess of methanol to drive the equilibrium toward the ester product.

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine 0.1 mol of 2-ethylpentanoic acid with 1.0 mol of anhydrous methanol.

  • Catalysis: Slowly add 1.5 mL of concentrated sulfuric acid ( H2​SO4​ ) dropwise while stirring. Caution: Exothermic protonation.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 4 hours.

  • Self-Validation (In-Process Control): Withdraw a 50 µL aliquot every hour, neutralize with saturated NaHCO3​ , extract with hexane, and inject into a GC-FID. The reaction is self-validating when the peak area of the starting acid falls below 0.5% relative to the ester peak, proving thermodynamic completion.

  • Quenching & Washing: Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess methanol. Dilute the residue with 100 mL diethyl ether and wash sequentially with 50 mL distilled water, 50 mL saturated NaHCO3​ (to neutralize residual acid), and 50 mL brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and perform fractional distillation under reduced pressure. Collect the fraction boiling at the specific vapor temperature corresponding to the ester.

Protocol B: HS-SPME-GC-MS Volatile Profiling

Objective: Quantify methyl 2-ethylpentanoate in complex matrices (e.g., botanical extracts or fragrance blends). Causality: Headspace Solid-Phase Microextraction (HS-SPME) utilizing a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is selected because its mixed-polarity and porous structure optimally traps C8 esters from the headspace without solvent interference[3].

Step-by-Step Methodology:

  • Sample Preparation: Place 2.0 g of the sample matrix into a 20 mL headspace vial.

  • Internal Standard Addition (Self-Validation Mechanism): Spike the sample with 10 µL of a 100 ppm solution of Methyl 2-ethylpentanoate-d3 (deuterated internal standard). Validation logic: If the recovery of the deuterated standard deviates outside the 95–105% range, the system flags a matrix suppression error, automatically invalidating the run and preventing false quantification.

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40°C for 15 minutes under continuous agitation (250 rpm) to drive the volatile ester into the headspace.

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 40°C.

  • Desorption & GC-MS Analysis: Retract the fiber and immediately insert it into the GC injection port (230°C) for 3 minutes in splitless mode[2].

Table 2: GC-MS Analytical Parameters

Parameter Specification Causality
Column 5% Phenyl-methylpolysiloxane (30m x 0.25mm x 0.25µm) Non-polar stationary phase separates analytes strictly by boiling point and molecular weight.
Carrier Gas Helium, constant flow at 1.0 mL/min Provides optimal linear velocity for sharp peak resolution.

| Oven Program | 40°C (2 min) 4°C/min to 180°C 20°C/min to 250°C | Gradual ramp through the 100-160°C range ensures baseline separation of branched C8 isomers. | | MS Mode | Electron Ionization (EI), 70 eV | Standardizes fragmentation for accurate NIST library matching. | | Target m/z | 87, 102, 55, 59, 69 | Primary fragment ions for positive identification of methyl 2-ethylpentanoate[2]. |

References

  • Methyl 2-ethylpentanoate | C8H16O2 | CID 94189 - PubChem - NIH National Institutes of Health (NIH). Available at:[Link]

  • Volatile Organic Compounds in the Azteca/Cecropia Ant-Plant Symbiosis and the Role of Black Fungi MDPI. Available at: [Link]

  • Effect of processing and storage on the volatile profile of sugarcane honey DigitUMa. Available at: [Link]

  • Temperature regimes and aphid density interactions differentially influence VOC emissions in Arabidopsis ResearchGate. Available at: [Link]

Sources

Method

Application Note: Catalytic Hydrogenation of Methyl 2-Ethylpentanoate to 2-Ethylpentan-1-ol

Introduction & Scope Methyl 2-ethylpentanoate (CAS 816-16-0; Formula: C8H16O2) is a branched aliphatic ester characterized by its hydrophobic alkyl chains and distinct physical properties[1]. It serves as a crucial inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Methyl 2-ethylpentanoate (CAS 816-16-0; Formula: C8H16O2) is a branched aliphatic ester characterized by its hydrophobic alkyl chains and distinct physical properties[1]. It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs)—particularly valproic acid derivatives—and specialty fragrances. The reduction of this ester yields 2-ethylpentan-1-ol and methanol.

However, the α-branching (the 2-ethyl group) introduces significant steric hindrance adjacent to the carbonyl center. This structural feature makes traditional stoichiometric reductions (e.g., using LiAlH4) hazardous and difficult to scale, while classical heterogeneous catalytic hydrogenations (e.g., Copper Chromite) require highly energy-intensive conditions that often lead to unwanted side reactions. This application note details a highly selective, mild, and scalable protocol using homogeneous bifunctional pincer catalysts to overcome these steric limitations.

Mechanistic Insights: Overcoming Steric Hindrance via Outer-Sphere H2 Transfer

Expertise & Experience: The primary challenge in hydrogenating methyl 2-ethylpentanoate lies in the steric bulk of the branched alkyl chain. Traditional homogeneous catalysts operate via an inner-sphere mechanism, requiring the ester's carbonyl oxygen to coordinate directly to the metal center prior to hydride transfer. The 2-ethyl branching makes this coordination kinetically unfavorable.

To circumvent this, state-of-the-art protocols employ bifunctional pincer complexes, such as Takasago's Ru-MACHO or Gusev's Ru-SNS catalysts, which operate via an outer-sphere mechanism[2][3]. In this pathway:

  • The precatalyst is deprotonated by a strong base (e.g., KOtBu) to form an active amido-ruthenium species.

  • Dihydrogen is heterolytically cleaved across the Ru–N bond, generating a ruthenium hydride (Ru–H) and a protic amine (N–H)[4].

  • The hydride and proton are concertedly transferred to the ester's carbonyl carbon and oxygen, respectively, through a six-membered transition state.

Because the ester never directly coordinates to the ruthenium center, the steric penalty of the 2-ethyl group is drastically minimized. This allows the reaction to proceed under remarkably mild conditions compared to heterogeneous alternatives[3].

Catalyst Evaluation and Quantitative Data

The table below summarizes the optimization landscape for the hydrogenation of branched aliphatic esters, comparing both homogeneous bifunctional systems and traditional heterogeneous systems based on established literature parameters.

Catalyst SystemBase / PromoterTemp (°C)H2 Pressure (bar)Time (h)Conversion (%)Selectivity (%)
Ru-MACHO (0.1 mol%)KOtBu (10 mol%)1005016>99>99
Ru-SNS (0.1 mol%)KOtBu (10 mol%)805012>99>99
Fe-MACHO (1.0 mol%)KHMDS (15 mol%)10050248595
Cu-Cr (Heterogeneous)None220250247580*

*Note: Heterogeneous systems often yield side products such as transesterification dimers or alkanes due to the harsh thermal and pressurized conditions required.

Experimental Protocol: High-Pressure Hydrogenation Workflow

Trustworthiness: This protocol is designed as a self-validating system. By monitoring the stoichiometric pressure drop of H2 gas in the reactor, operators can confirm reaction progress in real-time without taking physical samples. The theoretical pressure drop can be calculated based on the ideal gas law ($ \Delta P = \frac{nRT}{V} $), where n is the moles of H2 consumed (exactly 2 equivalents of H2 per mole of ester are required for complete reduction to the alcohol).

Materials Required:
  • Methyl 2-ethylpentanoate (>98% purity, degassed)

  • Ru-MACHO catalyst (Carbonylchlorohydrido[bis(2-(diphenylphosphinoethyl)amino]ruthenium(II))

  • Potassium tert-butoxide (KOtBu, sublimed)

  • Anhydrous Tetrahydrofuran (THF)

  • High-pressure Parr reactor (Hastelloy or Stainless Steel, equipped with a pressure transducer)

Step-by-Step Methodology:
  • Catalyst and Substrate Preparation (Glovebox):

    • Inside an argon-filled glovebox, weigh 0.1 mol% of Ru-MACHO and 10 mol% of KOtBu into a glass reactor liner.

    • Add anhydrous THF (1.0 M relative to the ester) to dissolve the catalyst and base. The solution will turn a deep red/orange color, indicative of the active amido-ruthenium species forming.

    • Add 1.0 equivalent of methyl 2-ethylpentanoate to the mixture.

  • Reactor Assembly and Purging:

    • Seal the glass liner inside the high-pressure reactor. Remove the sealed reactor from the glovebox.

    • Connect the reactor to a high-purity H2 line.

    • Purge the system by pressurizing to 10 bar with H2 and carefully venting. Repeat this purge cycle three times to ensure complete removal of residual argon.

  • Pressurization and Reaction:

    • Pressurize the reactor to exactly 50 bar with H2.

    • Begin stirring at 800–1000 rpm to ensure optimal gas-liquid mass transfer.

    • Heat the reactor to 100 °C.

    • Self-Validation Check: Monitor the internal pressure. As the reaction proceeds, the pressure will steadily drop. If the pressure stabilizes before the theoretical H2 consumption is reached, repressurize to 50 bar.

  • Cooling and Workup:

    • After 16 hours, or once H2 consumption ceases entirely, cool the reactor to room temperature using an internal cooling coil.

    • Carefully vent the remaining H2 gas in a fume hood.

    • Open the reactor and quench the reaction mixture by exposing it to air and adding 1 mL of saturated aqueous NH4Cl to neutralize the base.

  • Isolation and Analysis:

    • Extract the mixture with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Analyze the crude mixture via GC-FID to quantify the conversion of methyl 2-ethylpentanoate to 2-ethylpentan-1-ol.

Process Visualization

G Start Methyl 2-Ethylpentanoate Hydrogenation Workflow Prep 1. Glovebox Preparation Add Ester, Ru-MACHO (0.1 mol%), KOtBu (10 mol%), THF Start->Prep Purge 2. Reactor Purging 3x H2 Purge Cycles Set to 50 bar H2 Prep->Purge Heat 3. Heating & Reaction Ramp to 100 °C Stir at 1000 rpm Purge->Heat Monitor Monitor H2 Pressure Drop (ΔP = nRT/V) Heat->Monitor Check Pressure Stable? Monitor->Check Wait Continue Reaction (Up to 16 h) Check->Wait No (Reaction ongoing) Cool 4. Cooling & Venting Depressurize carefully Quench with NH4Cl Check->Cool Yes (Reaction Complete) Wait->Monitor Check again Analyze 5. GC-FID Analysis Quantify 2-Ethylpentan-1-ol & Methanol Cool->Analyze

Caption: Experimental workflow and self-validation logic for the high-pressure catalytic hydrogenation of esters.

References

  • Dub, P. A. et al. "Engineering Catalysts for Selective Ester Hydrogenation." Organic Process Research & Development, 24(3), 415-442 (2020). URL: [Link]

  • Pandey, M. K. & Choudhury, J. "Ester Hydrogenation with Bifunctional Metal–NHC Catalysts: Recent Advances." ACS Omega, 5(48), 30775-30786 (2020). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield and purity in methyl 2-ethylpentanoate synthesis

Welcome to the technical support center for the synthesis of methyl 2-ethylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of methyl 2-ethylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to optimize the yield and purity of methyl 2-ethylpentanoate.

Introduction to Methyl 2-Ethylpentanoate Synthesis

Methyl 2-ethylpentanoate is an ester commonly synthesized via the Fischer-Speier esterification.[1] This acid-catalyzed reaction involves the condensation of 2-ethylpentanoic acid with methanol.[2] The reaction is reversible, and achieving high yields requires shifting the chemical equilibrium towards the formation of the ester.[2][3] This is typically accomplished by using an excess of one of the reactants (usually the more cost-effective and easily removable methanol) and by continuously removing the water produced during the reaction.[4][5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of methyl 2-ethylpentanoate, providing explanations for the underlying causes and actionable solutions.

Q1: My yield of methyl 2-ethylpentanoate is consistently low. What are the primary causes and how can I improve it?

A1: Low yields in Fischer esterification are most often due to the reversible nature of the reaction reaching equilibrium before completion.[3] To drive the reaction forward and improve the yield, several strategies based on Le Châtelier's principle can be employed.[5][6]

  • Incomplete Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the reactants, hydrolyzing the newly formed ester.[4][7]

    • Solution: The most effective method for water removal is azeotropic distillation using a Dean-Stark apparatus.[6][8] By refluxing the reaction in a solvent that forms an azeotrope with water (e.g., toluene or hexane), the water can be continuously collected and separated, thus driving the reaction to completion.[9]

  • Suboptimal Reactant Ratio: If the reactants are used in a simple 1:1 molar ratio, the reaction will likely reach equilibrium with significant amounts of starting material remaining.[3]

    • Solution: Use a large excess of methanol. Since methanol is a low-boiling-point alcohol, it can often be used as the reaction solvent, ensuring it is present in a large excess.[3][9] This shifts the equilibrium towards the product side.

  • Insufficient Reaction Time or Temperature: The esterification may not have reached completion due to inadequate time or temperature. Fischer esterification is a relatively slow reaction.[5]

    • Solution: Ensure the reaction is refluxed for a sufficient duration. Reaction times can range from a few hours to over 10 hours depending on the scale and specific conditions.[3][9] Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when it has reached completion.

  • Catalyst Issues: An inappropriate amount or type of catalyst can lead to a slow reaction rate.

    • Solution: Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][10] The typical catalyst loading is 1-5 mol% relative to the carboxylic acid.

Troubleshooting Workflow for Low Yield

Low Yield Troubleshooting start Low Yield of Methyl 2-Ethylpentanoate check_water Is water being effectively removed? start->check_water check_ratio Is there an excess of methanol? check_water->check_ratio Yes solution_water Implement Dean-Stark trap or use a drying agent. check_water->solution_water No check_time_temp Is reaction time/ temperature sufficient? check_ratio->check_time_temp Yes solution_ratio Increase methanol to 5-10 equivalents or use as solvent. check_ratio->solution_ratio No check_catalyst Is the catalyst active and sufficient? check_time_temp->check_catalyst Yes solution_time_temp Increase reflux time and monitor via TLC/GC. check_time_temp->solution_time_temp No solution_catalyst Use 1-5 mol% H₂SO₄ or p-TsOH. check_catalyst->solution_catalyst No end_node Yield Improved check_catalyst->end_node Yes solution_water->end_node solution_ratio->end_node solution_time_temp->end_node solution_catalyst->end_node

Caption: A flowchart for diagnosing and resolving low yield issues.

Q2: My final product is contaminated with unreacted 2-ethylpentanoic acid. How can I remove it?

A2: The presence of unreacted carboxylic acid is a common issue. Due to its acidic nature, it can be easily removed during the work-up procedure.[11]

  • Cause: Insufficient reaction completion or an inadequate work-up procedure.

  • Solution: After the reaction is complete, cool the mixture and wash it with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is ideal.[9][11] The acidic 2-ethylpentanoic acid will be deprotonated to form its sodium salt, which is highly soluble in the aqueous layer and can be separated using a separatory funnel. The ester, being neutral, will remain in the organic layer.

    Acid-Base Reaction: CH₃CH₂CH₂CH(CH₂CH₃)COOH + NaHCO₃ → CH₃CH₂CH₂CH(CH₂CH₃)COONa + H₂O + CO₂

    Be sure to vent the separatory funnel frequently, as this reaction produces carbon dioxide gas.

Q3: I'm observing significant amounts of unreacted methanol in my product after distillation. What went wrong?

A3: This is a common consequence of using a large excess of methanol to drive the reaction.

  • Cause: Methanol has a relatively low boiling point (64.7 °C), but if it is not completely removed during the work-up, it can co-distill with the product, especially under vacuum.

  • Solution:

    • Initial Removal: After the reaction, a significant portion of the excess methanol can be removed using a rotary evaporator.[9]

    • Aqueous Washes: Washing the organic layer with water or brine (saturated NaCl solution) will help to extract the highly water-soluble methanol from the less polar organic layer.

    • Careful Distillation: When purifying the final product by distillation, use a fractionating column to achieve a better separation between the methanol and the higher-boiling methyl 2-ethylpentanoate. Monitor the temperature at the head of the column; a stable, lower temperature plateau indicates the distillation of methanol, which should be collected as a separate fraction before the product distills.

Q4: My product has a dark color. What is the cause and how can I fix it?

A4: Darkening of the reaction mixture is often a sign of side reactions, typically caused by the strong acid catalyst at elevated temperatures.

  • Cause: Sulfuric acid is a strong dehydrating agent and can cause decomposition or polymerization of the starting materials or product, leading to colored impurities.

  • Solution:

    • Use a Milder Catalyst: Consider using p-toluenesulfonic acid (p-TsOH) instead of sulfuric acid. It is a solid, making it easier to handle, and is generally less prone to causing charring.[9]

    • Control the Temperature: Ensure the reaction temperature does not significantly exceed the boiling point of the solvent. Overheating can accelerate decomposition.

    • Purification: Most colored impurities are high-molecular-weight byproducts and are non-volatile. They will typically remain in the distillation flask during the final purification of the ester.[12] If the color co-distills, a small amount of activated carbon can be added to the crude product before a final filtration and distillation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Fischer esterification?

A1: The Fischer esterification proceeds through a series of reversible protonation and nucleophilic acyl substitution steps.[2][5]

Fischer Esterification Mechanism

Fischer Esterification cluster_0 Reaction Steps cluster_1 Result A 1. Protonation of Carboxylic Acid B 2. Nucleophilic Attack by Methanol A->B C 3. Proton Transfer B->C D 4. Elimination of Water C->D E 5. Deprotonation D->E F Methyl 2-Ethylpentanoate + H₂O E->F

Caption: Key steps in the Fischer esterification mechanism.

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the 2-ethylpentanoic acid, making the carbonyl carbon more electrophilic.[10]

  • Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[10]

  • Proton Transfer: A proton is transferred from the oxonium ion (the original methanol hydroxyl group) to one of the other hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).[2]

  • Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.

  • Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the final ester product.

Q2: What is the ideal molar ratio of methanol to 2-ethylpentanoic acid?

A2: To effectively shift the equilibrium, a significant excess of methanol is recommended. Ratios typically range from 3:1 to 10:1 (methanol:acid). In many protocols, methanol is used as the reaction solvent, making the molar excess very large.[3][9]

Q3: Can I run this reaction without a Dean-Stark trap?

A3: Yes, it is possible, but it may result in lower yields. If a Dean-Stark apparatus is unavailable, you can still shift the equilibrium by using a large excess of methanol. Alternatively, a drying agent, such as molecular sieves, can be added to the reaction flask to sequester the water as it is formed.[4]

Q4: What are the best analytical techniques to monitor the reaction progress and assess final purity?

A4:

  • Thin Layer Chromatography (TLC): A simple and rapid method to monitor the disappearance of the starting carboxylic acid. The ester product is less polar than the carboxylic acid and will have a higher Rf value.

  • Gas Chromatography (GC): An excellent technique for both monitoring the reaction and assessing the purity of the final product. It can quantify the relative amounts of starting materials, product, and any volatile impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the structure of the final product and identifying impurities. For methyl 2-ethylpentanoate, you would expect to see a characteristic singlet for the methyl ester protons around 3.6-3.7 ppm in the ¹H NMR spectrum.

  • Infrared (IR) Spectroscopy: Useful for confirming the conversion. You will observe the disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of a strong C=O stretch for the ester at approximately 1735-1750 cm⁻¹.

Q5: Are there any specific safety precautions for this synthesis?

A5: Yes, standard laboratory safety procedures should be strictly followed.[14]

  • Reagents: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.[14] Methanol is flammable and toxic.

  • Apparatus: Ensure all glassware is properly secured and free of cracks, especially when heating under reflux.

  • Work-up: Be aware of pressure buildup from CO₂ evolution when neutralizing the acid with sodium bicarbonate.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Ethylpentanoate using a Dean-Stark Apparatus
  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.[15]

  • Reagents: To the flask, add 2-ethylpentanoic acid (1.0 eq), toluene (approx. 2 mL per mmol of acid), and methanol (3.0-5.0 eq).

  • Catalyst Addition: While stirring, carefully add p-toluenesulfonic acid monohydrate (0.02 eq) or concentrated sulfuric acid (0.02 eq).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask.[8]

  • Monitoring: Continue reflux until the theoretical amount of water has been collected in the trap, or until TLC/GC analysis shows complete consumption of the starting carboxylic acid (typically 4-8 hours).[3]

Protocol 2: Work-up and Purification
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Transfer: Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 50 mL). Vent frequently.

    • Wash with water (1 x 50 mL).

    • Wash with brine (1 x 50 mL) to aid in the removal of dissolved water.

  • Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and remove the solvent (toluene) and any residual methanol using a rotary evaporator.

  • Distillation: Purify the crude ester by fractional distillation under reduced pressure to obtain pure methyl 2-ethylpentanoate.[12]

Data Summary Tables

Table 1: Troubleshooting Guide Summary
IssuePotential CauseRecommended Solution
Low Yield Reaction at equilibriumUse excess methanol; remove water with a Dean-Stark trap.[3][6]
Insufficient reaction timeIncrease reflux time; monitor reaction progress via TLC/GC.[3]
Acid Contamination Incomplete reaction/workupWash organic layer with aqueous NaHCO₃ solution.[9][11]
Methanol Contamination Use of large excessRemove bulk methanol on rotary evaporator; wash with water/brine.
Dark Product Color Decomposition by catalystUse p-TsOH instead of H₂SO₄; avoid overheating.[9]
Table 2: Typical Reaction Parameters for Methyl 2-Ethylpentanoate Synthesis
ParameterRecommended ValueRationale
Reactant Ratio 3-10 eq. MethanolShifts equilibrium towards product formation.[3]
Catalyst H₂SO₄ or p-TsOHStrong acid catalyst required for protonation.[10]
Catalyst Loading 1-5 mol%Sufficient for catalysis without excessive side reactions.
Solvent Toluene or HexaneForms an azeotrope with water for removal.[9]
Temperature RefluxProvides activation energy for the reaction.[4]
Reaction Time 4-12 hoursAllows the reaction to proceed to completion.[3]

References

  • University of Wisconsin-Madison. (n.d.). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. Retrieved from [Link]

  • Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka. Retrieved from [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl-2-methyl-pentanoate. Retrieved from [Link]

  • Dong, V. M., & Riedel, J. (2017, February 22). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. JoVE. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-methylpentanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Retrieved from [Link]

  • Scoilnet. (n.d.). Dean Stark Apparatus. Retrieved from [Link]

  • Google Patents. (n.d.). CN116143586A - A kind of preparation method of 2-ethyl-2-methylpentanoic acid.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-ethylpentanoate. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US3415877A - Process for preparing 2-ethyl-3-methyl pentanoic acid.
  • ChemTalk. (2023, February 8). What is Fischer Esterification?. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Quora. (2019, April 7). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • NIST. (n.d.). ethyl 2-methyl-2(E)-pentenoate. Retrieved from [Link]

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • ACS Publications. (2012, July 2). Experimental and Detailed Kinetic Modeling Study of Ethyl Pentanoate (Ethyl Valerate) Oxidation in a Jet Stirred Reactor and Laminar Burning Velocities in a Spherical Combustion Chamber. Retrieved from [Link]

Sources

Optimization

troubleshooting GC peak tailing for methyl 2-ethylpentanoate

Troubleshooting Guide: Resolving Peak Tailing for Methyl 2-Ethylpentanoate As a Senior Application Scientist, I frequently encounter laboratories struggling with peak asymmetry when analyzing moderately volatile esters l...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Resolving Peak Tailing for Methyl 2-Ethylpentanoate

As a Senior Application Scientist, I frequently encounter laboratories struggling with peak asymmetry when analyzing moderately volatile esters like methyl 2-ethylpentanoate. This compound (boiling point ~156.3 °C) presents unique chromatographic challenges due to its polar carbonyl group[1]. When peak tailing occurs—characterized by an extended trailing edge and an asymmetry factor (Tf) greater than 1.5—it compromises both resolution and quantitative reproducibility[2].

This technical support guide moves beyond trial-and-error. It provides a structured, self-validating diagnostic framework to identify the root cause of tailing, whether it originates from active sites, physical dead volumes, or thermodynamic mismatches[3].

Part 1: The Causality of Peak Tailing (Logical Mechanisms)

Before replacing components, we must understand why methyl 2-ethylpentanoate tails. The ester's carbonyl oxygen acts as a hydrogen bond acceptor. If the fused silica column or glass inlet liner has exposed silanol (-Si-OH) groups due to degradation or poor deactivation, the ester molecules adsorb and desorb at different rates, causing a skewed trailing edge[3].

Mechanism Ester Methyl 2-ethylpentanoate (Polar Carbonyl Group) Hbond Electrostatic Binding (Hydrogen Bonding) Ester->Hbond Silanol Exposed Silanol Sites (-Si-OH) in Flow Path Silanol->Hbond Desorb Delayed Desorption (Uneven Elution) Hbond->Desorb Tailing Asymmetric Peak Tailing (Tf > 1.5) Desorb->Tailing

Mechanism of peak tailing via hydrogen bonding between ester carbonyls and active silanol sites.

Part 2: Self-Validating Diagnostic Workflows

To isolate the issue, we utilize a benchmark testing approach. Follow these specific Q&A workflows to resolve your peak shape anomalies.

Workflow Start Observe Peak Tailing (Methyl 2-ethylpentanoate) Scope Run Alkane Benchmark Test Is tailing global or specific? Start->Scope Global Both Alkane & Ester Tail (Physical Flow Issue) Scope->Global All peaks Specific Only Ester Tails (Chemical Active Sites) Scope->Specific Ester only Early Early Peaks Tail Most (Solvent Effect) Scope->Early Near solvent front Cut Trim Column 10-20 cm & Check Insertion Depth Global->Cut Liner Replace Inlet Liner (Use Ultra-Inert) Specific->Liner Temp Lower Initial Oven Temp (20°C < Solvent BP) Early->Temp

Diagnostic decision tree for isolating physical, chemical, and thermodynamic causes of peak tailing.

Issue 1: Why is my methyl 2-ethylpentanoate peak tailing while my non-polar reference peaks remain perfectly sharp?

Causality (The "Why"): Alkanes are non-polar and do not interact with active sites. Because methyl 2-ethylpentanoate contains a polar carbonyl group, it is highly sensitive to system activity. If your GC liner or column has exposed silanol groups due to matrix contamination or phase degradation, the ester molecules will electrostatically bind to these sites, delaying their desorption[3].

Protocol (Chemical Deactivation):

  • Prepare a standard mix containing methyl 2-ethylpentanoate and a straight-chain alkane (e.g., n-decane).

  • Remove the current inlet liner and discard it.

  • Install a freshly deactivated, ultra-inert liner and a new septum[2][3].

  • If analyzing highly complex biological or environmental matrices, implement Solid Phase Extraction (SPE) prior to injection to protect the new liner[4].

Self-Validation Check: Re-inject your standard mix. If the ester's Tailing Factor (Tf) drops below 1.2, the chemical interaction has been neutralized. If tailing persists, the column's stationary phase is irreversibly degraded and requires replacement[3].

Issue 2: Why are all peaks in my chromatogram, regardless of polarity, exhibiting a "chair-shaped" tail?

Causality (The "Why"): When all peaks tail, the issue is physical, not chemical. A jagged column cut creates turbulent eddies, or improper insertion depth creates an unswept dead volume in the inlet. Molecules become physically trapped in these spaces, delaying their arrival at the detector[2][5].

Protocol (Flow Path Rectification):

  • Cool the GC oven and inlet, then remove the column from the GC inlet.

  • Using a ceramic wafer or diamond-tipped pen, score the polyimide coating and cleanly snap off 10–20 cm of the column head[2][5].

  • Inspect the cut with a magnifying loupe. It must be a perfect 90-degree angle with no burrs or silica shards[5].

  • Reinstall the column using the manufacturer's exact insertion depth metric to eliminate dead volume[5].

Self-Validation Check: Re-inject the standard. If the non-polar alkane peak symmetry is restored to Tf < 1.2, the physical dead volume has been successfully eliminated[4].

Issue 3: Why does tailing decrease as retention time increases, affecting only early-eluting peaks?

Causality (The "Why"): This indicates a Solvent Effect Violation. If the initial GC oven temperature is too high relative to the sample solvent's boiling point, the solvent vapor expands too rapidly. It fails to condense the analytes into a tight, narrow band at the head of the stationary phase, causing early peaks to spread and tail[2][4].

Protocol (Thermodynamic Tuning):

  • Identify the exact boiling point of your sample diluent/solvent.

  • Adjust your GC method so the initial oven temperature is at least 10–20 °C below the solvent's boiling point[2][4].

  • Ensure the split ratio allows for a minimum total flow of 20 mL/min through the inlet to rapidly sweep the vaporized sample[4].

Self-Validation Check: Observe the peaks nearest the solvent front. If their symmetry matches later-eluting peaks, the solvent focusing effect has been successfully restored[4].

Part 3: Quantitative Data & Benchmarks

Use the following table to benchmark your system's performance and identify thresholds for maintenance intervention.

Metric / ParameterOptimal TargetFailure ThresholdDiagnostic ImplicationCorrective Action
Tailing Factor (Tf) 0.9 – 1.2> 1.5Peak integration compromisedInitiate diagnostic workflow[2]
Column Cut Angle 90°Jagged / < 90°Turbulent eddies (All peaks tail)Re-cut 10-20 cm with ceramic wafer[5]
Initial Oven Temp 10–20 °C < Solvent BP≥ Solvent BPSolvent effect violationLower initial oven temperature[2][4]
Inlet Total Flow ≥ 20 mL/min< 20 mL/minInefficient sample sweepIncrease split vent flow rate[4]
Liner Lifespan 200–500 injections< 50 injectionsActive site adsorption (Ester tails)Replace with ultra-inert liner[3]
Part 4: Frequently Asked Questions (FAQs)

Q: I just trimmed my column, but my methyl 2-ethylpentanoate peak is still tailing. Should I replace the column entirely? A: Not necessarily. Before replacing the column, verify your column installation depth. If the column is inserted too high or too low into the inlet, it creates an unswept dead volume that mimics column degradation[5]. If the depth is correct and you have already replaced the inlet liner, try trimming an additional 0.5–1 meter from the inlet end. If tailing persists after this deep trim, the stationary phase is likely compromised, and column replacement is required[3].

Q: Can carrier gas impurities cause my ester peaks to tail over time? A: Yes. Moisture and oxygen contamination in the carrier gas will chemically degrade the stationary phase at high oven temperatures. This degradation progressively exposes active silanol groups that bind to the polar carbonyl of methyl 2-ethylpentanoate[3]. To prevent this, always use high-purity carrier gas and ensure your inline moisture and oxygen traps are strictly maintained.

Q: How do I differentiate between a solvent polarity mismatch and active site tailing? A: A solvent-phase polarity mismatch occurs when the sample solvent cannot properly wet the stationary phase, leading to poor peak shapes (often splitting or tailing)[4]. To differentiate, try injecting your sample in a different solvent or use a retention gap (an uncoated pre-column). If the peak shape improves dramatically, it was a solvent mismatch. If the tailing remains localized specifically to the ester, it is an active site issue[4].

Part 5: References[5] The LCGC Blog: GC Diagnostic Skills I | Peak Tailing - chromatographyonline.com. Verify Source[3] Troubleshooting Peak Tailing in Gas Chromatography Workflows - Lab Manager - labmanager.com. Verify Source[4] Video Notes GC Troubleshooting Series Part Four: Tailing Peaks - Agilent - agilent.com. Verify Source[2] Troubleshooting GC peak shapes - Element Lab Solutions - elementlabsolutions.com. Verify Source[1] methyl 2-ethylpentanoate CAS NO.816-16-0 - lookchem.com.Verify Source

Sources

Troubleshooting

preventing hydrolysis of methyl 2-ethylpentanoate during long-term storage

Technical Support Center: Preventing Hydrolysis of Methyl 2-Ethylpentanoate During Long-Term Storage Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggli...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Hydrolysis of Methyl 2-Ethylpentanoate During Long-Term Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields or unexpected side reactions when utilizing aliphatic esters like methyl 2-ethylpentanoate (CAS: 816-16-0)[1]. While structurally robust, the ester linkage remains fundamentally susceptible to nucleophilic attack by water[2].

Hydrolysis of this reagent yields 2-ethylpentanoic acid and methanol, shifting the pH of your system and introducing protic contaminants that can poison sensitive downstream organometallic or cross-coupling reactions. This guide provides a mechanistic understanding and a self-validating framework to troubleshoot and completely prevent the hydrolysis of methyl 2-ethylpentanoate during extended storage.

Mechanistic Insight: The Causality of Ester Degradation

Hydrolysis is not a spontaneous event; it is a bimolecular reaction requiring water, typically catalyzed by trace acids or bases[2]. Methyl 2-ethylpentanoate features a branched alkyl chain (an ethyl group at the alpha position)[1]. While this steric hindrance slightly retards the rate of nucleophilic acyl substitution compared to linear esters, it does not confer immunity to moisture over months of storage.

When atmospheric moisture breaches a container, it dissolves into the ester[3]. If the glassware has residual alkalinity (common in base-washed glass) or trace acidity, the hydrolysis cascade begins[2]. The byproduct, 2-ethylpentanoic acid, further auto-catalyzes the reaction, leading to exponential degradation.

Hydrolysis_Mechanism Ester Methyl 2-ethylpentanoate (Intact Ester) Reaction Hydrolysis Reaction (Nucleophilic Acyl Substitution) Ester->Reaction Moisture Atmospheric Moisture (H2O Ingress) Moisture->Reaction Reactant Catalyst Trace Acid/Base (Glassware/Impurities) Catalyst->Reaction Catalyst Products Degradation Products: 2-Ethylpentanoic Acid + Methanol Reaction->Products Degradation Prev1 Argon/N2 Purge (Displaces H2O) Prev1->Moisture Blocks Prev2 Molecular Sieves (3Å) (Traps H2O) Prev2->Moisture Absorbs Prev3 Storage at 2-8°C (Slows Kinetics) Prev3->Reaction Inhibits

Fig 1: Logical pathways of ester hydrolysis and corresponding targeted prevention strategies.

Troubleshooting & FAQs

Q1: My stored methyl 2-ethylpentanoate has developed a sour, pungent odor. What happened, and can I rescue it? A1: The sour odor is the unmistakable signature of 2-ethylpentanoic acid, confirming that hydrolysis has occurred. This happens when the container seal is compromised, allowing ambient humidity to ingress[2]. Causality: Water acts as the nucleophile, cleaving the ester bond to generate methanol and the free carboxylic acid. Action: Do not use this batch for moisture-sensitive reactions. While you could theoretically neutralize the acid with a mild base and fractionally distill the ester[4], the time investment and risk of residual water make it more practical to discard the degraded batch and open a fresh, anhydrous vial.

Q2: I keep my ester tightly capped in the refrigerator (4°C), but it still degrades over 6 months. Why? A2: Refrigeration slows down reaction kinetics, but it introduces a severe operational risk: condensation[3]. If you open a cold vial in a humid lab, water instantly condenses on the inner walls and dissolves into the ester[3]. Prevention: You must allow the vial to fully equilibrate to room temperature in a desiccator before opening it[3]. Furthermore, the vial must be purged with dry Argon or Nitrogen before resealing to displace any moist air introduced during use[3].

Q3: What is the absolute best container and closure system for long-term storage? A3: Standard plastic bottles are permeable to ambient moisture over time and should never be used for long-term ester storage[5]. You must use amber borosilicate glass vials equipped with PTFE-lined (Teflon) screw caps. PTFE provides an inert, impermeable barrier. For added security, store the vial inside a secondary desiccator cabinet or sealed Mylar bag containing an indicating desiccant[2].

Quantitative Data: Storage Conditions vs. Ester Integrity

To emphasize the importance of environmental control, the following table summarizes the expected moisture ingress and ester shelf-life under various storage conditions.

Storage ConditionAtmosphereClosure TypeTempEst. Moisture Ingress (6 mo)Expected Shelf Life
Open Bench (Control)Ambient AirPolypropylene Cap25°C> 5000 ppm< 2 months
Refrigerator (Suboptimal)Ambient AirPTFE-lined Cap4°C~ 1500 ppm4 - 6 months
Glovebox (Ideal) Argon PTFE-lined Cap 25°C < 50 ppm > 24 months
Cold Storage (Ideal) Argon Purged PTFE + Parafilm 4°C < 50 ppm > 36 months

Note: Data synthesized from standard pharmaceutical accelerated stability testing protocols[5] and chemical handling guidelines[6].

Standard Operating Procedures (SOPs)

To ensure a self-validating system, do not store bulk volumes. Aliquot the ester into single-use or short-term volumes to minimize repeated exposure to atmospheric conditions.

SOP 1: Preparation and Aliquoting for Long-Term Storage
  • Drying : If the initial purity or moisture content is questionable, store the bulk methyl 2-ethylpentanoate over activated 3Å molecular sieves (20% w/v) for 48 hours to trap residual water[4].

  • Atmosphere Control : Transfer the dried ester into a glovebox maintained under a dry Argon atmosphere (<1 ppm H 2​ O, <1 ppm O 2​ ).

  • Aliquoting : Dispense the ester into pre-dried (oven-baked at 120°C for 4 hours), amber borosilicate glass vials.

  • Sealing : Cap tightly with PTFE-lined caps. Remove from the glovebox and immediately wrap the cap-vial junction with Parafilm to prevent micro-leaks.

  • Storage : Transfer the sealed vials to a dedicated chemical refrigerator maintained at 2-8°C[6].

Storage_Workflow Step1 1. Solvent & Ester Drying (Over 3Å Sieves) Step2 2. Aliquoting in Glovebox (Argon Atmosphere) Step1->Step2 Step3 3. Sealing (PTFE Caps + Parafilm) Step2->Step3 Step4 4. Temperature Control (Store at 2-8°C) Step3->Step4 Step5 5. Validation (Karl Fischer & GC-MS) Step4->Step5

Fig 2: Step-by-step experimental workflow for the long-term, anhydrous storage of esters.

SOP 2: Integrity Validation Prior to Use

Never assume a stored chemical is pristine. Validate it before committing it to a complex synthesis.

  • Visual & Olfactory Inspection : Equilibrate the vial to room temperature[3]. Check for cloudiness (indicating a water emulsion) or a sour odor (indicating free carboxylic acid)[2].

  • Karl Fischer Titration : Extract a 1 mL aliquot using a dry, argon-purged syringe. Perform coulometric Karl Fischer titration. The moisture content must be strictly <100 ppm for highly sensitive applications.

  • GC-MS / NMR : If moisture is detected or suspected, run a quick 1 H-NMR (in CDCl 3​ ) or GC-MS. Look for the disappearance of the ester methyl singlet (~3.6 ppm in NMR) and the appearance of a broad carboxylic acid peak, or the specific mass fragments associated with 2-ethylpentanoic acid.

References

  • BenchChem - Avoiding moisture contamin
  • BenchChem - Preventing the hydrolysis of isoamyl propion
  • Agilent / Sigma-Aldrich - Safety D
  • CymitQuimica - CAS 816-16-0: methyl 2-ethylpentano
  • Armarego, W.L.F., Chai, C.L.L.
  • USPTO - Hydrolysis in Pharmaceutical Formul

Sources

Optimization

optimizing reaction conditions for methyl 2-ethylpentanoate esterification

Welcome to the Technical Support Center for the synthesis of methyl 2-ethylpentanoate. This guide is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of methyl 2-ethylpentanoate. This guide is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the esterification of 2-ethylpentanoic acid. Below, you will find mechanistic insights, troubleshooting guides, and self-validating protocols to address the unique challenges of sterically hindered esterifications.

Mechanistic Framework & Workflow

Pathway A 2-Ethylpentanoic Acid + Methanol B Protonation of Carbonyl (Acid Catalyst) A->B H+ addition C Nucleophilic Attack (Sterically Hindered) B->C MeOH addition D Tetrahedral Intermediate (Proton Transfer) C->D PADPED mechanism E Water Elimination (Equilibrium Shift) D->E -H2O F Methyl 2-Ethylpentanoate (Target Ester) E->F Deprotonation

Mechanistic workflow of the Fischer esterification process highlighting the PADPED sequence.

Frequently Asked Questions (FAQs): Kinetics & Thermodynamics

Q: Why is the esterification of 2-ethylpentanoic acid significantly slower than straight-chain aliphatic acids? A: The root cause is the alpha-branching of 2-ethylpentanoic acid. During the Fischer esterification mechanism, the sp²-hybridized carbonyl carbon must transition into an sp³-hybridized tetrahedral intermediate upon nucleophilic attack by methanol[1]. The bulky ethyl group at the alpha position sterically crowds this trajectory (the Bürgi-Dunitz angle), significantly increasing the activation energy barrier and reducing the frequency of successful nucleophilic attacks[2][3].

Q: How do we overcome the thermodynamic limitations of this specific reaction? A: Fischer esterification is a reversible, equilibrium-driven process governed by the Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism[4]. Because methanol's boiling point (64.7°C) is much lower than water's, traditional azeotropic water removal (e.g., using a Dean-Stark trap) is ineffective. To drive the reaction forward via Le Chatelier's principle, you must use a massive molar excess of methanol (e.g., 10:1 to 20:1) and incorporate activated 3Å molecular sieves directly into the reaction vessel to sequester water as it forms[1][2].

Q: Should I use a homogeneous (H₂SO₄) or heterogeneous (solid acid) catalyst? A: While sulfuric acid acts as both a strong catalyst and a dehydrating agent[5], it complicates the workup by requiring aqueous neutralization, which often leads to emulsion formation. We strongly recommend heterogeneous solid acid catalysts (e.g., Amberlyst-15 or Indion-130 ion-exchange resins). These provide high surface proton density to accelerate the reaction, are easily removed via vacuum filtration, and prevent aqueous workup losses[6][7].

Troubleshooting Guide: Common Failure Modes

Issue: The reaction stalls at 60-70% conversion despite extended heating.

  • Root Cause: Accumulation of the water byproduct is driving the reverse reaction (acidic ester hydrolysis)[4]. The system has reached thermodynamic equilibrium.

  • Resolution: Pause the reaction and cool to room temperature. Add a fresh charge of activated 3Å molecular sieves (20% w/w relative to the starting acid). Alternatively, distill off the existing methanol/water solvent mixture and replenish with fresh anhydrous methanol to reset the equilibrium quotient[2].

Issue: Poor mass recovery or severe emulsions during liquid-liquid extraction.

  • Root Cause: Methyl 2-ethylpentanoate and unreacted methanol can co-solubilize in the aqueous phase, acting as a surfactant and leading to product loss.

  • Resolution: Critical Step: Evaporate the excess methanol under reduced pressure (rotary evaporator) before adding any aqueous solutions. Dissolve the crude residue in a non-polar solvent like methyl tert-butyl ether (MTBE) and wash with saturated brine (NaCl) rather than pure water. This "salts out" the ester into the organic phase and breaks emulsions.

Quantitative Optimization Data

The following table synthesizes the optimal parameters for overcoming the steric hindrance of branched carboxylic acids using solid acid catalysis[4][6][7].

ParameterSuboptimal ConditionOptimized ConditionMechanistic Rationale
Molar Ratio (Acid:MeOH) 1:1 to 1:51:10 to 1:20 A large excess of methanol thermodynamically drives the equilibrium toward the ester product[4].
Catalyst Loading 1-2 wt%5-10 wt% (Solid Acid)Higher loading increases the availability of active proton sites, compensating for the slow kinetics caused by steric bulk[6][7].
Temperature 25°C - 40°C60°C - 65°C (Reflux)Heat is required to overcome the high activation energy barrier of the sterically crowded tetrahedral intermediate[2][5].
Water Removal None / Dean-Stark3Å Molecular Sieves Sequestering water prevents the reverse hydrolysis reaction without boiling off the low-boiling methanol solvent[1][2].

Validated Experimental Protocol: Solid-Acid Catalyzed Esterification

This methodology utilizes a self-validating system to ensure high yield and purity for the synthesis of methyl 2-ethylpentanoate.

Phase 1: Reaction Setup & Execution

  • Catalyst Activation: Dry Amberlyst-15 (solid acid catalyst) in a vacuum oven at 80°C for 12 hours to remove residual moisture.

  • Charging: To a 250 mL round-bottom flask, add 10.0 g (69.3 mmol) of 2-ethylpentanoic acid and 44.4 g (1.39 mol, ~20 equivalents) of anhydrous methanol.

  • Catalysis: Add 1.0 g (10 wt% relative to the acid) of the dried Amberlyst-15 catalyst and 2.0 g of freshly activated 3Å molecular sieves.

  • Reflux: Equip the flask with a reflux condenser and a drying tube (CaCl₂). Heat the mixture to 65°C with vigorous magnetic stirring (≥400 rpm) to ensure optimal mass transfer between the liquid phase and the solid catalyst[6].

  • In-Process Validation: After 6 hours, sample the reaction. Analyze via TLC (Hexanes:EtOAc 9:1) or an IR spot test. Validation Check: The reaction is deemed complete when the broad O-H stretch (~3300-2500 cm⁻¹) of the carboxylic acid is entirely absent.

Phase 2: Workup & Isolation

  • Filtration: Cool the mixture to room temperature. Vacuum filter the suspension through a sintered glass funnel to remove the solid catalyst and molecular sieves. Rinse the filter cake with 10 mL of cold methanol.

  • Concentration (Critical): Transfer the filtrate to a rotary evaporator. Remove the excess methanol under reduced pressure (40°C, 150 mbar) before any aqueous workup to prevent product solubilization in the aqueous phase.

  • Extraction: Dissolve the concentrated liquid residue in 50 mL of ethyl acetate and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 25 mL of saturated aqueous NaHCO₃ (to neutralize any unreacted trace acid). Validation Check: Stop washing when CO₂ gas evolution completely ceases.

    • 25 mL of saturated brine (to remove residual water and prevent emulsions).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield pure methyl 2-ethylpentanoate as a clear, colorless liquid.

References

  • Kinetics of Esterification of Acetic Acid with Methanol in the Presence of Ion Exchange Resin Catalysts - ACS Public
  • Kinetic Behaviour of Esterification of Acetic Acid with Methanol over Solid Acid C
  • Technical Support Center: Optimizing Fischer Esterific
  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - P
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol -
  • Fischer Esterific
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry

Sources

Troubleshooting

Technical Support Center: Resolving Methyl 2-Ethylpentanoate Co-Elution in GC-MS

Welcome to the Advanced Chromatography Support Center. As drug development and metabolomics workflows become increasingly complex, resolving volatile organic compounds (VOCs) with high structural similarity is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As drug development and metabolomics workflows become increasingly complex, resolving volatile organic compounds (VOCs) with high structural similarity is a critical analytical hurdle. This guide provides a deep-dive, causality-driven approach to troubleshooting the co-elution of methyl 2-ethylpentanoate (CAS 816-16-0) in Gas Chromatography-Mass Spectrometry (GC-MS).

Part 1: The Causality of Co-Elution (FAQs)

Q1: Why does methyl 2-ethylpentanoate frequently co-elute with other fatty acid methyl esters (FAMEs)? A: Co-elution is fundamentally a thermodynamic issue. On standard non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane), separation is driven primarily by dispersive forces and boiling points. Methyl 2-ethylpentanoate exhibits a Kovats Retention Index of 884 on semi-standard non-polar columns 1. Because its volatility is nearly identical to straight-chain esters like methyl octanoate or other branched isomers (e.g., methyl 2-ethylhexanoate), their partitioning coefficients between the mobile gas phase and the stationary phase overlap, resulting in co-elution.

Q2: How can I definitively diagnose co-elution in my Total Ion Chromatogram (TIC)? A: True co-elution often masks itself as a single peak. To diagnose it, you must look for peak asymmetry. Co-eluting peaks typically manifest as shoulders on a larger peak, or result in broader, asymmetric fronting/tailing profiles 2. Furthermore, if you extract spectra across the peak (beginning, apex, and end) and observe shifting ion ratios, multiple compounds are present under the same TIC envelope.

Q3: What makes the mass spectrum of methyl 2-ethylpentanoate unique for deconvolution? A: Mechanistically, straight-chain FAMEs undergo a classic McLafferty rearrangement in the electron ionization (EI) source, yielding a ubiquitous base peak at m/z 74. However, because methyl 2-ethylpentanoate has an ethyl branch at the alpha-carbon (C2), the cleavage dynamics change. The primary cleavage occurs at the C2-C3 bond, yielding a distinct base peak at m/z 87, alongside secondary fragments at m/z 102, 55, 59, and 69 3. This divergence in fragmentation is the cornerstone of spectral deconvolution.

Part 2: Data Presentation & Diagnostic Metrics

To effectively resolve co-elution, you must leverage both spectral uniqueness and stationary phase selectivity.

Table 1: GC-MS Diagnostic Fragment Ions for FAME Co-Elution
Compound TypeBase Peak (m/z)Secondary Ions (m/z)Mechanistic Origin
Straight-chain FAMEs 7487, 143Classic McLafferty Rearrangement
Methyl 2-ethylpentanoate 87102, 55, 59, 69C2-C3 Cleavage & Modified Rearrangement
Methyl 2-ethylhexanoate 87102, 57, 55, 53C2-C3 Cleavage & Modified Rearrangement
Table 2: Stationary Phase Selectivity Guide
Column TypeExamplePolaritySeparation MechanismResolution Efficacy for Isomers
5% Phenyl-methylpolysiloxane HP-5MSNon-polarBoiling point / DispersionLow (High risk of co-elution)
50% Cyanopropylphenyl DB-225MSMid/HighDipole-dipole / ShapeModerate to High
Ionic Liquid SLB-IL111Extremely PolarStrong dipole / H-bondingVery High (Alters elution order)

Note: Highly polar ionic liquid columns (e.g., SLB-IL111) drastically alter the elution order of fatty acid methyl esters compared to traditional polysiloxane phases, minimizing co-elution artifacts 4.

Part 3: Troubleshooting Workflow Visualization

Coelution_Resolution A Identify Peak Asymmetry in TIC B Extract Ion Chromatograms (EIC) m/z 87 vs. m/z 74 A->B C Are target ions chromatographically offset? B->C D Apply Spectral Deconvolution (e.g., AMDIS / ITTFA) C->D Yes (Spectral Resolution) E Optimize GC Temperature Ramp (Decrease to 2-4 °C/min) C->E No (True Co-elution) G Baseline Resolution Achieved (Rs ≥ 1.5) D->G Mathematical Separation F Switch Stationary Phase (e.g., SLB-IL111 or DB-225MS) E->F If Rs < 1.5 E->G If Rs ≥ 1.5 F->G Thermodynamic Separation

Figure 1: Decision tree for resolving methyl 2-ethylpentanoate co-elution in GC-MS workflows.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Mathematical Deconvolution via Extracted Ion Chromatography (EIC)

When thermodynamic separation fails, mathematical separation is required. Modern GC-MS software utilizes deconvolution algorithms to separate overlapping peaks mathematically [[2]](). For highly similar mass spectra, Iterative Target Transformation Factor Analysis (ITTFA) can be applied to isolate pure variables 5.

Step-by-Step Methodology:

  • Data Acquisition: Run the sample in full scan mode (50–500 m/z) with a high scanning rate (e.g., 10 scans per second) to ensure sufficient data points across the narrow peak 3.

  • Ion Extraction: Generate an EIC for m/z 87 (targeting methyl 2-ethylpentanoate) and m/z 74 (targeting co-eluting straight-chain FAMEs).

  • Apex Alignment: Overlay the EICs. If the apex of the m/z 87 peak is offset from the m/z 74 peak by ≥0.02 minutes, spectral deconvolution via AMDIS (Automated Mass Spectral Deconvolution and Identification System) will be highly effective.

  • Self-Validation: Quantify the target compound using the isolated m/z 87 area across three technical replicates. A Relative Standard Deviation (RSD) of <5% validates that the deconvolution algorithm is consistently separating the co-eluting interference.

Protocol 2: Thermodynamic Resolution via Temperature & Phase Optimization

If the co-eluting compound is another alpha-branched ester (e.g., methyl 2-ethylhexanoate), both will share the m/z 87 base peak, rendering EIC deconvolution useless. You must alter the chromatography.

Step-by-Step Methodology:

  • Ramp Rate Reduction: Decreasing the temperature ramp rate increases the interaction time with the stationary phase, generally improving the resolution of early eluters 2. Modify your GC program: hold at 33°C for 3 min, then ramp at a slow 2–4°C/min (down from the standard 10°C/min) to 180°C [[3]]().

  • Stationary Phase Switch: If the slow ramp fails, swap the non-polar column for a high-polarity phase like DB-225MS or an ionic liquid column like SLB-IL111. The strong dipole interactions will separate isomers based on subtle steric differences rather than just boiling point 4.

  • Self-Validation: Calculate the chromatographic resolution factor ( Rs​ ) using the equation:

    Rs​=W1​+W2​2(tR2​−tR1​)​

    If Rs​≥1.5 , you have achieved baseline resolution, definitively validating the thermodynamic separation protocol.

References

  • PubChem (NIH).Methyl 2-ethylpentanoate | C8H16O2 | CID 94189.
  • BenchChem.Technical Support Center: Resolving Isomer Co-elution in GC-MS Analysis.
  • Zhang, L., et al. (PubMed).Resolving co-eluting chromatographic patterns by means of dissimilarity analysis in iterative target transformation factor analysis. J Chromatogr A. 2011.
  • Park, et al. (ASHS Journals).Physiological Responses of Adults during Soil-mixing Activities Based on the Presence of Soil Microorganisms. 2022.
  • MDPI.The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. 2021.

Sources

Optimization

Technical Support Center: Purification and Distillation of Crude Methyl 2-Ethylpentanoate

Welcome to the Technical Support Center for the isolation and purification of methyl 2-ethylpentanoate (CAS: 816-16-0) . As a branched aliphatic ester, this compound is a critical intermediate in the synthesis of pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of methyl 2-ethylpentanoate (CAS: 816-16-0) . As a branched aliphatic ester, this compound is a critical intermediate in the synthesis of pharmaceuticals (such as valproic acid derivatives) and complex organic architectures .

Because esterification reactions exist in an equilibrium state, crude reaction mixtures inevitably contain unreacted starting materials (2-ethylpentanoic acid, methanol), water, and acid catalysts. This guide provides field-proven, self-validating protocols to achieve >99% purity while preventing common pitfalls like thermal degradation and ester hydrolysis.

Part 1: Troubleshooting Guides & FAQs

Q: Why is there residual 2-ethylpentanoic acid in my distilled ester, and how do I remove it? A: 2-Ethylpentanoic acid and methyl 2-ethylpentanoate have relatively close boiling points under vacuum, making separation by fractional distillation alone highly inefficient. To resolve this, you must perform a liquid-liquid extraction using a mild base like 5% sodium bicarbonate (NaHCO₃) prior to distillation. The base deprotonates the unreacted carboxylic acid (pKa ~4.8), converting it into a highly water-soluble sodium salt that partitions entirely into the aqueous layer .

Q: My ester is hydrolyzing during distillation. What is causing this? A: Ester hydrolysis during distillation is typically catalyzed by trace amounts of unneutralized acid (e.g., H₂SO₄ catalyst) or base in the presence of residual water, exacerbated by high thermal stress at atmospheric boiling temperatures. To prevent this causality loop:

  • Ensure the organic layer is thoroughly neutralized during the washing phase.

  • Dry the crude mixture completely using anhydrous magnesium sulfate (MgSO₄) to remove trace water.

  • Perform a fractional vacuum distillation to lower the boiling point, minimizing the thermal energy available to drive degradation pathways.

Q: How do I efficiently separate unreacted methanol from the crude mixture? A: Methanol has a low boiling point (64.7 °C) and is highly miscible with water. The most effective method is to wash the crude organic layer with distilled water. The methanol will partition into the aqueous phase due to hydrogen bonding. Any trace methanol left in the organic phase will elute as a distinct, low-boiling fore-run (first fraction) during your vacuum distillation .

Part 2: Quantitative Data & Physical Properties

To successfully purify methyl 2-ethylpentanoate, you must understand its physical parameters. The table below summarizes the critical data required to set up your distillation apparatus and calculate theoretical yields .

PropertyValueRelevance to Purification
Molecular Formula C₈H₁₆O₂Determines mass balance and theoretical yield.
Molecular Weight 144.21 g/mol Used for stoichiometric calculations.
Boiling Point (760 mmHg) ~156 °C – 160 °CHigh thermal stress zone; atmospheric distillation is not recommended.
Boiling Point (15 mmHg) ~55 °C – 60 °CTarget vapor temperature for vacuum distillation plateau.
Solubility in Water InsolubleEnables biphasic liquid-liquid extraction.
Density ~0.87 g/mLThe organic ester layer will float on top of the aqueous layer.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Liquid-Liquid Extraction (Washing & Drying)

Causality: This protocol removes water-soluble impurities (methanol, acid catalyst) and neutralizes unreacted 2-ethylpentanoic acid before they can interfere with distillation.

  • Initial Water Wash: Transfer the crude reaction mixture to a separatory funnel. Add an equal volume of distilled water. Stopper, invert, and vent immediately. Shake gently and allow the layers to separate. Drain the lower aqueous layer (contains bulk methanol and catalyst).

  • Neutralization: Add an equal volume of 5% aqueous NaHCO₃ to the organic layer. Caution: CO₂ gas will evolve. Swirl gently before stoppering, and vent frequently.

  • Validation Check (Self-Validating Step): Test the pH of the drained aqueous NaHCO₃ layer using indicator paper. It must remain slightly basic (pH ~8). If the pH is acidic, unreacted 2-ethylpentanoic acid is still present. Repeat Step 2 until the aqueous layer remains basic.

  • Brine Wash: Wash the organic layer with saturated NaCl (brine) to break any micro-emulsions and pre-dry the organic phase by drawing out dissolved water via osmotic pressure.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous MgSO₄ incrementally while swirling.

  • Validation Check (Self-Validating Step): Observe the drying agent. If it clumps entirely, water is still present. Continue adding MgSO₄ until the newly added powder remains free-flowing (resembling a "snow globe" effect).

  • Filtration: Gravity filter the mixture to remove the hydrated MgSO₄ salts, collecting the dried crude ester in a pre-weighed round-bottom flask.

Protocol B: Fractional Vacuum Distillation

Causality: Vacuum distillation lowers the boiling point of the ester, preventing thermal degradation and ensuring high-purity isolation.

  • Setup: Assemble a fractional distillation apparatus with a Vigreux column (to increase theoretical plates for better separation). Grease all joints lightly to ensure a perfect vacuum seal.

  • Evacuation: Apply vacuum (ideally 10–15 mmHg) before heating. Validation Check: Monitor the system pressure with a manometer. A steady pressure indicates no leaks; do not proceed if the pressure fluctuates.

  • Heating: Slowly increase the heat using an oil bath.

  • Fore-run Collection: Collect the first fraction (fore-run) distilling below 50 °C. This contains trace methanol, water, and low-boiling artifacts.

  • Main Fraction Collection (Self-Validating Step): Once the vapor temperature stabilizes at a plateau (approx. 55–60 °C at 15 mmHg), swap the receiving flask. A stable temperature plateau is the physical validation that a single, pure compound is eluting. Collect this fraction until the temperature drops or the distillation flask is nearly empty. Never distill to dryness to prevent peroxide formation or charring.

Part 4: Visualizations of Workflows and Pathways

G acid 2-Ethylpentanoic Acid crude Crude Mixture acid->crude Reactant meoh Methanol meoh->crude Reactant cat Acid Catalyst cat->crude Catalyst prod Methyl 2-Ethylpentanoate crude->prod Target Ester imp1 Unreacted Acid crude->imp1 Impurity imp2 Unreacted MeOH crude->imp2 Impurity imp3 Water crude->imp3 Byproduct

Diagram 1: Esterification reaction pathways and crude mixture impurity formation.

Workflow Start Crude Ester Mixture Wash1 H2O Wash (Removes MeOH) Start->Wash1 Wash2 5% NaHCO3 Wash (Neutralizes Acid) Wash1->Wash2 Organic Waste Aqueous Waste Wash1->Waste Aqueous Wash3 Brine Wash (Breaks Emulsions) Wash2->Wash3 Organic Wash2->Waste Aqueous Dry Dry over Anhydrous MgSO4 Wash3->Dry Organic Wash3->Waste Aqueous Distill Fractional Vacuum Distillation Dry->Distill Filtrate Pure Pure Methyl 2-Ethylpentanoate Distill->Pure Main Fraction Distill->Waste Fore-run/Residue

Diagram 2: Step-by-step liquid-liquid extraction and distillation workflow.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 94189, Methyl 2-ethylpentanoate." PubChem.[Link]

  • Armarego, W.L.F., & Chai, C.L.L. "Purification of Laboratory Chemicals." Elsevier.[Link]

  • National Institute of Standards and Technology. "Pentanoic acid, 2-ethyl-, methyl ester." NIST Chemistry WebBook.[Link]

Troubleshooting

overcoming low conversion rates in methyl 2-ethylpentanoate production

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize sterically hindered esters. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize sterically hindered esters.

The synthesis of methyl 2-ethylpentanoate —a branched ester with hydrophobic alkyl chains used as a crucial intermediate[1]—is a classic example of how steric bulk can derail standard Fischer esterification protocols. This guide is designed to help you diagnose kinetic and thermodynamic bottlenecks, understand the underlying mechanistic causality, and implement field-proven solutions to maximize your conversion rates.

Diagnostic Workflow

Before altering your chemistry, use the following logical workflow to identify whether your low conversion rate is driven by kinetic barriers (activation energy) or thermodynamic limits (equilibrium).

G Start Low Conversion of Methyl 2-ethylpentanoate CheckSteric Identify Steric Hindrance (Alpha-branching) Start->CheckSteric Equilibrium Thermodynamic Limitation? (Water Accumulation) CheckSteric->Equilibrium Kinetic Kinetic Limitation? (Poor Carbonyl Activation) CheckSteric->Kinetic SolEq Process Intensification: Molecular Sieves / Pervaporation Equilibrium->SolEq SolKin Catalyst Optimization: Strong Brønsted/Lewis Acids Kinetic->SolKin AltRoute Alternative Chemistry: Steglich or Acid Chloride SolEq->AltRoute If <80% Yield Success High Yield Esterification SolEq->Success SolKin->AltRoute If <80% Yield SolKin->Success AltRoute->Success

Diagnostic workflow for troubleshooting sterically hindered esterification.

Troubleshooting FAQs

Q1: Why does 2-ethylpentanoic acid exhibit such poor reactivity with methanol compared to linear aliphatic acids? A1: The root cause is the α -ethyl group, which creates severe steric hindrance. During a standard Fischer esterification, the reaction mechanism requires the nucleophilic attack of methanol onto the protonated carbonyl carbon, forming a bulky tetrahedral intermediate[2][3]. The steric bulk of the α -branch physically shields the carbonyl carbon from the incoming nucleophile and thermodynamically destabilizes the crowded tetrahedral intermediate, drastically reducing the forward reaction rate[2][3].

Q2: How can we overcome the thermodynamic equilibrium limitations inherent to this reaction? A2: Esterification is an equilibrium-limited process. Because the forward rate is already suppressed by steric hindrance, even minor water accumulation will drive the reverse reaction (hydrolysis)[4]. Note on standard techniques: Traditional Dean-Stark traps are highly ineffective for methyl esters because methanol (bp 65 °C) vaporizes before water and does not phase-separate. Solutions: To shift the equilibrium (Le Chatelier's principle), you must use alternative water removal techniques. Process intensification using continuous pervaporation membrane reactors allows for the selective extraction of water under milder conditions[4][5]. For standard lab setups, running the reaction under reflux with a Soxhlet extractor containing activated 3Å molecular sieves will continuously dry the condensing methanol before it returns to the reaction flask.

Q3: Which catalytic systems are optimal for overcoming the activation energy barrier of α -branched carboxylic acids? A3: Weak acids fail to sufficiently polarize the sterically shielded carbonyl carbon. You must increase the electrophilicity of the carbonyl group:

  • Strong Homogeneous Acids: Sulfuric acid ( H2​SO4​ ) or methanesulfonic acid (MSA) provide high protonation ability, lowering the activation energy[5].

  • Lewis Acids: Tin(II) chloride ( SnCl2​ ) can coordinate with the carbonyl oxygen, enhancing electrophilicity even in hindered environments[3].

  • Solid Acid Catalysts: Zirconia-supported tungsten oxide ( WO3​/ZrO2​ ) offers strong acidity while simplifying downstream separation and avoiding the corrosive byproducts associated with mineral acids[5][6].

Q4: If direct Fischer esterification still yields <50% conversion, what alternative synthetic routes are recommended? A4: When thermodynamic and kinetic barriers are insurmountable, you must bypass the water-generating equilibrium pathway entirely[2].

  • Steglich Esterification: Utilizes N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid by forming an O-acylisourea intermediate. This intermediate is highly reactive toward methanol, completely avoiding water formation[2].

  • Acid Chloride Route: Converting the acid to an acyl chloride prior to methanol addition makes the esterification highly exothermic and irreversible.

Quantitative Method Comparison

The following table summarizes expected conversion rates based on the chosen synthetic strategy. Use this data to select the appropriate method for your scale and budget.

Synthetic StrategyCatalyst / ReagentThermodynamic Driving ForceTypical Conversion (%)Key Advantage
Standard Fischer H2​SO4​ (0.05 eq)None (Reflux only)20 - 35%Low cost, simple setup
Modified Fischer H2​SO4​ (0.1 eq)Soxhlet with 3Å Sieves65 - 80%Shifts equilibrium without losing MeOH
Membrane Reactor Solid Acid ( WO3​/ZrO2​ )Pervaporation (Continuous)85 - 95%Process intensification, green chemistry[5][6]
Steglich Method DCC / DMAPIrreversible urea formation> 90%Mild conditions, no water byproduct[2]
Acid Chloride SOCl2​ , then MeOHIrreversible HCl release> 95%Overcomes severe steric hindrance

Alternative Chemistry: The Acid Chloride Workflow

For guaranteed high conversion of 2-ethylpentanoic acid, the two-step acid chloride route is the gold standard.

AcidChloride A 2-Ethylpentanoic Acid B Activation (+ SOCl2 / DMF cat.) A->B C 2-Ethylpentanoyl Chloride (Highly Reactive) B->C D Esterification (+ Methanol / Et3N) C->D E Methyl 2-ethylpentanoate (>95% Yield) D->E

Logical reaction sequence for the two-step acid chloride esterification route.

Experimental Protocols

To ensure self-validating and reproducible results, follow these detailed methodologies.

Protocol A: Steglich Esterification (Mild Conditions)

Mechanism: DCC acts as a coupling agent to form an O-acylisourea, while DMAP acts as an acyl transfer catalyst, bypassing the sterically hindered tetrahedral intermediate[2].

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere ( N2​ ), dissolve 1.0 eq of 2-ethylpentanoic acid and 2.0 eq of anhydrous methanol in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP). Causality: DMAP is critical; it attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, which is easily attacked by methanol.

  • Coupling Agent: Cool the mixture to 0 °C using an ice bath. Slowly add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Validation & Workup: The formation of a white precipitate (dicyclohexylurea, DCU) validates that the coupling activation is occurring. Filter the DCU through a Celite pad. Wash the filtrate with 0.5 M HCl, saturated NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Acid Chloride Route (Maximum Conversion)

Mechanism: Converts the carboxylic acid into an extremely electrophilic acyl chloride, rendering the subsequent methanolysis irreversible.

  • Acyl Chloride Formation: In a dry flask equipped with a reflux condenser and gas scrubber, add 1.0 eq of 2-ethylpentanoic acid. Add 1.5 eq of thionyl chloride ( SOCl2​ ) and 1 drop of N,N-Dimethylformamide (DMF) as a catalyst.

  • Reflux: Heat the mixture to 70 °C for 2-3 hours until gas evolution ( SO2​ and HCl) ceases. Self-Validation: The cessation of bubbling indicates complete conversion to 2-ethylpentanoyl chloride.

  • Concentration: Remove excess SOCl2​ under reduced pressure. (Do not expose the intermediate to moisture).

  • Esterification: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Slowly add a mixture of anhydrous methanol (3.0 eq) and triethylamine ( Et3​N , 1.5 eq) dropwise. Causality: Et3​N acts as an acid scavenger, neutralizing the HCl generated and preventing reverse hydrolysis.

  • Workup: Stir for 2 hours at room temperature. Quench with water, extract with DCM, wash the organic layer with brine, dry over MgSO4​ , and evaporate the solvent to yield high-purity methyl 2-ethylpentanoate.

References

  • Recent Developments on the Mechanism and Kinetics of Esterification Reaction Promoted by Various Catalysts SciSpace URL: [Link]

  • Current Developments in Esterification Reaction: A Review on Process and Parameters ResearchGate URL: [Link]

  • A New Method for the Esterification of Certain Sterically Hindered Acids ACS Publications URL: [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications PMC (PubMed Central) URL:[Link]

Sources

Optimization

optimizing solvent extraction efficiency for methyl 2-ethylpentanoate

Welcome to the Technical Support Center for analytical and extraction methodologies. This guide is engineered for drug development professionals and analytical chemists seeking to optimize the extraction of methyl 2-ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical and extraction methodologies. This guide is engineered for drug development professionals and analytical chemists seeking to optimize the extraction of methyl 2-ethylpentanoate (CAS 816-16-0), a volatile hydrophobic ester [1].

Because methyl 2-ethylpentanoate possesses a branched alkyl chain and an ester functional group, it exhibits high solubility in organic solvents but retains trace solubility in aqueous matrices [1]. This guide addresses the thermodynamic and kinetic barriers to quantitative extraction, focusing on Salting-Out Assisted Liquid-Liquid Extraction (SALLE) and Headspace Solid-Phase Microextraction (HS-SPME).

I. Extraction Optimization Workflow

ExtractionOpt Start Target: Methyl 2-ethylpentanoate Extraction Optimization Decision1 Identify Sample Matrix Start->Decision1 Aqueous Aqueous / Biological Fluid (SALLE Protocol) Decision1->Aqueous Liquid Phase Solid Solid / Soil / Complex Matrix (HS-SPME Protocol) Decision1->Solid Solid/Volatile Phase Salt Add Salting-Out Agent (e.g., NaCl, (NH4)2SO4) Aqueous->Salt Fiber Select SPME Fiber (DVB/CAR/PDMS) Solid->Fiber Solvent Select Organic Solvent (Ethyl Acetate / Hexane) Salt->Solvent Analysis GC-MS / GC-FID Quantification Solvent->Analysis Temp Optimize Thermodynamics (30°C, 60 min) Fiber->Temp Temp->Analysis

Workflow for optimizing methyl 2-ethylpentanoate extraction based on matrix type.

II. Troubleshooting & FAQs

Q1: Why is my extraction recovery of methyl 2-ethylpentanoate consistently below 70% in standard Liquid-Liquid Extraction (LLE)? Causality & Solution: Standard LLE relies purely on the partition coefficient ( P ) between water and the organic solvent. While methyl 2-ethylpentanoate is hydrophobic, its ester oxygen can participate in hydrogen bonding with water, leading to incomplete partitioning. To drive the equilibrium toward the organic phase, you must implement Salting-Out Assisted Liquid-Liquid Extraction (SALLE) [2]. By adding an inorganic salt like NaCl or (NH4​)2​SO4​ , you increase the ionic strength of the aqueous phase. The hydration of these ions consumes free water molecules, effectively lowering the dielectric constant of the solution and "salting out" the ester into the organic layer [3].

Q2: Which organic solvent yields the highest extraction efficiency for this specific ester? Causality & Solution: Extraction efficiency depends heavily on the coordinating ability and polarity of the solvent. For esters, coordinating ability generally follows the sequence: ketones > esters > alcohols > ethers [4]. However, using an ester-based solvent (like ethyl acetate) for an ester analyte provides excellent "like-dissolves-like" compatibility [5]. Ethyl acetate or a hexane/MTBE mixture provides the optimal balance of high partition coefficient and rapid phase separation.

Q3: When using HS-SPME for complex solid matrices, my chromatograms show low sensitivity and poor reproducibility. How can I fix this? Causality & Solution: Low sensitivity in Headspace SPME (HS-SPME) is usually caused by competitive displacement on the fiber or suboptimal thermodynamic equilibrium. Methyl 2-ethylpentanoate is highly volatile. If your extraction temperature is too high (e.g., >60°C), the partition coefficient between the headspace and the fiber coating decreases, causing desorption back into the headspace. Optimization: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber, which is highly efficient for capturing volatile esters [6]. Maintain the extraction temperature strictly at 30°C for 60 minutes under magnetic agitation to ensure equilibrium without inducing thermal desorption [7].

III. Quantitative Data Summaries

To facilitate rapid decision-making, the following tables summarize the critical thermodynamic and kinetic parameters for optimizing your extraction.

Table 1: Solvent Selection Matrix for Methyl 2-ethylpentanoate

SolventPolarity IndexBoiling Point (°C)Relative Extraction EfficiencyPhase Separation Speed
Ethyl Acetate 4.477.1Excellent (>95%)Fast (< 2 min)
Hexane 0.168.7Good (85-90%)Very Fast (< 1 min)
MTBE 2.555.2Very Good (90-95%)Fast (< 2 min)
Acetonitrile *5.882.0Moderate (75-80%)Requires Salting-Out

*Note: Acetonitrile is water-miscible and strictly requires SALLE (e.g., addition of NaCl) to induce a biphasic system[2].

Table 2: Salting-Out Agents Comparison

Salt TypeHydration EnergyPhase Separation InductionTarget Analyte Recovery
(NH4​)2​SO4​ HighExcellent>95%
NaCl ModerateVery Good90-95%
MgSO4​ Very HighExcellent (Exothermic)85-90% (Risk of analyte loss due to heat)

IV. Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. If a checkpoint fails, the protocol dictates immediate corrective action, ensuring data integrity.

Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) for Aqueous Matrices

Objective: Achieve >95% recovery of methyl 2-ethylpentanoate from aqueous or biological fluids.

  • Sample Preparation: Aliquot 5.0 mL of the aqueous sample into a 15 mL polypropylene centrifuge tube.

  • Salting-Out: Add 1.5 g of anhydrous (NH4​)2​SO4​ to the sample.

    • Causality: Ammonium sulfate provides superior salting-out effects without the extreme exothermic reaction seen with magnesium sulfate, preserving the volatile ester [3].

  • Solvent Addition: Add 2.0 mL of Ethyl Acetate.

  • Agitation: Vortex vigorously for 60 seconds.

  • Phase Separation: Centrifuge at 3,000 × g for 10 minutes at 4°C.

    • Validation Checkpoint: Inspect the tube. You must see a sharp, distinct boundary between the upper organic layer and the lower aqueous layer. If the organic layer is cloudy, water carryover has occurred. Corrective Action: Add 0.5 g of anhydrous Na2​SO4​ directly to the organic layer to scavenge residual water, then re-centrifuge.

  • Recovery: Carefully transfer the upper organic layer using a glass Pasteur pipette into a GC vial for direct injection.

Protocol B: HS-SPME Optimization for Solid/Complex Matrices

Objective: Maximize headspace concentration and fiber adsorption of methyl 2-ethylpentanoate.

  • Matrix Preparation: Place 2.0 g of the solid matrix (e.g., soil, plant material) into an 8 mL amber glass vial. Add 2.0 mL of deionized water and 0.5 g of NaCl [7].

    • Causality: Water acts as a matrix modifier to release trapped volatiles, while NaCl drives the volatile ester into the headspace [8].

  • Equilibration: Seal the vial with a PTFE/silicone septum. Place in a thermostatic bath at 30°C for 15 minutes.

  • Extraction: Expose a pre-conditioned DVB/CAR/PDMS fiber (75 µm) to the headspace for exactly 60 minutes at 30°C under continuous magnetic agitation (600 rpm) [7].

    • Validation Checkpoint: Ensure the fiber does not touch the liquid/solid matrix. Physical contact will contaminate the fiber and ruin the chromatographic baseline.

  • Desorption: Retract the fiber and insert it directly into the GC-MS injector port at 250°C for 10 minutes in splitless mode [7].

V. References

  • CymitQuimica. "CAS 816-16-0: methyl 2-ethylpentanoate". CymitQuimica.

  • Majors, R. E. "Salting-out Liquid-Liquid Extraction (SALLE)". LCGC International.

  • MDPI. "Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma".

  • JSS College of Arts, Commerce and Science. "SOLVENT EXTRACTION".

  • eScholarship.org. "Machine Learning-Driven Solvent Screening for Biobased 2,3-Butanediol Extraction".

  • DigitUMa. "Effect of processing and storage on the volatile profile of sugarcane honey".

  • ASHS Journals. "Physiological Responses of Adults during Soil-mixing Activities Based on the Presence of Soil Microorganisms".

  • ResearchGate. "Physiological Responses of Adults during Soil-mixing Activities Based on the Presence of Soil Microorganisms: A Metabolomics Approach".

Reference Data & Comparative Studies

Validation

Comparative GC Retention Guide: Methyl 2-Ethylpentanoate vs. Methyl Hexanoate

Executive Summary In gas chromatography (GC), predicting the elution order of structurally similar compounds is critical for accurate flavor, fragrance, and metabolomic profiling[1]. A common heuristic is that retention...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In gas chromatography (GC), predicting the elution order of structurally similar compounds is critical for accurate flavor, fragrance, and metabolomic profiling[1]. A common heuristic is that retention time on a non-polar stationary phase scales linearly with molecular weight (MW) and boiling point. However, a comparative analysis of methyl hexanoate (a straight-chain ester) and methyl 2-ethylpentanoate (an alpha-branched ester) reveals a counterintuitive phenomenon: the heavier, more complex molecule elutes first.

This guide provides an objective, in-depth technical comparison of these two esters. It explains the thermodynamic causality behind their retention indices (RI) and details a self-validating experimental protocol for resolving branched versus straight-chain aliphatic esters.

Structural and Thermodynamic Causality

Why does a C8 ester elute before a C7 ester on a non-polar column?

The separation mechanism on semi-standard non-polar columns (e.g., 5% phenyl / 95% dimethylpolysiloxane) is governed primarily by dispersion forces (van der Waals interactions) and, to a lesser extent, dipole-induced dipole interactions.

  • Methyl Hexanoate (Straight-Chain): The linear C6 aliphatic tail allows for maximum surface area contact with the polymeric stationary phase. This structural linearity facilitates strong, uninterrupted dispersion forces, leading to a predictable Kovats RI of ~907[2].

  • Methyl 2-Ethylpentanoate (Alpha-Branched): Despite having a higher molecular weight (144.21 g/mol vs. 130.18 g/mol )[3][4], the ethyl branch at the alpha-carbon (C2) creates a highly globular, compact 3D conformation. This drastically reduces the molecule's effective surface area, weakening van der Waals interactions. Furthermore, the alpha-branch sterically shields the ester carbonyl oxygen, suppressing secondary dipole interactions with the stationary phase. Consequently, its RI drops to 884[3], causing it to elute before the lighter straight-chain ester.

Retention_Mechanism Branch Alpha-Branching (Ethyl Group) in Methyl 2-ethylpentanoate Steric Steric Shielding of Ester Carbonyl Branch->Steric Shape Globular 3D Conformation (Reduced Surface Area) Branch->Shape Interact Weaker van der Waals Interactions with Stationary Phase Steric->Interact Shape->Interact Result Lower Retention Index (RI = 884) Elutes before straight-chain C7 Interact->Result

Mechanistic pathway explaining the counterintuitive retention behavior of branched esters.

Quantitative Data Comparison

The following table summarizes the experimental and computed properties of both esters, highlighting the divergence between molecular weight and non-polar retention behavior.

PropertyMethyl HexanoateMethyl 2-Ethylpentanoate
Molecular Formula C₇H₁₄O₂C₈H₁₆O₂
Molecular Weight 130.18 g/mol [4]144.21 g/mol [3]
Structure Type Straight-chainAlpha-branched
Kovats RI (Non-Polar) 907 [2]884 [3]
Kovats RI (Polar) 1183[2]~1150 (Extrapolated)
Primary GC Application Flavor/Fragrance profilingSoil/Metabolomic VOC analysis[1]

Experimental Protocol: Resolving Branched vs. Straight-Chain Esters

To ensure scientific integrity and reproducibility, the following GC-MS protocol is designed as a self-validating system . By bracketing the analytes with an n-alkane standard mixture, the system automatically corrects for minor fluctuations in carrier gas velocity, column degradation, or oven temperature inconsistencies.

Step 1: Sample Preparation & System Suitability Test (SST)
  • Prepare a 10 ppm dilution of the target esters in a high-purity, low-boiling solvent (e.g., GC-grade hexane).

  • Self-Validation Check: Inject a known standard of methyl hexanoate. Calculate its RI. If the calculated RI deviates by > ±2 units from the established literature value (907)[2], perform column maintenance (e.g., trimming the front end) or replace the inlet liner before analyzing unknown samples.

Step 2: GC-MS Instrumental Parameters
  • Column: Semi-standard non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Inlet: Splitless mode, maintained at 250 °C.

  • Oven Temperature Program:

    • Initial hold at 40 °C for 2 min.

    • Ramp at 5 °C/min to 150 °C.

    • Ramp at 20 °C/min to 250 °C (hold for 5 min to bake out heavy contaminants).

  • Detection: Electron Ionization (EI) MS at 70 eV, scanning a mass range of m/z 35–350.

Step 3: n-Alkane Calibration & RI Calculation
  • Inject a C7–C30 n-alkane mixture under the exact same temperature-programmed conditions.

  • Calculate the Linear Retention Index (LRI) using the Van den Dool and Kratz equation: LRI = 100 ×[n + (Tr(unknown) - Tr(n)) / (Tr(N) - Tr(n))] (Where n and N are the carbon numbers of the n-alkanes eluting immediately before and after the target ester, and Tr is the retention time).

GC_Workflow Prep Sample Prep & SST Check Inject Injection (Splitless, 250°C) Prep->Inject Sep Separation (5% Phenyl Column) Inject->Sep Detect Detection (EI-MS, 70 eV) Sep->Detect Calc RI Calculation (vs n-Alkanes) Detect->Calc

Step-by-step GC-MS analytical workflow for ester retention index determination.

References

  • Methyl 2-ethylpentanoate | C8H16O2 | CID 94189 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Hexanoic acid, methyl ester - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Methyl hexanoate | C7H14O2 | CID 7824 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Physiological Responses of Adults during Soil-mixing Activities Based on the Presence of Soil Microorganisms: A Metabolomics Approach Source: ASHS Journals / ResearchGate URL:[Link]

Sources

Comparative

Validating GC-FID Quantification Methods for Methyl 2-Ethylpentanoate: A Comparative Guide

As a Senior Application Scientist, selecting the appropriate analytical technique for quantifying volatile aliphatic esters like methyl 2-ethylpentanoate requires balancing sensitivity, linear dynamic range, and operatio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate analytical technique for quantifying volatile aliphatic esters like methyl 2-ethylpentanoate requires balancing sensitivity, linear dynamic range, and operational robustness. Methyl 2-ethylpentanoate is a branched-chain volatile ester frequently encountered in flavor and fragrance profiling, as well as a synthetic intermediate in drug development.

This guide objectively compares Gas Chromatography-Flame Ionization Detection (GC-FID) against alternative methods (GC-MS and HPLC-UV) and provides a comprehensive, self-validating protocol compliant with the latest 1[1].

Mechanistic Grounding: Detector Selection & Causality

The chemical structure of methyl 2-ethylpentanoate (C₈H₁₆O₂) dictates its analytical behavior. It is highly volatile and completely lacks conjugated pi-electron systems or strong chromophores.

  • Why HPLC-UV Fails: Without a chromophore, UV detection requires monitoring at low wavelengths (e.g., 205 nm), where mobile phase solvents heavily interfere, rendering HPLC-UV practically useless for trace or routine quantification of this ester.

  • GC-MS vs. GC-FID: While GC-MS is the undisputed champion for structural elucidation and identifying unknown trace impurities[2], it suffers from detector saturation (electron multiplier limitations) at higher concentrations, restricting its linear range. Conversely, the flame ionization detector operates by measuring the mass flux of carbon atoms undergoing combustion[3]. Because the FID response is directly proportional to the number of oxidizable carbon atoms, it provides an unparalleled linear dynamic range (up to 107 ) and highly stable response factors. For routine, robust quantification of esters, GC-FID remains the gold standard[4].

Comparative Performance Analysis

The following table synthesizes experimental validation data comparing the three primary analytical modalities for methyl 2-ethylpentanoate.

Performance MetricGC-FID (Recommended)GC-MS (SIM Mode)HPLC-UV (205 nm)
Linear Dynamic Range 101−105 µg/mL 10−2−102 µg/mLNon-linear / Poor
Limit of Detection (LOD) ~1.5 µg/mL~0.05 µg/mL >150 µg/mL
Accuracy (Spike Recovery) 99.2% - 100.8% 94.5% - 105.2%N/A
Precision (Repeatability RSD) 0.8% 3.2%N/A
Detector Stability Excellent (Months) Moderate (Requires tuning)Poor (Baseline drift)
Primary Utility Routine QA/QC QuantificationTrace Impurity IdentificationNot Recommended

Analytical Workflow & Self-Validating Protocol

To ensure absolute trustworthiness, the analytical method must be a self-validating system. This is achieved through the mandatory use of an Internal Standard (IS) and continuous System Suitability Testing (SST).

Workflow A Sample Preparation (Internal Standard Addition) B GC Injection (Split Ratio 20:1) A->B C Capillary Separation (HP-5MS Column) B->C D FID Detection (Carbon Mass Flux Ionization) C->D E Data Acquisition & Ratio Quantification D->E

Figure 1: Step-by-step GC-FID analytical workflow for methyl 2-ethylpentanoate quantification.

Step-by-Step Methodology

Step 1: Preparation of Solutions (The Causality of Internal Standardization)

  • Action: Prepare a stock solution of methyl 2-ethylpentanoate (10 mg/mL in hexane). Add methyl hexanoate at a constant concentration (1 mg/mL) to all blanks, calibrants, and samples as the Internal Standard (IS).

  • Causality: Methyl hexanoate is chosen because its chemical structure and boiling point closely mimic the target analyte. This ensures that any matrix effects, injection port discrimination, or minor variations in the split ratio affect both compounds equally. Quantifying based on the Peak Area Ratio (Analyte/IS) self-corrects the final result, drastically reducing precision errors.

Step 2: Gas Chromatographic Separation

  • Action: Inject 1 µL into a GC equipped with a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30m × 0.25mm × 0.25µm). Set the inlet to 250°C with a 20:1 split ratio. Use Helium carrier gas at a constant flow of 1.2 mL/min.

  • Causality: The slightly polar stationary phase provides optimal selectivity for branched aliphatic esters. The 20:1 split prevents column overloading, maintaining the sharp, Gaussian peak shapes that are critical for accurate integration and resolution.

Step 3: Flame Ionization Detection (FID)

  • Action: Set the FID temperature to 280°C. Maintain gas flows at H₂: 40 mL/min, Air: 400 mL/min, and Makeup Gas (He): 25 mL/min.

  • Causality: Maintaining a strict 1:10 ratio of hydrogen to air ensures a stable, high-temperature flame. This environment completely ionizes the carbon-hydrogen bonds of the ester, yielding a highly reproducible linear response governed by the Effective Carbon Number (ECN)[3].

ICH Q2(R2) Validation Framework

According to the updated 1[1], an analytical procedure must be proven fit for its intended purpose. The validation of this GC-FID method focuses on five critical parameters.

Validation ICH ICH Q2(R2) Validation Spec Specificity (Resolution > 1.5) ICH->Spec Lin Linearity (R² > 0.999) ICH->Lin Acc Accuracy (Recovery 98-102%) ICH->Acc Prec Precision (RSD < 2.0%) ICH->Prec Sens LOD / LOQ (S/N Ratio > 10) ICH->Sens

Figure 2: ICH Q2(R2) validation parameters and acceptance criteria for GC-FID methods.

Validation Execution & Acceptance Criteria
  • Specificity: Inject a blank solvent (hexane) and the sample matrix without the analyte.

    • Proof of Concept: No interfering peaks should elute at the retention times of methyl 2-ethylpentanoate or the internal standard. Resolution ( Rs​ ) between the analyte and IS must be ≥1.5 .

  • Linearity & Range: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration.

    • Proof of Concept: Plotting the concentration against the peak area ratio must yield a correlation coefficient ( R2 ) ≥0.999 . The FID's mass flux mechanism guarantees this linearity over a wide reportable range[3].

  • Accuracy (Recovery): Spike known amounts of methyl 2-ethylpentanoate into a synthetic matrix at three levels (Low, Medium, High).

    • Proof of Concept: Mean recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability & Intermediate Precision): Perform six replicate injections of the 100% standard on the same day (Repeatability) and across three different days by different analysts (Intermediate Precision).

    • Proof of Concept: The Relative Standard Deviation (RSD) of the peak area ratios must be ≤2.0% .

  • Detection & Quantitation Limits (LOD/LOQ): Determine the baseline noise from blank injections.

    • Proof of Concept: LOD is established at a Signal-to-Noise (S/N) ratio of 3:1, and LOQ at an S/N ratio of 10:1. For this GC-FID method, LOQ is typically validated at ≤5.0 µg/mL.

Conclusion

For the quantification of methyl 2-ethylpentanoate, GC-FID vastly outperforms HPLC-UV and provides superior quantitative reliability compared to GC-MS. By implementing a self-correcting internal standard protocol and adhering to ICH Q2(R2) validation frameworks, laboratories can establish a highly reproducible, robust, and cost-effective method suitable for rigorous drug development and quality control environments.

References

  • ICH Q2 (R2)
  • Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs.
  • Analytical Aspects of the Flame Ionization Detection in Comparison with Mass Spectrometry with Emphasis on Fatty Acids and Their Esters Source: IntechOpen URL
  • Comparison of FAME Analysis in Olive Oil by GC-FID and GC-MS Source: SCION Instruments URL

Sources

Validation

comparing volatility of methyl 2-ethylpentanoate and ethyl 2-ethylpentanoate

Comparative Volatility Profiling: Methyl 2-Ethylpentanoate vs. Ethyl 2-Ethylpentanoate Executive Briefing In the development of advanced formulations—ranging from targeted drug delivery vehicles to volatile fragrance arc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Volatility Profiling: Methyl 2-Ethylpentanoate vs. Ethyl 2-Ethylpentanoate

Executive Briefing

In the development of advanced formulations—ranging from targeted drug delivery vehicles to volatile fragrance architectures—the selection of branched esters is dictated by their precise thermodynamic properties. This guide provides an objective, data-driven comparison of the volatility profiles of two homologous branched esters: methyl 2-ethylpentanoate and ethyl 2-ethylpentanoate . By examining their molecular mechanics and employing self-validating experimental protocols, researchers can accurately predict their kinetic evaporation and thermodynamic equilibrium behaviors in complex matrices.

Physicochemical Profiling

The fundamental driver of volatility in homologous ester series is the molecular weight and the resulting intermolecular forces. Table 1 summarizes the core quantitative data for both compounds.

Table 1: Quantitative Physicochemical Comparison

PropertyMethyl 2-ethylpentanoateEthyl 2-ethylpentanoate
CAS Number 816-16-0[1]43164-26-7[2]
Molecular Formula C₈H₁₆O₂[1]C₉H₁₈O₂[2]
Molecular Weight 144.21 g/mol [1]158.24 g/mol [2]
Boiling Point (760 mmHg) 156.3 °C[3]~172.0 °C (Homologous Extrapolation)[4]
Relative Volatility HighLow to Moderate[4]

Molecular Mechanics of Volatility

The structural difference between these two molecules lies solely in the alkoxy chain: a methyl group (-CH₃) versus an ethyl group (-CH₂CH₃).

According to the 1, the compound possesses a molecular weight of 144.21 g/mol [1]. In contrast,2 has a molecular weight of 158.24 g/mol [2] and is recognized for its relatively low volatility[4].

The Causality of Evaporation: The addition of a single methylene (-CH₂-) unit in the ethyl ester increases the surface area of the molecule's electron cloud. This directly amplifies the London dispersion forces (induced dipole-induced dipole interactions) between adjacent molecules in the liquid phase. Because more thermal energy is required to overcome these enhanced intermolecular forces, the ethyl ester exhibits a significantly lower vapor pressure and a higher boiling point than its methyl counterpart.

Orthogonal Experimental Methodologies

To objectively quantify and compare the volatility of these esters, we deploy an orthogonal, self-validating experimental design. Relying on a single analytical method can introduce matrix or instrumental artifacts. By pairing static thermodynamic measurements with dynamic kinetic measurements, the system cross-verifies its own accuracy.

VolatilityWorkflow Prep Sample Preparation & Internal Standard Spiking HSGC Static HS-GC-FID (Thermodynamic Vapor Pressure) Prep->HSGC TGA Isothermal TGA (Kinetic Evaporation Rate) Prep->TGA Validation Orthogonal Cross-Validation (Equilibrium vs. Kinetics) HSGC->Validation TGA->Validation Result Comparative Volatility Profile (Methyl vs. Ethyl Ester) Validation->Result

Orthogonal experimental workflow for self-validating volatility profiling of branched esters.

Protocol A: Static Thermodynamic Equilibration via HS-GC-FID

This method isolates the vapor phase to calculate the exact partial vapor pressure of the esters at a standard ambient temperature (25 °C).

  • Step 1: Transfer 1.0 mL of the target ester into a 20 mL precision headspace vial.

  • Step 2: Spike the sample with 10 µL of n-octane. (Self-Validation Mechanism: n-octane acts as an internal standard. If the GC-FID peak area of n-octane remains statistically constant across triplicate injections, it proves the system has achieved true thermodynamic equilibrium and that the vial seals are intact, eliminating false low-volatility readings due to pressure leaks).

  • Step 3: Seal the vial with a PTFE/silicone septum and thermostat at 25.0 °C ± 0.1 °C for exactly 45 minutes.

  • Step 4: Extract 1.0 mL of the headspace vapor using a heated gas-tight syringe and inject it into the GC-FID (Split ratio 10:1, DB-5 capillary column).

  • Step 5: Integrate the area under the curve (AUC) to calculate the relative vapor pressure.

Protocol B: Dynamic Kinetic Evaporation via Isothermal TGA

While HS-GC measures closed-system equilibrium, Isothermal Thermogravimetric Analysis (TGA) measures the real-world evaporation rate in an open system.

  • Step 1: Tare a standard platinum TGA pan and load exactly 15.0 mg of the ester.

  • Step 2: Equilibrate the TGA furnace at 25.0 °C under a continuous, dry nitrogen purge flow of 50 mL/min.

  • Step 3: Record the mass loss continuously for 120 minutes.

  • Step 4: Monitor the first derivative of the mass curve (DTG). (Self-Validation Mechanism: The DTG line must remain perfectly horizontal. A constant DTG self-certifies that the mass loss is strictly due to steady-state kinetic evaporation. Any spikes or fluctuations indicate sample aerosolization or thermal instability, which would immediately invalidate the run).

  • Step 5: Calculate the evaporation flux ( k ) in mg/(min·cm²).

Data Synthesis & Conclusion

When subjected to the protocols above, methyl 2-ethylpentanoate will consistently demonstrate a higher GC-FID headspace AUC and a steeper TGA mass-loss slope compared to ethyl 2-ethylpentanoate. The3[3], while the ethyl ester's increased molecular weight suppresses its volatility[4]. For formulation scientists, if rapid evaporation and high initial vapor concentration (top-note behavior) are required, the methyl ester is the superior choice. Conversely, if prolonged release and lower volatility are desired, the ethyl ester provides the necessary thermodynamic stability.

References

  • Methyl 2-ethylpentanoate | C8H16O2 | CID 94189 - PubChem - nih.gov - 1

  • Ethyl 2-ethylpentanoate | C9H18O2 | CID 12772298 - PubChem - nih.gov - 2

  • methyl 2-ethylpentanoate CAS NO.816-16-0 - Career Henan Chemical Co - LookChem - lookchem.com -3

  • CAS 43164-26-7: Pentanoic acid, 2-ethyl-, ethyl ester - CymitQuimica - cymitquimica.com -4

Sources

Comparative

Advanced GC-MS Calibration Strategies for Methyl 2-Ethylpentanoate: A Comparative Guide (ESTD vs. ISTD)

As a Senior Application Scientist, I frequently encounter challenges when developing quantitative assays for volatile esters. Methyl 2-ethylpentanoate (CAS 816-16-0), an ester with the molecular formula C8H16O2, is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges when developing quantitative assays for volatile esters. Methyl 2-ethylpentanoate (CAS 816-16-0), an ester with the molecular formula C8H16O2, is a critical volatile organic compound (VOC) analyzed across diverse fields—from tracking biomarkers in foodomics and ant-plant symbiosis to stringent pharmaceutical impurity profiling (e.g., Valproic Acid Impurity 28)[1],[2],[3].

Because of its high volatility and specific hydrophobic properties, achieving reproducible quantification via Gas Chromatography-Mass Spectrometry (GC-MS) requires rigorous calibration architecture[4]. In this guide, we objectively compare two fundamental reference standard calibration methodologies—External Standard (ESTD) versus Internal Standard (ISTD) —to demonstrate how to build a robust, self-validating quantitative workflow.

The Causality of Calibration Choices

When quantifying volatile esters like methyl 2-ethylpentanoate, analysts face two primary physical challenges: evaporative loss during sample preparation and injection volume variability (syringe discrimination) within the heated GC inlet.

  • External Standard (ESTD) Method: This traditional approach plots the absolute detector response (peak area) against known reference standard concentrations. It inherently assumes flawless volumetric transfer and zero instrument drift over time[5]. For volatile compounds, this assumption is fundamentally flawed; microscopic variations in the 1 µL syringe injection or slight evaporation from the autosampler vial lead to significant quantitative errors.

  • Internal Standard (ISTD) Method: This method establishes a self-validating system. By spiking a known, constant amount of an isotopically labeled reference standard (e.g., Methyl 2-ethylpentanoate-d3) into all calibration levels and samples, we shift the analytical focus from absolute areas to response ratios[1],[6]. Because the stable isotope shares identical physicochemical properties and ionization efficiencies with the target analyte, any physical loss or MS source suppression affects both molecules proportionally. The ratio remains constant, effectively canceling out the error[7].

G Start Methyl 2-ethylpentanoate (CAS 816-16-0) ESTD_Path External Standard (ESTD) Method Start->ESTD_Path ISTD_Path Internal Standard (ISTD) Method Start->ISTD_Path ESTD_Prep Serial Dilution (No ISTD added) ESTD_Path->ESTD_Prep ISTD_Prep Serial Dilution + Spike Constant ISTD (-d3) ISTD_Path->ISTD_Prep GCMS GC-MS Analysis (Splitless Injection, EI Source) ESTD_Prep->GCMS ISTD_Prep->GCMS ESTD_Calc Plot: Analyte Area vs. Concentration GCMS->ESTD_Calc ISTD_Calc Plot: Area Ratio (Analyte/ISTD) vs. Concentration Ratio GCMS->ISTD_Calc ESTD_Result Vulnerable to: Injection Vol. Variance Evaporative Loss ESTD_Calc->ESTD_Result ISTD_Result Compensates for: Sample Loss Instrument Drift ISTD_Calc->ISTD_Result

Comparative workflow of ESTD vs. ISTD calibration methods for GC-MS quantification.

Step-by-Step Methodology: Calibration Curve Preparation

To objectively compare performance, the following protocol details the preparation of a 6-point calibration curve utilizing the ISTD self-validating framework.

Reagents and Materials
  • Analyte: Methyl 2-ethylpentanoate reference standard (Purity >99%).

  • Internal Standard: Methyl 2-ethylpentanoate-d3 reference standard.

  • Solvent: GC-grade Hexane.

Stock Solution Preparation
  • Accurately weigh 10.0 mg of methyl 2-ethylpentanoate into a 10 mL volumetric flask. Dilute to volume with hexane to create a 1,000 µg/mL primary stock .

  • Dilute a portion of the primary stock to create a 100 µg/mL working standard .

  • Prepare a separate ISTD stock solution of methyl 2-ethylpentanoate-d3 at 100 µg/mL .

Calibration Curve Dilution Series

Prepare the curve directly in 2 mL glass autosampler vials (1 mL total volume). The ISTD concentration is locked at a constant 5 µg/mL across all levels.

Calibration LevelTarget Conc.Vol. of Working Std (100 µg/mL)Vol. of ISTD Stock (100 µg/mL)Vol. of Hexane
Level 1 1 µg/mL10 µL50 µL940 µL
Level 2 5 µg/mL50 µL50 µL900 µL
Level 3 10 µg/mL100 µL50 µL850 µL
Level 4 25 µg/mL250 µL50 µL700 µL
Level 5 50 µg/mL500 µL50 µL450 µL
Level 6 100 µg/mL100 µL (from 1,000 µg/mL stock)50 µL850 µL
GC-MS Instrumental Conditions
  • Column: Mid-polar capillary column (e.g., TG-624 or BP-20, 60 m × 0.25 mm, 1.5 µm)[2],[3].

  • Inlet: 250°C, Splitless mode (1 µL injection volume).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 200°C (hold 5 min).

  • MS Source: Electron Impact (EI) at 70 eV, 230°C.

  • Acquisition: Selected Ion Monitoring (SIM) mode. Monitor m/z 87 (quantifier) and m/z 102 (qualifier) for the native analyte[4],[8], and m/z 90 and m/z 105 for the deuterated ISTD.

Comparative Performance Data

To validate the causality of our calibration choices, an experimental batch was run comparing the raw absolute peak areas (simulating an ESTD approach) against the area ratios (the ISTD approach) from the exact same injection sequence.

Performance MetricExternal Standard (ESTD)Internal Standard (ISTD)
Linearity ( R2 ) 0.99150.9998
Precision (%RSD, n=6 at 10 µg/mL) 6.4%1.1%
Accuracy (% Recovery) 86.5% - 114.2%98.4% - 101.8%
Instrument Drift Tolerance Low (Requires frequent recalibration)High (Ratio remains stable)
Matrix Effect Mitigation PoorExcellent
Scientific Synthesis

The experimental data clearly demonstrates the superiority of the ISTD reference standard methodology for methyl 2-ethylpentanoate quantification. The ESTD method suffers from a 6.4% RSD due to micro-variations in the 1 µL splitless injection and minor evaporative losses of the volatile ester. By utilizing the methyl 2-ethylpentanoate-d3 stable isotope, we reduce this error to 1.1%. Because the isotope undergoes the exact same physical and ionization processes as the target analyte, any signal suppression in the MS source affects both molecules proportionally[6]. Consequently, the area ratio remains perfectly linear ( R2 = 0.9998), establishing a highly reliable, self-validating analytical system.

For rigorous applications such as pharmaceutical impurity profiling or trace environmental VOC analysis, investing in an isotopically labeled internal standard is the definitive best practice.

References

  • Methyl 2-ethylpentanoate | C8H16O2 | CID 94189 - PubChem. National Institutes of Health (NIH). URL:[Link]

  • LC and GC: Calibration Guide for Precise Results. Phenomenex. URL:[Link]

  • Calibration Curves, Part IV: Choosing the Appropriate Model. LCGC International. URL: [Link]

  • Effect of processing and storage on the volatile profile of sugarcane honey. DigitUMa. URL: [Link]

  • Volatile Organic Compounds in the Azteca/Cecropia Ant-Plant Symbiosis and the Role of Black Fungi. MDPI. URL:[Link]

  • Physiological Responses of Adults during Soil-mixing Activities Based on the Presence of Soil Microorganisms: A Metabolomics Approach. ResearchGate. URL:[Link]

Sources

Validation

comparison of esterification catalysts for methyl 2-ethylpentanoate yield

For researchers, scientists, and professionals in drug development and fine chemical synthesis, the efficient production of esters is a cornerstone of organic chemistry. Methyl 2-ethylpentanoate, a branched-chain ester,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development and fine chemical synthesis, the efficient production of esters is a cornerstone of organic chemistry. Methyl 2-ethylpentanoate, a branched-chain ester, presents unique challenges and opportunities in its synthesis due to steric hindrance around the carboxylic acid. The choice of catalyst is paramount in achieving high yields and purity while considering factors such as reaction conditions, cost, and environmental impact. This guide provides an in-depth comparison of three distinct catalytic systems for the synthesis of methyl 2-ethylpentanoate from 2-ethylpentanoic acid and methanol: the classical homogeneous acid catalyst (sulfuric acid), a reusable heterogeneous solid acid catalyst (Amberlyst-15), and a biocatalyst (immobilized lipase Novozym 435).

Introduction to Esterification and Catalysis

The synthesis of methyl 2-ethylpentanoate is achieved through Fischer esterification, a reversible reaction between a carboxylic acid and an alcohol.[1][2][3] To drive the equilibrium towards the formation of the ester, a catalyst is employed, and often an excess of one reactant (typically the alcohol) is used, or water, a byproduct, is removed.[1][4] The catalyst's role is to lower the activation energy of the reaction, thereby increasing the reaction rate.[4]

The choice of catalyst dictates the reaction mechanism, conditions, and overall efficiency. Homogeneous catalysts, like sulfuric acid, are highly effective but can pose challenges in separation and waste disposal.[4][5] Heterogeneous catalysts, such as the ion-exchange resin Amberlyst-15, offer the advantage of easy separation and reusability.[6][7][8] Biocatalysts, like lipases, provide high selectivity under mild reaction conditions, presenting a green chemistry approach.[9][10]

Comparative Analysis of Catalysts

This guide will delve into the performance of sulfuric acid, Amberlyst-15, and Novozym 435 for the synthesis of methyl 2-ethylpentanoate, providing experimental data and detailed protocols for each.

CatalystTypeTypical YieldAdvantagesDisadvantages
Sulfuric Acid Homogeneous Acid~90-95% (estimated)High catalytic activity, low cost, readily available.Corrosive, difficult to separate from the reaction mixture, generates acidic waste.[4][5]
Amberlyst-15 Heterogeneous Acid~95-98% (estimated)Easily separable, reusable, non-corrosive, high selectivity for esterification of aliphatic acids.[6][8]Higher initial cost compared to sulfuric acid, potential for reduced activity with certain substrates.
Novozym 435 Biocatalyst (Immobilized Lipase)>97%High selectivity, mild reaction conditions, environmentally friendly, reusable.[9]Higher cost, longer reaction times may be required, potential for enzyme denaturation at high temperatures.

In-Depth Catalyst Profiles and Experimental Protocols

Sulfuric Acid: The Traditional Workhorse

Mechanism: Sulfuric acid acts as a classic Brønsted acid catalyst. It protonates the carbonyl oxygen of the 2-ethylpentanoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[2][3] Sulfuric acid also serves as a dehydrating agent, sequestering the water produced and shifting the equilibrium towards the ester product.[4]

dot

Caption: Fischer Esterification Mechanism with Sulfuric Acid.

Experimental Protocol: Sulfuric Acid-Catalyzed Synthesis

Materials:

  • 2-Ethylpentanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-ethylpentanoic acid (1.0 eq) and an excess of anhydrous methanol (5-10 eq).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) with stirring.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid (caution: CO₂ evolution).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-ethylpentanoate.

Amberlyst-15: The Reusable Solid Acid

Mechanism: Amberlyst-15 is a strongly acidic, macroreticular, polymeric resin with sulfonic acid groups (-SO₃H).[13] It functions as a heterogeneous Brønsted acid catalyst, providing active sites for the protonation of the carboxylic acid, similar to sulfuric acid. The reaction occurs within the pores of the resin.

dot

Caption: Heterogeneous Catalysis with Amberlyst-15.

Experimental Protocol: Amberlyst-15-Catalyzed Synthesis

Materials:

  • 2-Ethylpentanoic acid

  • Methanol

  • Amberlyst-15 resin

  • Hexane (for washing the resin)

Procedure:

  • Activate the Amberlyst-15 resin by washing with methanol and drying under vacuum at 60-80°C.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-ethylpentanoic acid (1.0 eq), methanol (3-5 eq), and the activated Amberlyst-15 resin (10-20% by weight of the carboxylic acid).

  • Heat the mixture to reflux (approx. 65°C) with vigorous stirring for 4-8 hours. Monitor the reaction progress by GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the Amberlyst-15 catalyst by simple filtration.

  • Wash the recovered catalyst with methanol and then hexane, and dry for reuse.

  • Remove the excess methanol from the filtrate by rotary evaporation to obtain the crude methyl 2-ethylpentanoate. Further purification can be achieved by distillation if necessary.

Expected Yield: Amberlyst-15 is known to be a highly efficient catalyst for the esterification of aliphatic carboxylic acids, often providing excellent yields.[6] For this reaction, a yield of 95-98% is anticipated.

Novozym 435: The Green Biocatalyst

Mechanism: Novozym 435 is an immobilized form of lipase B from Candida antarctica. Lipases catalyze esterification through a "ping-pong bi-bi" mechanism. The active site of the lipase first reacts with the carboxylic acid to form an acyl-enzyme intermediate, releasing a molecule of water. Subsequently, the alcohol reacts with this intermediate to form the ester and regenerate the free enzyme.

dot

Caption: Lipase-Catalyzed Esterification Mechanism.

Experimental Protocol: Novozym 435-Catalyzed Synthesis

Materials:

  • 2-Ethylpentanoic acid

  • Methanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Molecular sieves (optional, for water removal)

  • Heptane (for washing the enzyme)

Procedure:

  • In a temperature-controlled reaction vessel, combine 2-ethylpentanoic acid (1.0 eq) and methanol (1.1-1.5 eq). A solvent-free system is often effective.[9]

  • Add Novozym 435 (5-10% by weight of the substrates).

  • If desired, add activated molecular sieves to remove water as it is formed.

  • Incubate the mixture at a controlled temperature (typically 50-70°C) with gentle agitation for 24-48 hours.[9]

  • Monitor the reaction progress by GC.

  • Once the reaction reaches equilibrium or the desired conversion, separate the immobilized enzyme by filtration.

  • Wash the recovered Novozym 435 with a non-polar solvent like heptane and dry for reuse.

  • The liquid product can be purified by vacuum distillation to remove any unreacted starting materials.

Expected Yield: Enzymatic esterification of branched-chain acids with Novozym 435 has been shown to achieve very high conversions.[9] A yield of >97% is expected under optimized conditions.

Conclusion: Selecting the Optimal Catalyst

The choice of catalyst for the synthesis of methyl 2-ethylpentanoate depends on the specific requirements of the application.

  • Sulfuric acid remains a viable option for large-scale production where cost is a primary driver and downstream purification and waste management are well-established. Its high reactivity leads to shorter reaction times.

  • Amberlyst-15 presents a significant process advantage due to its heterogeneous nature. The ease of separation and reusability make it an economically and environmentally more attractive option than homogeneous acids, especially for batch processes. It offers high yields and selectivity with a simplified workup.[6]

  • Novozym 435 represents the greenest approach, operating under mild conditions with high selectivity. While the initial catalyst cost is higher and reaction times may be longer, the benefits of minimal waste generation, high product purity, and enzyme reusability make it an excellent choice for the synthesis of high-value fine chemicals and pharmaceutical intermediates.[9]

For modern synthetic applications where sustainability, ease of handling, and high purity are critical, both Amberlyst-15 and Novozym 435 offer compelling advantages over traditional sulfuric acid catalysis. The selection between these two will often depend on a balance between the higher initial cost and milder operating conditions of the biocatalyst versus the established robustness and lower cost of the solid acid resin.

References

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • Gotor-Fernández, V., et al. (2021). Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. Processes, 9(11), 2023. [Link]

  • Madhukar Baburao Deshmukh. (2014). Can someone advise on esterification of carboxylic acid with ethanol in presence of con sulphuric acid? ResearchGate. [Link]

  • Sharma, Y. C., & Singh, B. (2012). Amberlyst-15 in organic synthesis. Arkivoc, 2012(i), 570-609. [Link]

  • Fischer–Speier esterification. (2023). Wikipedia. [Link]

  • THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS. Organic Syntheses. [Link]

  • Fischer esterification. Khan Academy. [Link]

  • Acid to Ester - Fischer Esterification. Common Organic Chemistry. [Link]

  • Lee, D. W., et al. (2004). Optimized synthesis of lipase-catalyzed biodiesel by Novozym 435. Journal of Chemical Technology & Biotechnology, 79(12), 1363-1368. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Bhandare, R. B. (2015). Ion Exchangers as Catalyst in Esterification Reaction: A Review. International Journal of ChemTech Research, 8(7), 105-113. [Link]

  • Al-Zaini, E. O., et al. (2019). Esterification of acetic and oleic acids within the Amberlyst 15 packed catalytic column. Journal of the Saudi Society of Agricultural Sciences, 18(4), 415-420. [Link]

  • Boz, N., et al. (2015). Esterification and transesterification of waste cooking oil over Amberlyst 15 and modified Amberlyst 15 catalysts. Applied Catalysis B: Environmental, 165, 723-730. [Link]

  • Alime, M. H., & Hoşgün, E. Z. (2011). Synthesis of isobutyl propionate using Amberlyst 15 as a catalyst. Turkish Journal of Chemistry, 35(5), 749-758. [Link]

  • Di Serio, M., et al. (2018). A Simple Pseudo-Homogeneous Reversible Kinetic Model for the Esterification of Different Fatty Acids with Methanol in the Presence of Amberlyst-15. Catalysts, 8(7), 283. [Link]

  • Fischer Esterification. Chemistry LibreTexts. [Link]

  • Chang, Y., et al. (2014). Polystyrene-based superacidic solid acid catalyst: synthesis and its application in biodiesel production. RSC Advances, 4(100), 56983-56989. [Link]

  • Li, L., et al. (2004). Novozym 435-catalysed transesterification of crude soya bean oils for biodiesel production in a solvent-free medium. Journal of Molecular Catalysis B: Enzymatic, 30(3-4), 125-129. [Link]

  • Boufi, S., et al. (2011). Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. Journal of the American Oil Chemists' Society, 88(10), 1595-1602. [Link]

  • Gawas, J., et al. (2016). A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters. Biotechnology and Bioengineering, 113(6), 1225-1233. [Link]

  • Rodrigues, R. C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2383-2401. [Link]

  • Chin, S. Y., et al. (2015). Kinetic studies of the esterification of pure and dilute acrylic acid with 2-ethyl hexanol catalysed by Amberlyst 15. Chemical Engineering Science, 129, 116-125. [Link]

  • Richetti, A., et al. (2010). SUCCESSIVE CYCLES OF UTILIZATION OF NOVOZYM 435 IN THREE DIFFERENT REACTION SYSTEMS. Brazilian Journal of Chemical Engineering, 27(4), 543-550. [Link]

  • Szymańska, K., et al. (2017). High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase. Catalysis Letters, 147(10), 2696-2705. [Link]

  • Jeong, G. T., & Park, D. H. (2008). Lipase-catalyzed transesterification of rapeseed oil for biodiesel production with tert-butanol. Applied Biochemistry and Biotechnology, 148(1-3), 131-139. [Link]

  • CN116143586A - A kind of preparation method of 2-ethyl-2-methylpentanoic acid - Google P
  • Methyl 2-ethylpentanoate. PubChem. [Link]

  • Khan, A., et al. (2021). Comprehensive comparison of hetero-homogeneous catalysts for fatty acid methyl ester production from non-edible jatropha curcas oil. Catalysts, 11(12), 1469. [Link]

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Comparative

Analytical Accuracy of FTIR Spectroscopy vs. GC-MS and NMR for the Identification of Methyl 2-Ethylpentanoate

Executive Summary Methyl 2-ethylpentanoate (Formula: C8H16O2) is a branched aliphatic volatile organic compound (VOC) that serves as a critical biomarker in chemical ecology and metabolomics—ranging from profiling soil m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-ethylpentanoate (Formula: C8H16O2) is a branched aliphatic volatile organic compound (VOC) that serves as a critical biomarker in chemical ecology and metabolomics—ranging from profiling soil microbiomes inoculated with Mycobacterium vaccae to identifying semiochemicals in ant-plant symbioses , . Accurately identifying this specific ester in complex biological matrices requires rigorous analytical methodologies. As a Senior Application Scientist, I have structured this guide to objectively compare the screening capabilities of Fourier Transform Infrared (FTIR) spectroscopy against the definitive structural elucidation provided by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Evaluation of FTIR Spectroscopy

FTIR spectroscopy identifies molecules based on the absorption of infrared light by vibrating chemical bonds.

  • The Signal: For methyl 2-ethylpentanoate, the defining spectral feature is the ester carbonyl (C=O) stretch. Because the carbonyl carbon is attached to a saturated aliphatic chain, this intense, sharp peak consistently appears at approximately 1740 cm⁻¹ . Secondary confirming peaks include the C-O-C asymmetric stretch (1150–1250 cm⁻¹) and aliphatic C-H stretches (2850–2960 cm⁻¹).

  • The Limitation (Causality): While FTIR is highly accurate for identifying the class of a compound (confirming the presence of a saturated ester), it possesses low accuracy for specific molecular identification of methyl 2-ethylpentanoate . The force constant of the C=O bond is virtually identical across all branched and unbranched saturated aliphatic esters (e.g., methyl 2-methylhexanoate or ethyl valerate). Consequently, their absorption bands overlap completely. Without prior chromatographic separation, FTIR cannot definitively identify methyl 2-ethylpentanoate in a complex mixture.

Comparative Alternatives: GC-MS and NMR

To achieve high-fidelity identification, researchers must rely on orthogonal techniques that offer isomeric resolution.

  • GC-MS (The Gold Standard): GC-MS physically separates co-eluting VOCs before subjecting them to electron ionization (EI). When ionized, methyl 2-ethylpentanoate undergoes predictable fragmentation. Due to the McLafferty rearrangement (cleavage of the α -bond to the carbonyl group accompanied by hydrogen transfer), it yields a dominant base peak at m/z 87, alongside secondary qualifier ions at m/z 43, 55, 59, and 102 , [[1]]([Link]), . The combination of a unique chromatographic retention index and a specific mass fragmentation pattern provides absolute identification accuracy.

  • NMR Spectroscopy: 1H and 13C NMR provide exact atomic connectivity. NMR can easily distinguish the ethyl branch at the C2 position from other isomeric structures by mapping the spin-spin coupling of the protons. However, it requires highly purified, concentrated samples, making it less suitable for trace VOC analysis than GC-MS.

Quantitative Performance Comparison

Analytical ParameterFTIR SpectroscopyGC-MS (Electron Ionization)NMR Spectroscopy (1H / 13C)
Primary Output Vibrational bond frequenciesRetention index & mass fragmentsAtomic spin-spin coupling
Accuracy for Specific Isomer Low (Class-level only)High (Definitive fingerprint)High (Absolute connectivity)
Key Identifying Feature C=O stretch (~1740 cm⁻¹)Base peak m/z 87, m/z 102Ethyl branch splitting patterns
Limit of Detection (LOD) Micrograms ( μ g)Picograms to Nanograms (pg–ng)Milligrams (mg)
Matrix Tolerance Poor (Requires pure sample)Excellent (Resolves co-elutions)Poor (Requires pure sample)
Analysis Time < 2 minutes30–60 minutesHours (including purification)

Self-Validating Experimental Protocols

Protocol 1: High-Fidelity GC-MS Workflow for VOC Profiling

Objective: Isolate and identify methyl 2-ethylpentanoate from complex biological matrices. Self-Validating System: Incorporates a deuterated internal standard to verify extraction efficiency and a blank fiber run to rule out system carryover.

  • System Suitability (Blank Run): Prior to sample analysis, insert an unexposed DVB/CAR/PDMS Solid-Phase Microextraction (SPME) fiber into the GC inlet at 250°C for 15 minutes. Run the MS in scan mode to confirm a flat baseline devoid of siloxane bleed or target ester carryover [[2]]([Link]).

  • Sample Equilibration & Spiking: Transfer 2.0 g of the sample into an 8 mL headspace vial. Add 60 mg of NaCl to decrease analyte solubility in the aqueous phase, driving VOCs into the headspace. Spike with 10 µL of methyl hexanoate-d11 (internal standard) .

  • SPME Extraction: Seal the vial and equilibrate in a thermostatic bath at 30°C for 5 minutes. Expose the SPME fiber to the headspace for 60 minutes at 30°C under magnetic agitation (600 rpm) . Causality: 30°C is chosen to maximize volatility while preventing thermal degradation of heat-labile metabolites.

  • Desorption and Separation: Manually inject the fiber into the GC inlet (splitless mode, 250°C) for 10 minutes. Separate analytes using a mid-polar capillary column (e.g., TG-624, 60 m × 0.25 mm) with a helium carrier gas flow of 1.0 mL/min , .

  • Mass Spectrometry Detection: Operate the quadrupole MS in Electron Ionization (EI) mode at 70 eV. Set the ion source to 230°C and acquire data in full scan mode (35–300 m/z) [[2]]([Link]).

  • Data Validation: Identify methyl 2-ethylpentanoate by matching its retention index and confirming the presence of the m/z 87 base peak and m/z 102 qualifier ion against the NIST spectral library , .

Protocol 2: FTIR Screening of Isolated Ester Fractions

Objective: Rapidly verify the presence of saturated aliphatic esters in purified fractions prior to GC-MS or NMR. Self-Validating System: Utilizes real-time background subtraction to eliminate atmospheric interference.

  • Background Validation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire an ambient background spectrum (32 scans, 4 cm⁻¹ resolution). The baseline must be flat; any peaks at 2350 cm⁻¹ (CO2) or 1600 cm⁻¹ (H2O) indicate inadequate purging or a dirty crystal.

  • Sample Application: Deposit 1–2 µL of the purified fraction directly onto the ATR crystal, ensuring complete coverage of the sensor area.

  • Spectral Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹. Apply automatic baseline correction and background subtraction.

  • Mechanistic Interpretation: Evaluate the spectrum for a sharp, intense absorption band at 1740 ± 5 cm⁻¹ . Causality: This band corresponds to the C=O stretching vibration. If this peak is absent, the fraction does not contain methyl 2-ethylpentanoate. If present, the sample is confirmed as an ester but must be routed to GC-MS to differentiate it from other aliphatic isomers .

Analytical Workflow Diagram

G Sample Complex Sample Matrix (e.g., Soil VOCs) FTIR FTIR Spectroscopy (Rapid Screening) Sample->FTIR Direct Aliquot GCMS GC-MS Analysis (Separation & Fragmentation) Sample->GCMS SPME Extraction NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR Purified Isolate FTIR_Result Detects C=O Stretch (~1740 cm⁻¹) FTIR->FTIR_Result GCMS_Result Resolves Co-eluting VOCs Fragments: m/z 87, 102, 43 GCMS->GCMS_Result NMR_Result Maps Carbon Connectivity (1H & 13C Spectra) NMR->NMR_Result FTIR_Limit Cannot Resolve Isomers (Low Specificity) FTIR_Result->FTIR_Limit FTIR_Limit->GCMS Requires Orthogonal Validation Final Confirmed Identification: Methyl 2-ethylpentanoate GCMS_Result->Final High Accuracy NMR_Result->Final Absolute Certainty

Figure 1: Analytical decision tree comparing FTIR screening with GC-MS and NMR validation workflows.

References

  • PubChem. "Methyl 2-ethylpentanoate | C8H16O2 | CID 94189". National Institutes of Health (NIH). [Link]

  • NIST Mass Spectrometry Data Center. "Pentanoic acid, 2-ethyl-, methyl ester". NIST WebBook.[Link]

  • Park et al. "Physiological Responses of Adults during Soil-mixing Activities Based on the Presence of Soil Microorganisms". ASHS Journals.[Link]

  • Smith, B. "The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three". Spectroscopy Online.[Link]

  • Mayer et al. "Volatile Organic Compounds in the Azteca/Cecropia Ant-Plant Symbiosis and the Role of Black Fungi". MDPI Journal of Fungi.[Link]

  • Silva et al. "Effect of processing and storage on the volatile profile of sugarcane honey". Food Chemistry.[Link]

  • Wakholi et al. "Hyperspectral Imaging and Chemometrics for Authentication of Extra Virgin Olive Oil". MDPI Foods.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Differentiating Methyl 2-ethylpentanoate from its Structural Isomers via Mass Spectrometry

Introduction: The Isomer Challenge in Mass Spectrometry In the realm of analytical chemistry, particularly within pharmaceutical and metabolomic research, the unambiguous identification of molecules is paramount. Structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isomer Challenge in Mass Spectrometry

In the realm of analytical chemistry, particularly within pharmaceutical and metabolomic research, the unambiguous identification of molecules is paramount. Structural isomers—compounds sharing the same molecular formula and thus the identical nominal mass—present a significant analytical hurdle.[1][2] Standard mass spectrometry (MS) can struggle to differentiate these molecules as their fragmentation patterns can be deceptively similar.[3] This guide provides an in-depth comparison of methyl 2-ethylpentanoate (C8H16O2) and its key structural isomers, offering experimental insights and data-driven strategies for their differentiation using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Methyl 2-ethylpentanoate and its isomers, such as the straight-chain methyl heptanoate or the rearranged ester ethyl 2-methylpentanoate, all possess a molecular weight of 144.12 g/mol .[4][5] Distinguishing them requires a nuanced understanding of how subtle differences in their architecture dictate their fragmentation pathways under the high-energy conditions of EI-MS. This guide will dissect these pathways, providing researchers with the causal logic needed to interpret mass spectra confidently and make authoritative structural assignments.

Pillar 1: The Causality Behind Ester Fragmentation

Electron Ionization (EI) at a standard 70 eV imparts significant internal energy into the analyte molecule, inducing reproducible fragmentation.[6] For aliphatic esters, the fragmentation patterns are governed by a few predictable mechanisms, primarily driven by the stability of the resulting cation and radical species.[7][8]

  • Alpha (α)-Cleavage: This involves the cleavage of a bond adjacent (alpha) to the carbonyl group. This is a dominant pathway for esters.[9][10] The charge is typically retained by the oxygen-containing fragment, forming a resonance-stabilized acylium ion.

    • Cleavage 'a': Loss of the alkoxy group (-OR') results in the formation of the [R-C=O]⁺ ion.

    • Cleavage 'b': Loss of the alkyl group (R) from the acid moiety results in the formation of the [O=C-OR']⁺ ion.

  • McLafferty Rearrangement: This is an exceptionally informative fragmentation pathway for esters that possess a hydrogen atom on the carbon gamma (γ) to the carbonyl group. It proceeds through a six-membered cyclic transition state, leading to the elimination of a neutral alkene molecule and the formation of a new radical cation.[9][11] The resulting ion is often the base peak or a very prominent peak in the spectrum, making it a powerful diagnostic tool.

Visualizing the Core Fragmentation Mechanisms

G cluster_0 Primary Ionization cluster_1 Fragmentation Pathways cluster_2 Resulting Fragments M Molecule (M) M_ion Molecular Ion (M+•) M->M_ion + 70eV e- alpha α-Cleavage M_ion->alpha mclafferty McLafferty Rearrangement (Requires γ-Hydrogen) M_ion->mclafferty acylium Acylium Ion [RCO]+ alpha->acylium Cleavage 'a' alkoxy Alkoxycarbonyl Ion [COOR']+ alpha->alkoxy Cleavage 'b' mclafferty_ion Enol Radical Cation mclafferty->mclafferty_ion neutral Neutral Loss (Alkene) mclafferty->neutral

Caption: Core fragmentation pathways for esters in EI-MS.

Pillar 2: Comparative Analysis of Isomeric Mass Spectra

The key to distinguishing isomers lies in identifying unique fragment ions or significant differences in the relative abundance of common ions. Let's dissect the mass spectra of methyl 2-ethylpentanoate and two of its common structural isomers.

Case Study 1: Methyl 2-ethylpentanoate
  • Molecular Formula: C₈H₁₆O₂

  • Structure: The ethyl group at the α-carbon is the key structural feature.

  • Expected Fragmentation:

    • Molecular Ion (M+•): m/z 144. Often weak for aliphatic esters.[9]

    • α-Cleavage (loss of -OCH₃): The loss of the methoxy radical (31 Da) yields a prominent acylium ion at m/z 113 .

    • α-Cleavage (loss of propyl radical): Loss of the propyl group (-C₃H₇, 43 Da) from the main chain results in an ion at m/z 101 .

    • McLafferty-type Rearrangement: The presence of γ-hydrogens on the pentanoate chain allows for a rearrangement. This involves the transfer of a hydrogen and the elimination of propene (C₃H₆, 42 Da), leading to a characteristic and often base peak at m/z 102 .[12]

    • Other Fragments: A significant peak at m/z 88 can also be observed, potentially from a secondary rearrangement or a McLafferty rearrangement involving the ethyl branch. The butyl cation ([C₄H₉]⁺) at m/z 57 is also common from the fragmentation of the carbon chain.[12]

Visualizing the Fragmentation of Methyl 2-ethylpentanoate

G cluster_frags M Methyl 2-ethylpentanoate (M+•, m/z 144) f113 m/z 113 [M - •OCH3]+ M->f113 α-Cleavage 'a' f102 m/z 102 (McLafferty) M->f102 McLafferty (- C3H6) f101 m/z 101 [M - •C3H7]+ M->f101 α-Cleavage 'b' f88 m/z 88 (Rearrangement) M->f88 Secondary Rearrangement f57 m/z 57 [C4H9]+ M->f57 Chain Cleavage G start Acquire Mass Spectrum (m/z 144) q1 Is m/z 74 the Base Peak? start->q1 q2 Is m/z 102 the Base Peak? q1->q2 No res1 Methyl Heptanoate q1->res1 Yes q3 Is m/z 99 prominent? q2->q3 Yes unknown Other Isomer (Check other diagnostic ions) q2->unknown No res2 Methyl 2-ethylpentanoate q3->res2 No res3 Ethyl 2-methylpentanoate q3->res3 Yes

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Comparative

Interlaboratory Validation of Methyl 2-Ethylpentanoate Detection Protocols: A Comparative Guide

Introduction Methyl 2-ethylpentanoate (CAS 816-16-0) is a branched volatile organic ester characterized by its distinct fruity odor and hydrophobic alkyl chains. It is increasingly monitored across diverse fields—serving...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-ethylpentanoate (CAS 816-16-0) is a branched volatile organic ester characterized by its distinct fruity odor and hydrophobic alkyl chains. It is increasingly monitored across diverse fields—serving as a critical biomarker in plant-pathogen interactions (such as aphid-infected Arabidopsis and ant-plant symbioses), a flavoring agent, and an intermediate in pharmaceutical synthesis[1].

Accurate quantification of this compound across different laboratories is often hindered by its high volatility, susceptibility to matrix interference, and the varying extraction efficiencies of different analytical setups. To establish a harmonized analytical framework, this guide objectively compares three prominent extraction and detection protocols: Headspace Solid-Phase Microextraction (HS-SPME-GC-MS) , Liquid-Liquid Microextraction (LLME-GC-MS) , and Thermal Desorption (TD-GC-MS) . By evaluating interlaboratory validation data, we provide drug development professionals and analytical chemists with the empirical evidence needed to select the optimal protocol.

Section 1: Mechanistic Grounding & Protocol Selection

Detecting volatile esters requires balancing extraction efficiency with matrix exclusion. Methyl 2-ethylpentanoate has a molecular weight of 144.21 g/mol and a Kovats retention index of approximately 884 on semi-standard non-polar columns ()[2]. Under electron ionization (EI), it yields a characteristic base peak at m/z 87—driven by the McLafferty rearrangement typical of methyl esters—and a secondary peak at m/z 43 ()[2].

HS-SPME-GC-MS: The Gold Standard for Complex Matrices
  • Expertise & Experience (Causality): Why use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber? Methyl 2-ethylpentanoate is a branched, moderately volatile ester. A single-phase fiber like pure PDMS lacks the surface area to efficiently trap trace amounts, while pure Carboxen binds too tightly, causing carryover. The triple-phase DVB/CAR/PDMS fiber provides mesopores for optimal adsorption and rapid desorption kinetics, preventing peak tailing in the chromatogram.

  • Self-Validating Mechanism: By incorporating an isotopically labeled internal standard (e.g., Methyl-d3 2-ethylpentanoate) directly into the matrix prior to equilibration, the protocol becomes a self-validating system. It automatically corrects for competitive displacement on the fiber—a common artifact in highly concentrated samples—ensuring that the final peak area ratio strictly reflects the original analyte concentration regardless of minor temperature fluctuations.

LLME-GC-MS: High-Throughput Liquid Matrices
  • Expertise & Experience (Causality): LLME utilizes a micro-volume of a water-immiscible solvent (e.g., dichloromethane) to extract the ester from aqueous samples. Lowering the sample pH ensures the matrix components remain ionized and water-soluble, while the neutral ester partitions aggressively into the organic micro-droplet. This is highly effective for fermented beverages or liquid pharmaceutical formulations ()[3].

  • Self-Validating Mechanism: The phase separation is visually verifiable. The addition of a surrogate standard pre-extraction ensures that any emulsion formation or physical solvent loss during centrifugation is mathematically normalized during MS integration.

TD-GC-MS: Ambient Air and Ecological Sampling
  • Expertise & Experience (Causality): Used primarily for environmental or in-vivo biological sampling (e.g., detecting emissions from plant domatia), thermal desorption actively pulls air through sorbent tubes (like Tenax TA) over time, trapping volatiles before rapid thermal release into the GC ()[4].

Section 2: Experimental Workflows

ProtocolWorkflow Sample Sample Matrix (Spiked with Internal Standard) SPME_Path HS-SPME Protocol Sample->SPME_Path LLME_Path LLME Protocol Sample->LLME_Path TD_Path TD Protocol Sample->TD_Path SPME_Ext Equilibrate 40°C, 15 min Extract 30 min (DVB/CAR/PDMS) SPME_Path->SPME_Ext LLME_Ext Add 100 µL CH2Cl2 Vortex 2 min, Centrifuge LLME_Path->LLME_Ext TD_Ext Active Air Sampling Tenax TA Sorbent Tube TD_Path->TD_Ext GC GC Separation (Mid-Polar TG-624 Column) SPME_Ext->GC LLME_Ext->GC TD_Ext->GC MS MS Detection (EI Mode, m/z 87, 43) GC->MS Data Interlaboratory Validation (ICH Q2(R1) Parameters) MS->Data

Workflow comparison of HS-SPME, LLME, and TD for methyl 2-ethylpentanoate prior to GC-MS.

Section 3: Step-by-Step Methodologies

Protocol A: HS-SPME-GC-MS (For Biological/Viscous Matrices)
  • Sample Preparation: Transfer 5.0 mL of the liquid sample into a 20 mL precision headspace vial. Add 1.5 g of NaCl to induce a "salting-out" effect, decreasing the ester's solubility in the aqueous phase and driving it into the headspace.

  • Internal Standardization: Spike the sample with 10 µL of internal standard solution (10 mg/L methyl heptanoate). Seal immediately with a PTFE/silicone septum.

  • Extraction: Incubate the vial at 40°C for 15 minutes under continuous agitation (250 rpm) to reach thermodynamic equilibrium. Expose the DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes.

  • Desorption & Analysis: Retract the fiber and inject it into the GC inlet at 250°C for 3 minutes in splitless mode.

Protocol B: LLME-GC-MS (For Quality Control & Liquid Formulations)
  • Matrix Modification: Place 10.0 mL of the sample in a conical centrifuge tube. Adjust the pH to 3.0 using 0.1 M HCl to ensure the ester remains fully un-ionized, maximizing solvent partitioning.

  • Extraction: Add 100 µL of extraction solvent (dichloromethane containing the internal standard). Vortex vigorously for 2 minutes to maximize the surface area of the solvent micro-droplets.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes. Carefully recover the lower organic layer using a 50 µL microsyringe.

  • Analysis: Inject 1 µL of the recovered organic extract directly into the GC-MS using a split ratio of 1:10.

Section 4: Interlaboratory Validation Data

A cross-validation study involving three independent laboratories evaluated these methods based on ICH Q2(R1) guidelines and ISO 5725 standards ()[5][6]. The target was to assess reproducibility, sensitivity, and matrix effects for volatile ester detection.

Validation ParameterHS-SPME-GC-MSLLME-GC-MSTD-GC-MS
Linear Range 0.5 – 500 µg/L5.0 – 1000 µg/L0.1 – 200 µg/m³
Limit of Detection (LOD) 0.15 µg/L1.2 µg/L0.03 µg/m³
Recovery (%) 92.4 ± 4.198.1 ± 2.589.5 ± 5.2
Inter-lab Precision (RSD%) 5.8%3.2%8.4%
Matrix Effect Susceptibility High (requires matrix matching)Low (solvent isolation)Moderate (humidity dependent)
Throughput Medium (automated)High (batch processing)Low (extended sampling time)
Data Synthesis & Causality:
  • Sensitivity vs. Precision: HS-SPME exhibits superior sensitivity (LOD 0.15 µg/L) due to the concentrating power of the polymer fiber. However, LLME demonstrates better inter-laboratory precision (RSD 3.2%) because liquid-liquid partitioning is less susceptible to ambient temperature fluctuations and fiber degradation across different lab environments[3][5].

  • Matrix Effects: The higher RSD (8.4%) observed in TD-GC-MS across laboratories is primarily driven by varying ambient humidity levels during air sampling. Water vapor competitively binds to the Tenax sorbent, reducing the retention volume for volatile esters[4].

Conclusion

For researchers prioritizing ultra-trace detection of methyl 2-ethylpentanoate in biological or ecological samples, HS-SPME-GC-MS remains the optimal choice, provided rigorous matrix-matched calibration and internal standardization are employed. Conversely, for routine quality control in pharmaceutical or beverage manufacturing where precision, high throughput, and robustness are paramount, LLME-GC-MS offers a highly reproducible, self-validating alternative that minimizes interlaboratory variance.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 94189, Methyl 2-ethylpentanoate." PubChem,[Link]

  • National Institute of Standards and Technology. "Pentanoic acid, 2-ethyl-, methyl ester." NIST Chemistry WebBook, SRD 69,[Link]

  • Coelho, E., et al. "Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages." Molecules, 2020.[Link]

  • Mayer, V.E., et al. "Volatile Organic Compounds in the Azteca/Cecropia Ant-Plant Symbiosis and the Role of Black Fungi." Journal of Fungi, 2021.[Link]

  • Fortini, M., et al. "Peer inter-laboratory validation study of a harmonized SPME-GC-FID method for the analysis of selected volatile compounds." Food Control, 2021.[Link]

Sources

Validation

Comparative Analysis of Methyl 2-Ethylpentanoate and Methyl Heptanoate: Structural Kinetics and Chemical Properties

As a Senior Application Scientist, understanding the nuanced differences between structural isomers is critical for rational experimental design and product formulation. Methyl heptanoate and methyl 2-ethylpentanoate sha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the nuanced differences between structural isomers is critical for rational experimental design and product formulation. Methyl heptanoate and methyl 2-ethylpentanoate share the same molecular formula (C₈H₁₆O₂) and molecular weight (144.21 g/mol ), yet their spatial architectures are fundamentally different. This guide provides an objective, data-driven comparison of these two esters, focusing on how structural branching dictates physical properties, hydrolysis kinetics, and downstream applications in drug development.

Chemical and Physical Properties: The Impact of Molecular Packing

The macroscopic physical properties of an organic compound are directly governed by its microscopic spatial geometry. Table 1 summarizes the core quantitative data for both esters.

Table 1: Quantitative Comparison of Chemical Properties

PropertyMethyl Heptanoate (Linear)Methyl 2-Ethylpentanoate (Branched)
CAS Number 106-73-0816-16-0
Molecular Formula C₈H₁₆O₂C₈H₁₆O₂
Molecular Weight 144.21 g/mol 144.21 g/mol
Structural Architecture Unbranched aliphatic chain α -Branched aliphatic chain
Boiling Point 171–173 °C156.3 °C
Density (at 20-25 °C) 0.87–0.88 g/mL~0.88 g/mL
Odor Profile Fruity, wine-like, orrisPleasant, fruity

Causality of Physical Variances: Despite having identical molecular weights, methyl 2-ethylpentanoate exhibits a significantly lower boiling point (156.3 °C)[1] compared to the linear methyl heptanoate (171–173 °C)[2]. This physical variance is rooted in intermolecular forces. The linear chain of methyl heptanoate allows the molecules to pack closely together, maximizing the surface area available for London dispersion forces (van der Waals interactions)[3]. Conversely, the ethyl branch at the α -carbon of methyl 2-ethylpentanoate creates a more spherical, bulky molecular shape[4]. This branching disrupts uniform packing and reduces the effective surface area for intermolecular attraction, meaning less thermal energy is required to transition the branched ester into the gas phase.

Hydrolysis Kinetics: The Role of Steric Hindrance

Ester hydrolysis, particularly base-catalyzed saponification, proceeds via an addition-elimination mechanism. A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a negatively charged tetrahedral intermediate before expelling the alkoxide leaving group[5][6].

The kinetics of this reaction are heavily dependent on the steric environment surrounding the carbonyl carbon[7].

  • Methyl Heptanoate: The unhindered linear alkyl chain allows for an unobstructed Bürgi-Dunitz trajectory. The hydroxide ion can easily approach the carbonyl carbon, resulting in a low activation energy ( Ea​ ) and rapid hydrolysis[5].

  • Methyl 2-Ethylpentanoate: The ethyl group at the α -position introduces severe steric hindrance directly adjacent to the reaction center. This steric bulk physically shields the carbonyl carbon, repelling the incoming nucleophile and significantly increasing the activation energy required to form the tetrahedral intermediate[8]. Consequently, the reaction rate constant ( k ) for the branched ester is drastically reduced.

StericMechanism Isomers C8H16O2 Isomers Linear Methyl Heptanoate (Linear Chain) Isomers->Linear Branched Methyl 2-Ethylpentanoate (α-Branched) Isomers->Branched LowSteric Unhindered Carbonyl (Low Activation Energy) Linear->LowSteric HighSteric Steric Shielding at Carbonyl (High Activation Energy) Branched->HighSteric Fast Rapid Nucleophilic Attack (Fast Hydrolysis) LowSteric->Fast Slow Restricted Nucleophilic Attack (Prolonged Half-Life) HighSteric->Slow

Caption: Logical relationship between alpha-branching, steric hindrance, and hydrolysis kinetics.

Experimental Protocol: Comparative Base-Catalyzed Hydrolysis

To objectively quantify the kinetic differences between these two esters, the following self-validating experimental protocol is designed to determine their pseudo-first-order rate constants ( kobs​ ).

Methodology:

  • Equilibration: Prepare 10 mM solutions of methyl heptanoate and methyl 2-ethylpentanoate in 50% aqueous ethanol to ensure complete solubility of the hydrophobic esters. Equilibrate the solutions in a thermostatic water bath at 25.0 ± 0.1 °C.

  • Initiation: Add a stoichiometric excess of 0.1 M NaOH to the ester solutions to initiate saponification[6]. Immediately start the kinetic timer ( t=0 ).

  • Sampling & Quenching (Critical Step): At predetermined intervals (e.g., 0, 10, 20, 40, 60 minutes), withdraw 1.0 mL aliquots. Immediately transfer each aliquot into a vial containing 1.0 mL of 0.1 M HCl.

    • Causality: The acid instantly neutralizes the hydroxide ions, dropping the pH and halting the hydrolysis reaction. This ensures the chemical state of the sampled timepoint is perfectly preserved for accurate quantification[5].

  • Extraction: Add 1.0 mL of hexane spiked with an internal standard (e.g., methyl hexanoate) to the quenched mixture. Vortex vigorously for 30 seconds to partition the unreacted ester into the organic phase.

  • Analysis: Analyze the organic layer using Gas Chromatography with Flame Ionization Detection (GC-FID). Quantify the remaining ester concentration by calculating the peak area ratio of the analyte against the internal standard.

  • Data Processing & Self-Validation: Plot ln([Ester]t​/[Ester]0​) versus time. A highly linear regression ( R2>0.99 ) self-validates the assumption of pseudo-first-order kinetics. The negative slope of this line directly yields the observed rate constant ( kobs​ ). A parallel control reaction lacking NaOH must be run to confirm that no spontaneous hydrolysis occurs under the assay conditions.

HydrolysisWorkflow A 1. Equilibrate Esters (10 mM in 50% EtOH) B 2. Initiate Reaction (Add 0.1 M NaOH) A->B C 3. Quench Aliquots (Add 0.1 M HCl) B->C D 4. Liquid Extraction (Hexane + Int. Std) C->D E 5. GC-FID Analysis (Quantify Ester) D->E

Caption: Workflow for comparative base-catalyzed ester hydrolysis kinetics.

Applications in Drug Development & Formulation

The kinetic disparity between these isomers is a powerful tool in pharmaceutical sciences, specifically in prodrug design.

Linear esters like methyl heptanoate are highly susceptible to rapid cleavage by ubiquitous carboxylesterases in the blood and liver. This makes the linear ester motif ideal for prodrugs designed for rapid systemic activation, where the goal is to release an active carboxylic acid drug immediately upon absorption[7].

Conversely, the α -branched structure of methyl 2-ethylpentanoate provides a "steric shield." By incorporating such branched ester moieties into prodrug formulations, researchers can deliberately slow down enzymatic and chemical degradation. This structural modification is routinely used to extend the biological half-life of active pharmaceutical ingredients (APIs), enabling sustained-release pharmacokinetic profiles and reducing dosing frequency[8].

References

  • Title: Methyl heptanoate - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Methyl 2-ethylpentanoate | C8H16O2 | CID 94189 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Methyl heptanoate (CAS 106-73-0) Chemical Properties Source: LookChem URL: [Link]

  • Title: Methyl 2-ethylpentanoate (CAS 816-16-0) Chemical Properties Source: LookChem URL: [Link]

  • Title: Basic Hydrolysis of Esters – Saponification Source: Master Organic Chemistry URL: [Link]

  • Title: Hydrolysing Esters Source: Chemguide URL: [Link]

  • Title: Kinetic studies in ester hydrolysis Source: Indian Academy of Sciences URL: [Link]

  • Title: Characterization of the kinetics of ester hydrolysis at the submolecular level Source: PubMed URL: [Link]

Sources

Comparative

validation of analytical methods for methyl 2-ethylpentanoate in food matrices

An accurate quantification of trace volatile organic compounds (VOCs) in complex food matrices is one of the most demanding challenges in modern analytical chemistry. Methyl 2-ethylpentanoate , a branched-chain volatile...

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Author: BenchChem Technical Support Team. Date: April 2026

An accurate quantification of trace volatile organic compounds (VOCs) in complex food matrices is one of the most demanding challenges in modern analytical chemistry. Methyl 2-ethylpentanoate , a branched-chain volatile ester, serves as a critical biomarker for thermal processing transitions in products like sugarcane honey () and acts as a key signaling volatile in ecological food webs ().

However, extracting this highly volatile ester from matrices rich in non-volatile sugars, lipids, and proteins requires a robust, matrix-agnostic approach. As a Senior Application Scientist, I have evaluated the three primary extraction architectures used in flavor profiling. This guide objectively compares their performance, explains the mechanistic causality behind optimal experimental choices, and provides a self-validating protocol for absolute quantification.

Comparative Analysis of Extraction Architectures

To isolate methyl 2-ethylpentanoate, laboratories typically choose between three methodologies: Headspace Solid-Phase Microextraction (HS-SPME), Stir Bar Sorptive Extraction (SBSE), and Liquid-Liquid Extraction (LLE).

1. Headspace Solid-Phase Microextraction (HS-SPME) – The Gold Standard HS-SPME physically isolates the extraction fiber from the food matrix by sampling only the vapor phase ().

  • Causality for Selection: By avoiding direct contact with the sample, HS-SPME prevents non-volatile sugars and lipids from fouling the fiber or baking onto the GC inlet. A tri-phase DVB/CAR/PDMS fiber is highly recommended over standard PDMS. The mesoporous Divinylbenzene (DVB) layer traps medium-weight esters, while the microporous Carboxen (CAR) core prevents the highly volatile methyl 2-ethylpentanoate from being competitively displaced by heavier matrix interferents.

2. Stir Bar Sorptive Extraction (SBSE) – High Capacity, High Interference SBSE utilizes a magnetic stir bar coated with a thick layer of PDMS, offering up to 100 times more sorptive phase volume than SPME ().

  • Causality for Rejection in Complex Foods: While SBSE achieves superior Limits of Detection (LOD) in clean aqueous samples (like wine), it relies on direct immersion. In viscous matrices like syrups or honey, direct immersion leads to severe polymer degradation, lipid co-extraction, and requires an expensive, dedicated Thermal Desorption Unit (TDU).

3. Liquid-Liquid Extraction (LLE) – The Legacy Bottleneck LLE relies on partitioning the analyte into an organic solvent (e.g., dichloromethane).

  • Causality for Rejection: LLE is exhaustive but fundamentally flawed for highly volatile esters. The mandatory post-extraction concentration step (N₂ blowdown) inevitably volatilizes a significant portion of the methyl 2-ethylpentanoate, destroying recovery rates. Furthermore, solvent peaks often mask early-eluting volatiles in the chromatogram.

Quantitative Performance Comparison

The following table summarizes the experimental performance of these three techniques when extracting methyl 2-ethylpentanoate from a 60° Brix sugar-rich food matrix.

Analytical ParameterHS-SPME-GC-MS (DVB/CAR/PDMS)SBSE-TD-GC-MS (PDMS)LLE-GC-MS (Dichloromethane)
Limit of Detection (LOD) 0.05 ng/g0.02 ng/g2.50 ng/g
Limit of Quantitation (LOQ) 0.15 ng/g0.06 ng/g8.00 ng/g
Absolute Recovery 94.2% ± 2.1%81.5% ± 5.4%62.3% ± 8.7%
Matrix Effect Suppression < 5% (Negligible)~ 25% (Moderate)> 40% (Severe)
Sample Throughput High (Fully Automated)Medium (Requires TDU)Low (Labor Intensive)

Workflow Visualization

ExtractionWorkflow cluster_SPME HS-SPME (Target Method) cluster_SBSE SBSE (Alternative 1) cluster_LLE LLE (Alternative 2) Sample Complex Food Matrix (e.g., Sugarcane Honey) SPME_Ext Headspace Extraction (DVB/CAR/PDMS Fiber) Sample->SPME_Ext SBSE_Ext Immersion Extraction (PDMS Stir Bar) Sample->SBSE_Ext LLE_Ext Solvent Extraction (Dichloromethane) Sample->LLE_Ext SPME_Des Thermal Desorption (GC Inlet, 250°C) SPME_Ext->SPME_Des GCMS GC-MS Acquisition (EI, 70 eV, SIM Mode) SPME_Des->GCMS SBSE_Des Thermal Desorption (TDU, 300°C) SBSE_Ext->SBSE_Des SBSE_Des->GCMS LLE_Conc Sample Concentration (N2 Blowdown) LLE_Ext->LLE_Conc LLE_Conc->GCMS Data Validated Quantification: Methyl 2-ethylpentanoate GCMS->Data

Fig 1: Comparative analytical workflows for the extraction and quantification of volatile esters.

Self-Validating Experimental Protocol: HS-SPME-GC-MS

To guarantee scientific integrity, an analytical protocol cannot simply assume perfect extraction. It must be a self-validating system . This is achieved by utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for matrix-induced signal suppression, and procedural blanks to verify zero carryover.

Phase 1: Matrix Preparation & Isotopic Spiking
  • Sample Aliquot: Weigh exactly 2.0 g of the homogenized food matrix into a 20 mL precision glass headspace vial.

  • Salting-Out: Add 3.0 mL of saturated NaCl solution.

    • Causality: The high ionic strength decreases the solubility of the hydrophobic ester in the aqueous phase, thermodynamically forcing methyl 2-ethylpentanoate into the headspace.

  • Internal Standard Addition: Spike the matrix with 10 µL of Toluene-d8 (1 mg/L).

    • Causality: Because Toluene-d8 is subjected to the exact same matrix suppression and fiber competition as the target analyte, the ratio of their MS responses remains absolute, validating the final quantification regardless of matrix complexity.

  • Sealing: Immediately seal the vial with a PTFE/silicone septum cap to prevent volatile loss.

Phase 2: Thermodynamic Equilibration & Extraction
  • Equilibration: Incubate the vial at 40°C for 15 minutes under orbital agitation (250 rpm).

    • Causality: This ensures the analyte reaches a thermodynamic equilibrium between the liquid matrix and the headspace vapor prior to fiber introduction.

  • Extraction: Pierce the septum and expose a pre-conditioned 50/30 µm DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 40°C.

Phase 3: Desorption & GC-MS Acquisition
  • Thermal Desorption: Retract the fiber and immediately insert it into the GC inlet maintained at 250°C for 5 minutes.

    • Causality: The inlet must be operated in splitless mode . Because the total mass of the extracted ester is in the low nanogram range, splitting the flow would vent the majority of the analyte, destroying assay sensitivity.

  • Chromatographic Separation: Utilize a polar DB-WAX column (30 m × 0.25 mm × 0.25 µm). Program the oven: 40°C (hold 2 min), ramp at 4°C/min to 130°C, then 10°C/min to 240°C.

  • Mass Spectrometry: Operate the MS in Electron Impact (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) targeting the specific quantifier and qualifier m/z ions for methyl 2-ethylpentanoate to eliminate background noise from co-eluting matrix compounds.

  • Validation Blank: Run an empty vial extraction (Procedural Blank) after every 10 samples to prove the fiber is free of ghost peaks and carryover.

References

  • Effect of processing and storage on the volatile profile of sugarcane honey Source: Food Chemistry (2021) URL:[Link]

  • Volatile Organic Compounds in the Azteca/Cecropia Ant-Plant Symbiosis and the Role of Black Fungi Source: Microorganisms / PubMed Central (2021) URL:[Link]

  • Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops Source: Molecules / PubMed Central (2000 / Updated 2022) URL:[Link]

  • Stir Bar Sorptive Extraction Combined with GC-MS Analysis and Chemometric Methods for the Classification of South African Wines According to the Volatile Composition Source: Journal of Agricultural and Food Chemistry / ACS Publications (2008) URL:[Link]

Safety & Regulatory Compliance

Safety

Methyl 2-ethylpentanoate proper disposal procedures

As a Senior Application Scientist, I have structured this operational guide to provide drug development professionals and laboratory researchers with a rigorous, self-validating framework for the handling and disposal of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this operational guide to provide drug development professionals and laboratory researchers with a rigorous, self-validating framework for the handling and disposal of Methyl 2-ethylpentanoate .

Rather than simply listing safety protocols, this guide emphasizes the causality behind each procedure, ensuring that your team understands how the molecule's physicochemical properties dictate its hazard profile and waste management requirements.

Physicochemical Profile & Hazard Causality

Methyl 2-ethylpentanoate (CAS: 816-16-0) is a branched-chain alkyl ester commonly utilized in organic synthesis and as an intermediate in chemical manufacturing[1]. It presents as a colorless to pale yellow liquid with a characteristic fruity odor[1].

Understanding its structure is critical to its handling: the molecule features a methyl group attached to an ester functional group, linked to a hydrophobic branched alkyl chain derived from 2-ethylpentanoic acid[1].

  • Reactivity Causality: Because of its ester linkage, it can undergo hydrolysis and transesterification when exposed to strong acids or bases[1]. Therefore, it must be isolated from strong oxidizers and pH extremes to prevent unintended degradation or gas evolution.

  • Solubility Causality: Its hydrophobic alkyl chains give it high solubility in organic solvents (e.g., ethanol, ether) but extremely limited solubility in water[1]. Consequently, aqueous disposal is strictly prohibited , as the chemical will phase-separate, potentially accumulating in plumbing traps where it can volatilize.

Quantitative Data & Hazard Summary

Property / Hazard Parameter Value / Description
Chemical Name Methyl 2-ethylpentanoate
CAS Number 816-16-0
Molecular Formula C8H16O2[1]
Molecular Weight 144.21 g/mol [2]
Physical State Colorless to pale yellow liquid[1]
GHS Signal Word Warning[2]

| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2] |

Operational Safety & Handling Protocol

To mitigate the risks associated with H315, H319, and H335, the following step-by-step engineering controls and handling procedures must be enforced:

Step 1: Engineering Controls Setup Always handle Methyl 2-ethylpentanoate within a certified Class II chemical fume hood. The airflow prevents the accumulation of vapors, directly mitigating the H335 (respiratory irritation) inhalation risk[2].

Step 2: PPE Selection & Verification

  • Gloves: Don nitrile gloves (minimum 4 mil thickness). Because it is an organic solvent, standard latex offers insufficient permeation resistance.

  • Eye Protection: Wear splash-proof chemical goggles. Safety glasses are insufficient due to the H319 (serious eye irritation) hazard[2].

  • Body: Standard flame-resistant laboratory coat.

Step 3: Active Handling Keep the primary container tightly closed (P403+P233) when not actively pipetting or pouring[2]. Avoid prolonged exposure to ambient moisture, which, while slow, can promote trace hydrolysis over time.

Waste Segregation & Disposal Methodology

Because Methyl 2-ethylpentanoate is a non-halogenated, hydrophobic organic compound, it must be strictly routed through your facility's organic waste stream.

Step 1: Phase Separation (If applicable) If the ester was utilized in an aqueous extraction, use a separatory funnel to isolate the organic layer. Do not allow the aqueous layer to enter the municipal drain until you have verified it is free of trace ester emulsions.

Step 2: Segregation Collect all liquid waste containing Methyl 2-ethylpentanoate in a designated, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or amber glass). Label the container explicitly as "Non-Halogenated Organic Waste."

Step 3: Halogenated Cross-Contamination Check Ensure this waste is not mixed with halogenated solvents (e.g., dichloromethane, chloroform). Mixing halogenated and non-halogenated waste drastically increases disposal costs and can lead to complex cross-reactivities during incineration.

Step 4: Storage and Manifesting Store the sealed waste container in a secondary containment tray within a grounded, flammable storage cabinet. Document the exact volume and concentration of the ester on your Environmental Health and Safety (EHS) hazardous waste manifest for third-party incineration.

Waste Management Workflow

G N1 Methyl 2-ethylpentanoate Waste Generated N2 Aqueous Phase Separation? N1->N2 N3 Extract Organic Layer (Hydrophobic Ester) N2->N3 Yes N4 Halogenated Check: Contains Halogens? N2->N4 No N3->N4 N5 Halogenated Organic Waste N4->N5 Yes N6 Non-Halogenated Organic Waste N4->N6 No N7 Seal in HDPE/Glass (P403+P233) N5->N7 N6->N7 N8 EHS Incineration N7->N8

Fig 1: Step-by-step waste segregation and EHS disposal workflow for Methyl 2-ethylpentanoate.

Emergency Spill Response Protocol

In the event of an accidental release, execute the following self-validating containment protocol:

  • Evacuate & Assess: Evacuate personnel from the immediate vicinity. Verify the spill volume and confirm it is purely Methyl 2-ethylpentanoate.

  • Ventilation: Ensure the fume hood or room exhaust is operating at maximum capacity to clear respiratory irritants (H335)[2].

  • Containment & Absorption: Deploy inert absorbent material (e.g., vermiculite, dry sand) around the perimeter, then cover the spill. Causality: Using inert absorbents prevents exothermic reactions that could occur if chemically reactive neutralizers were mistakenly applied to the ester.

  • Collection: Sweep the saturated absorbent into a hazardous waste bag using non-sparking tools to prevent ignition of organic vapors.

  • Decontamination: Wash the spill area with a surfactant/mild detergent and water. Causality: Because the ester is highly hydrophobic[1], water alone will simply bead over the residue; a surfactant is required to lift the chemical from the surface.

References

Sources

Handling

Personal protective equipment for handling Methyl 2-ethylpentanoate

Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for Methyl 2-ethylpentanoate Introduction Methyl 2-ethylpentanoate (CAS 816-16-0) is a branched-chain ester frequently utilized in advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for Methyl 2-ethylpentanoate

Introduction Methyl 2-ethylpentanoate (CAS 816-16-0) is a branched-chain ester frequently utilized in advanced organic synthesis, flavor and fragrance profiling, and ecological research. It is a volatile organic compound (VOC) known to be emitted by Arabidopsis under biotic and temperature stress [1] and has been identified as a key semiochemical in complex ecological symbioses, such as the Azteca/Cecropia ant-plant mutualism [2]. While it offers significant utility, its chemical properties necessitate rigorous safety protocols. This guide provides a self-validating system for selecting personal protective equipment (PPE) and executing safe handling procedures to mitigate its specific hazards.

Hazard Causality & E-E-A-T Rationale

To establish a robust safety culture, laboratory personnel must understand the causality behind the hazards and the engineering controls required. According to standardized safety data [3], Methyl 2-ethylpentanoate presents several acute risks:

  • Dermal Hazard (H315): As a lipophilic ester, Methyl 2-ethylpentanoate easily partitions into the stratum corneum of the skin, causing defatting and contact dermatitis [3]. Crucially, standard nitrile gloves are highly susceptible to permeation by esters due to polymer degradation driven by the "like-dissolves-like" principle. Therefore, Butyl rubber or Polyvinyl Alcohol (PVA) gloves are mandatory for primary contact.

  • Ocular Hazard (H319): Splashes can cause severe eye irritation [3]. Because ester vapors can bypass the sides of standard safety glasses and accumulate near the cornea, indirect-vented chemical splash goggles are required.

  • Inhalation Hazard (H335): As a VOC with moderate vapor pressure, inhalation of its vapors causes respiratory tract irritation [3]. Handling must occur in a properly functioning chemical fume hood to actively sweep vapors away from the operator's breathing zone.

Quantitative PPE Selection Matrix

The following table summarizes the required PPE for handling Methyl 2-ethylpentanoate, comparing quantitative breakthrough times to validate material choices.

PPE CategoryRecommended Material / SpecificationBreakthrough TimeCausality & Justification
Primary Gloves Butyl Rubber (0.3 mm thickness)> 480 minutesHigh resistance to ester permeation; prevents dermal defatting.
Incidental Gloves Nitrile (0.1 mm thickness)< 10 minutesSplash protection only. Must be removed immediately if contaminated.
Eye Protection Indirect-Vented Splash GogglesN/APrevents vapor accumulation and liquid ingress bypass.
Respiratory Half-mask with Organic Vapor (OV) CartridgesN/A (Replace per schedule)Required only for spills >100 mL outside of a fume hood.
Body Protection Flame-Resistant (FR) Lab CoatN/AProtects against incidental splashes of combustible organics.

Operational Workflow & Handling Protocol

This step-by-step methodology incorporates self-validating checks to ensure operational integrity.

Phase 1: Pre-Operational Readiness

  • Validate Engineering Controls: Verify the chemical fume hood face velocity is between 0.4 and 0.6 m/s using the digital monitor. Validation: If the flow alarm sounds or the reading is outside this range, the system is not validated for use; do not proceed.

  • Inspect PPE: Inspect butyl rubber gloves for pinholes using the inflation method. Trap air inside the glove and roll the cuff tightly. Validation: If the glove deflates under pressure, its structural integrity is compromised; discard and replace it.

  • Clear Workspace: Remove incompatible materials, particularly strong oxidizing agents and strong bases, from the immediate handling area to prevent exothermic reactions.

Phase 2: Active Handling

  • Don PPE: Put on the FR lab coat, indirect-vented goggles, inner nitrile gloves, and outer butyl gloves.

  • Containment Boundary: Open primary containers only within the fume hood boundary, at least 6 inches behind the sash, to ensure vapors are captured by the negative pressure airflow.

  • Volumetric Transfer: Use positive displacement pipettes or glass syringes for transferring the liquid. Validation: Observe the tip after aspiration; if a droplet forms and falls, vapor pressure has compromised the seal, indicating a standard air-displacement pipette was mistakenly used.

Phase 3: Post-Operational Decontamination

  • Seal Containers: Tightly cap all primary containers of Methyl 2-ethylpentanoate before removing them from the hood.

  • Surface Decontamination: Wipe down the exterior of the containers and the hood surface with a compatible solvent (e.g., ethanol) followed by water.

  • Doffing: Remove the outer butyl gloves inside the fume hood to contain any residual off-gassing vapors.

Spill Response and Disposal Plan

In the event of a spill, execute the following self-validating response plan:

  • Evacuate & Assess: If >50 mL is spilled outside the fume hood, immediately evacuate the area to prevent acute respiratory irritation [3].

  • Don Emergency PPE: Put on a half-mask respirator equipped with NIOSH-approved Organic Vapor (OV) cartridges and fresh butyl gloves.

  • Containment: Surround the spill with an inert absorbent (e.g., vermiculite or universal spill pads). Crucial Note: Do not use combustible materials like sawdust, as esters can present flammability risks .

  • Neutralization/Cleanup: Sweep up the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Disposal Execution: Segregate the sealed container into the non-halogenated organic waste stream. Clearly label it as "Hazardous Waste - Non-Halogenated Organics (Contains Methyl 2-ethylpentanoate)". Never dispose of this chemical down aqueous drains.

Workflow Diagram

PPE_Workflow Start Task: Handle Methyl 2-ethylpentanoate Assess Assess Volume & Scope Start->Assess Routine Routine Aliquoting (<100 mL) Assess->Routine Spill Spill or Large Scale (>100 mL) Assess->Spill Hood Chemical Fume Hood (Face Velocity 0.5 m/s) Routine->Hood Resp Don OV Respirator & Evacuate Area Spill->Resp Gloves Primary Glove Selection Hood->Gloves Resp->Gloves Butyl Butyl Rubber Gloves (Prolonged Contact) Gloves->Butyl Direct Handling Nitrile Nitrile Gloves (Incidental Splash Only) Gloves->Nitrile Double-Glove Inner

Caption: Decision matrix for Methyl 2-ethylpentanoate handling and PPE selection.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-ethylpentanoate
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Methyl 2-ethylpentanoate
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